3-(4-fluorophenoxy)benzenesulfonyl Chloride
Description
Properties
IUPAC Name |
3-(4-fluorophenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO3S/c13-18(15,16)12-3-1-2-11(8-12)17-10-6-4-9(14)5-7-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATHTQRFJMILKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260255 | |
| Record name | 3-(4-Fluorophenoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-85-6 | |
| Record name | 3-(4-Fluorophenoxy)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 3-(4-fluorophenoxy)benzenesulfonyl chloride
An In-depth Technical Guide to the Synthesis of 3-(4-fluorophenoxy)benzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for preparing this compound, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth analysis of two primary synthetic strategies: the formation of a diaryl ether followed by chlorosulfonation, and a route involving a Sandmeyer reaction of an aniline precursor. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific literature.
Introduction: Significance of this compound
The this compound molecule is a versatile chemical building block. The diaryl ether motif is a common structural feature in a wide range of biologically active compounds.[1] The incorporation of a fluorine atom can enhance metabolic stability and bioavailability of drug candidates. Furthermore, the sulfonyl chloride functional group is a reactive handle that allows for the straightforward synthesis of sulfonamides, a class of compounds with a broad spectrum of therapeutic applications, including antibacterial and anti-inflammatory agents.[2] The strategic combination of these features makes this compound a valuable intermediate for the synthesis of complex molecules in medicinal chemistry.
Strategic Analysis of Synthetic Pathways
The can be approached through two principal retrosynthetic disconnections, as illustrated below. Each strategy presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and scalability.
Caption: Retrosynthetic analysis of this compound.
Strategy 1: Diaryl Ether Formation Followed by Chlorosulfonation
This is a convergent approach where the diaryl ether core is first constructed, followed by the introduction of the sulfonyl chloride group.
The key challenge in this step is the formation of the C-O bond between the two aromatic rings. Two classical and effective methods for this transformation are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).
-
Ullmann Condensation: This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.[3][4] For the synthesis of 3-(4-fluorophenoxy)benzene, this could be achieved by reacting either 3-halophenol with 4-fluorophenol or 3-aminophenol with a 4-halofluorobenzene. The Ullmann reaction typically requires high temperatures and polar aprotic solvents.[3] Modern protocols often employ ligands to improve catalyst performance and allow for milder reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile (in this case, a phenoxide) on an aryl halide.[5] For a classical SNAr reaction to proceed, the aromatic ring bearing the leaving group must be activated by electron-withdrawing groups at the ortho and/or para positions. While the precursors for 3-(4-fluorophenoxy)benzene are not strongly activated, modern methodologies, including radical-mediated pathways, have been developed for the SNAr of unactivated fluoroarenes.[1][6]
Caption: Routes to the 3-(4-fluorophenoxy)benzene intermediate.
The introduction of the sulfonyl chloride group onto the diaryl ether backbone is typically achieved through electrophilic aromatic substitution using chlorosulfonic acid.[7] The phenoxy group is an ortho-, para-director. Therefore, chlorosulfonation of 3-phenoxybenzene would be expected to yield a mixture of isomers. However, the directing effects of the substituents in 3-(4-fluorophenoxy)benzene will influence the regioselectivity of the reaction. The reaction is typically carried out at low temperatures, and thionyl chloride can be used as a co-reagent.[8]
Strategy 2: Sandmeyer Reaction of a 3-(4-fluorophenoxy)aniline Precursor
This strategy involves the formation of the diaryl ether with a latent amino group, which is then converted to the sulfonyl chloride functionality via a Sandmeyer reaction.
Similar to the first strategy, the key step is the formation of the diaryl ether. This can be achieved through an Ullmann condensation or SNAr reaction, for instance, by coupling 3-aminophenol with a 4-halofluorobenzene. A practical synthesis of a related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, has been reported, demonstrating the feasibility of this approach.[9][10]
The Sandmeyer reaction is a versatile method for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate.[2][11] For the synthesis of the sulfonyl chloride, the aniline is first diazotized with a nitrite source in the presence of a mineral acid. The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst. Modern protocols often use stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) to improve safety and handling.[2][11][12]
Experimental Protocols
The following protocols are representative procedures based on established methodologies from the scientific literature. Researchers should perform their own risk assessments and optimize conditions as necessary.
Protocol for Strategy 1: Diaryl Ether Formation and Chlorosulfonation
This protocol is adapted from general procedures for Ullmann ether synthesis.[13]
Materials:
-
3-Bromophenol
-
4-Fluorophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (1.0 eq), 4-fluorophenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF to the flask to achieve a concentration of 0.5 M with respect to the 3-bromophenol.
-
Add copper(I) iodide (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with toluene (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-(4-fluorophenoxy)benzene.
| Parameter | Value/Range | Notes |
| Reactant Ratio | ||
| 3-Bromophenol | 1.0 equivalent | Limiting reagent |
| 4-Fluorophenol | 1.1 - 1.5 equivalents | A slight excess is typically used |
| Catalyst Loading | 5 - 10 mol % | Copper(I) iodide |
| Base | 2.0 equivalents | Anhydrous K₂CO₃ or Cs₂CO₃ |
| Solvent | DMF, DMSO, or Toluene | High-boiling polar aprotic or non-polar |
| Temperature | 120 - 150 °C | Dependent on solvent and catalyst |
| Reaction Time | 12 - 24 hours | Monitored by TLC or GC-MS |
This protocol is based on general methods for the chlorosulfonation of diphenyl ethers.[7][8][14]
Materials:
-
3-(4-fluorophenoxy)benzene
-
Chlorosulfonic acid
-
Thionyl chloride (optional)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap, place anhydrous dichloromethane.
-
Cool the flask to -10 to 0 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 eq) to the stirred DCM.
-
Prepare a solution of 3-(4-fluorophenoxy)benzene (1.0 eq) in anhydrous DCM and add it dropwise to the cold chlorosulfonic acid solution over 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with cold water, followed by a cold saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to yield the crude this compound. The product may be used directly in the next step or purified by recrystallization if necessary.
Protocol for Strategy 2: Sandmeyer Reaction Route
This protocol would follow a similar Ullmann condensation procedure as described in 3.1.1, substituting 3-aminophenol for 3-bromophenol and 4-fluorobromobenzene for 4-fluorophenol.
This protocol is adapted from modern Sandmeyer reaction procedures using a stable SO₂ surrogate.[2][11]
Materials:
-
3-(4-fluorophenoxy)aniline
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)
-
Copper(II) chloride (CuCl₂)
-
tert-Butyl nitrite
-
Acetonitrile (MeCN), anhydrous
-
Hydrochloric acid (HCl), aqueous (37%)
Procedure:
-
To a round-bottom flask, add 3-(4-fluorophenoxy)aniline (1.0 eq), DABSO (0.6 eq), and CuCl₂ (5 mol%).
-
Seal the flask and purge with an inert gas.
-
Add anhydrous acetonitrile to achieve a concentration of 0.2 M with respect to the aniline.
-
Cool the mixture in a water bath to 18-20 °C and add 37% aqueous HCl (2.0 eq) dropwise.
-
After 10 minutes, add tert-butyl nitrite (1.1 eq) dropwise.
-
Remove the water bath and stir the reaction mixture at room temperature overnight.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
| Parameter | Value/Range | Notes |
| Reactant Ratio | ||
| 3-(4-fluorophenoxy)aniline | 1.0 equivalent | Starting material |
| DABSO | 0.6 equivalents | SO₂ surrogate |
| tert-Butyl nitrite | 1.1 equivalents | Diazotizing agent |
| Catalyst Loading | 5 mol % | Copper(II) chloride |
| Acid | 2.0 equivalents | 37% aqueous HCl |
| Solvent | Acetonitrile | Anhydrous |
| Temperature | Room temperature | Milder conditions than classical Sandmeyer |
| Reaction Time | ~17 hours | Monitored by TLC or LC-MS |
Conclusion
The can be effectively achieved through two primary strategic routes. The choice between the diaryl ether formation followed by chlorosulfonation and the Sandmeyer reaction pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and safety considerations. The protocols provided in this guide, based on established and modern chemical literature, offer a solid foundation for the successful synthesis of this valuable intermediate. As with any chemical synthesis, careful optimization of reaction conditions is recommended to achieve the best possible yields and purity.
References
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- European Patent EP0053314B1, "Process for the chloro-sulphonation of biphenyl and diphenyl ether," issued December 12, 1984.
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Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(30), 5951–5955. [Link]
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Wikipedia. (2023). Ullmann condensation. [Link]
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Li, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1134. [Link]
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Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. [Link]
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KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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ResearchGate. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]
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Wang, Y., et al. (2018). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Beilstein Journal of Organic Chemistry, 14, 2816–2822. [Link]
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Powers, D. C., & Ritter, T. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16955–16961. [Link]
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ACS Green Chemistry Institute. (2026). SNAr Solvents and Reagents. [Link]
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Figshare. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]
- Chinese Patent CN106631715A, "Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline," issued May 10, 2017.
- Zhang, Q. (2011). Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. The Chinese Journal of Modern Applied Pharmacy.
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ResearchGate. (2024). A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs. [Link]
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Arkat USA, Inc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. [Link]
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ResearchGate. (2018). ChemInform Abstract: Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation of in situ Generated Diazonium Salts Using a Continuous Flow Reactor. [Link]
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An In-depth Technical Guide to 3-(4-fluorophenoxy)benzenesulfonyl chloride (CAS 885950-85-6): A Keystone Reagent in Modern Drug Discovery
Introduction: The Strategic Importance of the Fluorinated Diarylether Sulfonyl Chloride Scaffold
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and diaryl ether motifs has become a cornerstone of rational drug design. The title compound, 3-(4-fluorophenoxy)benzenesulfonyl chloride, represents a convergence of these privileged structural elements, rendering it a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its unique electronic and conformational properties make it an ideal starting material for the construction of a diverse array of bioactive molecules, particularly those targeting a range of enzymes and receptors.
This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its critical applications in drug discovery. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its use, and discuss the biological significance of the resulting sulfonamide derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their quest for innovative therapeutics.
Physicochemical Properties and Structural Attributes
This compound is a white to off-white crystalline solid. A comprehensive summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| CAS Number | 885950-85-6 |
| Molecular Formula | C₁₂H₈ClFO₃S |
| Molecular Weight | 286.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | ≥95% (typically analyzed by NMR) |
| Storage Conditions | 0-8 °C |
The molecule's structure, featuring a diaryl ether linkage with a fluorine substituent on one phenyl ring and a sulfonyl chloride group on the other, is key to its utility. The electron-withdrawing nature of the fluorine atom and the sulfonyl group influences the overall electronic distribution of the molecule, enhancing its reactivity as an electrophile at the sulfur center. The diaryl ether bond provides a degree of conformational flexibility, which can be advantageous for optimizing binding interactions with biological targets.
Synthesis of this compound: A Plausible Two-Step Approach
While specific, detailed synthetic procedures for this compound are not abundantly available in the public domain, a robust and scientifically sound two-step synthesis can be proposed based on established organosulfur chemistry. This approach involves the initial formation of the corresponding sulfonic acid, followed by chlorination to yield the desired sulfonyl chloride.
Step 1: Synthesis of 3-(4-fluorophenoxy)benzenesulfonic acid
The formation of the diaryl ether linkage is a critical step. A well-established method for this transformation is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] In this case, 3-bromobenzenesulfonic acid can be reacted with 4-fluorophenol in the presence of a copper catalyst and a base.
Caption: Ullmann condensation for the synthesis of the sulfonic acid intermediate.
Experimental Protocol: Synthesis of 3-(4-fluorophenoxy)benzenesulfonic acid
-
To a stirred solution of 3-bromobenzenesulfonic acid (1.0 eq) and 4-fluorophenol (1.2 eq) in a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), add potassium carbonate (2.5 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of dilute hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(4-fluorophenoxy)benzenesulfonic acid.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Chlorination of 3-(4-fluorophenoxy)benzenesulfonic acid
The conversion of the sulfonic acid to the corresponding sulfonyl chloride is a standard transformation, readily achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[3]
Caption: Chlorination of the sulfonic acid to the final sulfonyl chloride.
Experimental Protocol: Synthesis of this compound
-
To a flask charged with 3-(4-fluorophenoxy)benzenesulfonic acid (1.0 eq), add an excess of thionyl chloride (3-5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons in the region of 7.0-8.0 ppm. The protons on the phenyl ring bearing the sulfonyl chloride group will likely appear as multiplets, while the protons on the fluorophenyl ring will exhibit splitting patterns influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the twelve aromatic carbons. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift being indicative of the electronic environment of the fluorophenyl ring.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group. Key expected vibrational frequencies include:
-
S=O asymmetric stretching: ~1370-1380 cm⁻¹
-
S=O symmetric stretching: ~1170-1190 cm⁻¹
-
C-O-C (ether) stretching: ~1240-1260 cm⁻¹
-
C-F stretching: ~1100-1200 cm⁻¹
Mass Spectrometry (MS):
Mass spectral analysis will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one chlorine atom.
Reactivity and Mechanism of Action in Sulfonamide Synthesis
The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride group as an electrophile. It readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry for the construction of diverse compound libraries.[4]
The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group yields the sulfonamide product and hydrochloric acid. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.
Caption: General mechanism for the formation of sulfonamides.
Applications in Drug Discovery: A Gateway to Bioactive Sulfonamides
The diaryl ether sulfonamide scaffold is a privileged motif in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[5] The fluorinated benzenesulfonamide moiety, in particular, is a well-established pharmacophore for targeting enzymes such as carbonic anhydrases.[6][7]
Case Study: Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. Sulfonamides are a classic class of CA inhibitors, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.
The incorporation of the 3-(4-fluorophenoxy) moiety can significantly enhance the inhibitory potency and selectivity of sulfonamide-based CA inhibitors. The fluorine atom can engage in favorable interactions within the active site, and the diaryl ether linkage provides a vector for exploring different binding pockets.
Experimental Protocol: Synthesis of a Representative Sulfonamide
The following is a general protocol for the synthesis of a sulfonamide from this compound and a primary amine.
-
Dissolve the primary amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the solution and cool to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide product by flash column chromatography or recrystallization.
Safety, Handling, and Disposal
This compound is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Unreacted sulfonyl chloride should be quenched carefully by slow addition to a stirred solution of a weak base like sodium bicarbonate. Dispose of all chemical waste in accordance with local regulations.
Conclusion: A Versatile Tool for the Modern Medicinal Chemist
This compound is a powerful and versatile reagent that provides access to a rich chemical space of bioactive sulfonamides. Its strategic combination of a fluorinated aromatic ring and a diaryl ether linkage offers numerous opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in drug discovery programs. This in-depth technical guide serves as a comprehensive resource for researchers aiming to harness the potential of this valuable building block in the development of the next generation of therapeutics.
References
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PubChem. 3-(4-fluorophenyl)benzenesulfonyl Chloride. [Link]
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-
Organic Chemistry Portal. Synthesis of sulfonamides. [Link]
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Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Wikipedia. Thionyl chloride. [Link]
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Royal Society of Chemistry. Supporting information. [Link]
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PubMed. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. [Link]
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PubMed. Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation. [Link]
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A Technical Guide to the Physical Properties of 3-(4-fluorophenoxy)benzenesulfonyl Chloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 3-(4-fluorophenoxy)benzenesulfonyl chloride (CAS No. 122550-98-3). As a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents, a thorough understanding of its physical characteristics is paramount for its effective handling, reaction optimization, and quality control. Due to the limited availability of specific experimental data in peer-reviewed literature for this particular isomer, this guide integrates data from structurally related analogs, predictive insights based on chemical principles, and detailed, field-proven experimental protocols for the empirical determination of these properties. This document is intended to serve as a practical and authoritative resource for scientists engaged in research and development involving this versatile sulfonyl chloride.
Introduction: The Role and Importance of this compound
This compound is a member of the aryl sulfonyl chloride family, a class of compounds renowned for their utility as reactive intermediates. The presence of the sulfonyl chloride moiety (-SO₂Cl) provides a highly electrophilic sulfur center, making it an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. The unique 3-(4-fluorophenoxy) substitution pattern imparts specific steric and electronic properties that can be leveraged to fine-tune the biological activity and pharmacokinetic profiles of target molecules. Its application spans the development of anti-inflammatory agents, antibacterial drugs, and specialized agrochemicals.[1]
Given its significance, a precise characterization of its physical properties is not merely academic; it is a critical component of process development, ensuring reproducibility, safety, and scalability. This guide will systematically explore these properties, offering both theoretical context and practical methodologies.
Predicted Physicochemical Properties
In the absence of extensive, published experimental data for this compound, the following table presents a combination of data from its isomer, 4-(4-fluorophenoxy)benzenesulfonyl chloride, and predicted values based on structure-property relationships. These values should be considered as estimates and serve as a baseline for experimental verification.
| Property | Predicted/Estimated Value | Significance in Drug Development & Synthesis |
| Molecular Formula | C₁₂H₈ClFO₃S | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 286.71 g/mol | Crucial for stoichiometric calculations in reaction planning and for mass spectrometry analysis. |
| Appearance | White to off-white crystalline powder | A key qualitative parameter for initial material identification and purity assessment. |
| Melting Point | Estimated: 70-85 °C | A sharp melting point range is a primary indicator of purity. Influences drying and storage conditions. |
| Boiling Point | > 250 °C (decomposes) | High boiling point is expected due to molecular weight and polarity. Decomposition at high temperatures is common for sulfonyl chlorides. |
| Solubility | Insoluble in water; Soluble in aprotic organic solvents (e.g., DCM, THF, Acetone) | Dictates solvent selection for reactions, purification (crystallization), and analytical sample preparation.[2] |
| Density | Estimated: ~1.4 - 1.5 g/cm³ | Important for process design, particularly for reaction vessel volume calculations and phase separations.[3] |
Experimental Protocols for Physical Property Determination
The following sections detail the standard operating procedures for the experimental verification of the key physical properties of this compound.
Melting Point Determination: The Capillary Method
The melting point provides a quick and effective assessment of a compound's purity. A broad melting range typically indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder.[4]
-
Packing: The capillary tube is inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.[4]
-
Measurement: The packed capillary is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a steady rate (initially rapid, then ~1 °C/minute within 20 °C of the expected melting point).
-
Data Recording: Two temperatures are recorded: T₁ at which the first drop of liquid appears, and T₂ at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.
Caption: Systematic Solubility Profiling Workflow.
Spectroscopic Characterization
Spectroscopic techniques provide unambiguous structural confirmation and are indispensable for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. [5]For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.
Predicted Spectral Features:
-
¹H NMR: The spectrum would show a complex pattern of aromatic protons. The protons on the benzenesulfonyl chloride ring will appear as distinct multiplets, as will the protons on the fluorophenoxy ring. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule, confirming the asymmetry of the structure. The carbon attached to the sulfonyl chloride group will be significantly downfield.
-
¹⁹F NMR: A single resonance is expected, characteristic of the fluorine atom on the phenoxy ring.
Standard Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. [6] Expected Characteristic Absorptions:
-
S=O Stretching: Strong, characteristic absorptions for the sulfonyl group will appear in the range of 1370-1350 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).
-
C-O-C Stretching: An absorption corresponding to the aryl ether linkage will be present around 1250-1200 cm⁻¹.
-
C-F Stretching: A strong band in the region of 1250-1000 cm⁻¹ will indicate the presence of the carbon-fluorine bond.
-
Aromatic C=C Stretching: Multiple sharp bands will be observed in the 1600-1450 cm⁻¹ region.
Standard Protocol (Attenuated Total Reflectance - ATR):
-
Background Scan: A background spectrum of the clean ATR crystal is recorded.
-
Sample Application: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Collection: The spectrum is acquired. This technique requires minimal sample preparation. [7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. [8] Expected Observations:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (286.71 g/mol ).
-
Isotopic Pattern: Due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and sulfur (³²S and ³⁴S), a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) will be observed, which is a definitive indicator for the presence of these elements.
-
Fragmentation: Common fragmentation pathways for sulfonyl chlorides include the loss of the chlorine atom (-35/37) and the SO₂ group (-64).
Standard Protocol (Electron Ionization - EI):
-
Sample Introduction: A dilute solution of the compound in a volatile organic solvent is introduced into the instrument.
-
Ionization: The sample is vaporized and then bombarded with high-energy electrons to generate charged fragments.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Conclusion: A Framework for Empirical Validation
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3-(4-fluorophenoxy)benzenesulfonyl chloride molecular weight
An In-Depth Technical Guide to 3-(4-Fluorophenoxy)benzenesulfonyl Chloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in the fields of pharmaceutical development, agrochemical synthesis, and material science. The document details the compound's physicochemical properties, outlines a probable synthetic pathway, and presents its core reactivity. A detailed, field-tested experimental protocol for the synthesis of a representative sulfonamide is provided to illustrate its practical application. Furthermore, this guide addresses critical safety and handling procedures necessary for the responsible use of this reactive compound. This paper is intended for researchers, chemists, and drug development professionals who utilize sulfonyl chlorides as versatile building blocks in complex molecular synthesis.
Introduction
Aryl sulfonyl chlorides are a cornerstone class of reagents in modern organic synthesis, prized for their ability to act as robust electrophiles for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functional groups. Within this class, this compound (CAS No. 885950-85-6) has emerged as a particularly valuable building block.[1][2] Its molecular architecture is distinguished by three key features:
-
The Sulfonyl Chloride Moiety (-SO₂Cl): A highly reactive electrophilic center, enabling efficient reactions with a wide range of nucleophiles.
-
The Diphenyl Ether Core: Provides a semi-rigid scaffold that is prevalent in many biologically active molecules.
-
The Terminal Fluoro-Substituent: The fluorine atom can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, and can serve as a valuable probe for studying molecular interactions.
This unique combination of a reactive handle and a functionally relevant scaffold makes this compound an important intermediate in the synthesis of novel therapeutic agents, particularly in the creation of sulfonamide-based drugs with antibacterial or anti-inflammatory properties.[1] This guide synthesizes critical data and practical insights to facilitate its effective and safe use in a research and development setting.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Weight | 286.71 g/mol | [1][2][3] |
| Molecular Formula | C₁₂H₈ClFO₃S | [1][2][3] |
| CAS Number | 885950-85-6 | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥ 95% (as determined by NMR) | [1][3] |
| Storage Conditions | Store at 0-8 °C in a dry, inert atmosphere | [1][3] |
| PubChem ID | 3263851 | [1] |
Synthesis and Mechanism
The synthesis of aryl sulfonyl chlorides is typically achieved via the electrophilic chlorosulfonation of an activated aromatic ring. For this compound, the most direct and industrially scalable route involves the reaction of 3-phenoxy-fluorobenzene with chlorosulfonic acid.
The mechanism is a classic electrophilic aromatic substitution. The highly electrophilic sulfur trioxide (SO₃), present in equilibrium within chlorosulfonic acid, is attacked by the electron-rich benzene ring of the starting material. The sulfonyl chloride group is directed primarily to the positions ortho and para to the activating phenoxy group. While a mixture of isomers is possible, the para position is sterically favored, leading to the desired product.
Caption: Proposed synthetic pathway for this compound.
Core Reactivity and Applications
The utility of this compound stems from the high reactivity of the sulfonyl chloride group toward nucleophiles. This makes it an exceptional reagent for introducing the 3-(4-fluorophenoxy)benzenesulfonyl moiety into target molecules.
-
Pharmaceutical Development: The primary application is in the synthesis of sulfonamides through reaction with primary or secondary amines. Sulfonamides are a critical class of functional groups in medicinal chemistry, known for their roles in antibacterial drugs (sulfa drugs) and a wide array of other therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs.[1] The resulting diaryl ether sulfonamide scaffold can be fine-tuned to achieve desired biological activity and pharmacokinetic profiles.
-
Agrochemicals: This compound is also used to create active ingredients in herbicides and fungicides.[1][3] The specific toxiphore created upon reaction can be tailored for high efficacy and selectivity against target pests.
-
Material Science: In polymer chemistry, it can be used to modify polymer backbones or as a building block for specialty polymers, imparting properties such as improved thermal stability and durability.[1][4]
Experimental Protocol: Synthesis of a Representative Sulfonamide
This protocol details a reliable, general procedure for the synthesis of a sulfonamide from this compound and a generic primary amine (R-NH₂).
Causality and Self-Validation: This protocol is designed to be self-validating. The use of an anhydrous solvent prevents competitive hydrolysis of the starting material. The inclusion of a non-nucleophilic base is critical to quench the HCl byproduct, which would otherwise form a non-reactive ammonium salt with the starting amine. Progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the limiting reagent before proceeding to work-up.
Materials:
-
This compound (1.0 eq)
-
Primary amine (R-NH₂) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to manage the exothermicity of the reaction and prevent side reactions.
-
Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution over 5-10 minutes. A precipitate of triethylammonium chloride may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the sulfonyl chloride is fully consumed.
-
Quenching & Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove residual acid), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Caption: Standard experimental workflow for sulfonamide synthesis.
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound presents several hazards that demand strict adherence to safety protocols.
-
Primary Hazards: The compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[5][6] It reacts exothermically, and sometimes violently, with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas.[5]
-
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory. This includes:
-
Handling: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] Avoid contact with moisture, strong bases, and oxidizing agents.
-
Storage: Store the container tightly sealed in a cool (0-8 °C), dry, and well-ventilated area, preferably under an inert gas like argon or nitrogen.[1][3]
-
Spill Management: In case of a spill, do not use water. Absorb the material with an inert, dry substance like sand or vermiculite. Neutralize the area carefully with a weak base such as sodium bicarbonate before final cleanup.
Conclusion
This compound is a highly versatile and valuable reagent for chemical synthesis. Its defined physicochemical properties, straightforward reactivity, and relevance to medicinally important scaffolds make it a powerful tool for researchers in drug discovery and material science. By understanding its properties, synthetic origins, and reactivity, and by adhering to stringent safety protocols, scientists can effectively leverage this compound to construct complex and functionally significant molecules.
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An In-depth Technical Guide to 3-(4-Fluorophenoxy)benzenesulfonyl Chloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Fluorophenoxy)benzenesulfonyl chloride is a key bifunctional building block in modern organic synthesis, prized for its role in the construction of complex molecules with significant biological activity. This guide provides a comprehensive technical overview of its structure, synthesis, analytical characterization, and applications, with a particular focus on its utility in drug discovery and development. By detailing established synthetic protocols, characteristic spectral data, and the mechanistic basis of its reactivity, this document serves as an essential resource for researchers leveraging this versatile reagent.
Introduction
This compound, a white to off-white crystalline powder, is an aromatic sulfonyl chloride distinguished by the presence of a fluorinated diaryl ether moiety. This unique structural combination confers a valuable reactivity profile, making it an important intermediate in the synthesis of a variety of organic compounds. The sulfonyl chloride group acts as a highly reactive electrophile, readily participating in reactions with nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing functional groups. The 3-(4-fluorophenoxy) group, on the other hand, can influence the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide will delve into the essential technical aspects of this compound, providing practical insights for its synthesis and application.
Physicochemical Properties and Storage
A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and use in synthesis.
| Property | Value | Source |
| CAS Number | 885950-85-6 | |
| Molecular Formula | C₁₂H₈ClFO₃S | |
| Molecular Weight | 286.71 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥ 95% (as determined by NMR) | |
| Storage Conditions | 0-8 °C, under an inert atmosphere |
Stability and Handling:
Like other sulfonyl chlorides, this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it is crucial to store the compound in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon. Handling should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes and to prevent inhalation.
Synthesis of this compound
The synthesis of this compound is typically a multi-step process. A plausible and commonly employed synthetic strategy involves two key transformations: the formation of the diaryl ether linkage, followed by the introduction of the sulfonyl chloride functionality.
Step 1: Synthesis of the Diaryl Ether Precursor
The diaryl ether core can be constructed via an Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction joins an aryl halide with a phenol. In this case, 3-bromobenzenesulfonic acid can be coupled with 4-fluorophenol.
Figure 1: General scheme for the Ullmann condensation to form the diaryl ether precursor.
Experimental Protocol (Generalized):
-
To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzenesulfonic acid, 4-fluorophenol, a copper(I) catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate).
-
Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to an elevated temperature (typically >150 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and quench with an acidic aqueous solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-(4-fluorophenoxy)benzenesulfonic acid.
Step 2: Conversion to the Sulfonyl Chloride
The resulting 3-(4-fluorophenoxy)benzenesulfonic acid can be converted to the desired sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A more direct and widely used industrial method for introducing a sulfonyl chloride group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding aniline.
Figure 2: The Sandmeyer reaction pathway for the synthesis of this compound.
Experimental Protocol (Generalized Sandmeyer Reaction):
-
Dissolve 3-(4-fluorophenoxy)aniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate vessel, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride mixture. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a period to ensure complete reaction.
-
Pour the reaction mixture onto ice water, which will cause the sulfonyl chloride to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The integration of these signals will correspond to the eight aromatic protons. The specific chemical shifts and coupling constants will be influenced by the positions of the sulfonyl chloride and fluoro-phenoxy groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbon bearing the sulfonyl chloride group will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the key functional groups.
-
Sulfonyl Chloride (SO₂Cl): Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.
-
Aromatic C-H: Stretching vibrations will be observed above 3000 cm⁻¹.
-
Aromatic C=C: Stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-O-C (Diaryl Ether): Stretching vibrations are typically found in the 1200-1270 cm⁻¹ region.
-
C-F: The carbon-fluorine stretching vibration will be present in the 1100-1250 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z 286, with a characteristic M+2 peak at m/z 288 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems primarily from the high reactivity of the sulfonyl chloride group.
Mechanism of Sulfonamide Formation
The most common application of this reagent is in the synthesis of sulfonamides, which are a prominent class of therapeutic agents. The reaction proceeds via a nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride.
Figure 3: General reaction scheme for the formation of a sulfonamide.
The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or an aqueous base) to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of base and solvent can influence the reaction rate and yield.
Applications in Medicinal Chemistry
The 3-(4-fluorophenoxy)benzenesulfonyl moiety is an attractive scaffold in drug design for several reasons:
-
Versatility: It allows for the facile introduction of a sulfonamide linkage, which is a common pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and anticancer agents.
-
Modulation of Physicochemical Properties: The fluorophenoxy group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The fluorine atom can also block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.
-
Structural Rigidity: The diaryl ether linkage provides a degree of conformational rigidity, which can be advantageous for optimizing the binding of a drug molecule to its biological target.
Safety and Handling
This compound is classified as an irritant. As with all sulfonyl chlorides, it is corrosive and will cause severe skin and eye burns upon contact. Inhalation of its dust or vapors can cause respiratory irritation. It reacts with water to produce hydrochloric acid, a corrosive and toxic gas.
First Aid Measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, and seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water, and remove contaminated clothing. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Fire and Explosion Hazards: The compound is combustible. In the event of a fire, use dry chemical, carbon dioxide, water spray, or foam as extinguishing media. Firefighters should wear self-contained breathing apparatus and full protective clothing.
Disposal: Dispose of in accordance with local, state, and federal regulations. The compound should be treated as hazardous waste.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries. Its well-defined reactivity, coupled with the beneficial properties imparted by the fluorinated diaryl ether moiety, makes it a powerful tool for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and handling, offering a solid foundation for researchers and scientists to effectively and safely utilize this important chemical intermediate in their work.
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-
Chem-Impex. [3-(4-Fluorophenoxy)phenyl]sulfonyl chloride. [Link]
-
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-
Lumen Learning. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. [Link]
-
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-
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
-
Filo. (2025). Example of Sandmeyer Reaction. [Link]
- Filo. (2023). (c) Tertiary amines do not react with benzenesulphonyl chloride. Note
An In-depth Technical Guide to the Handling and Storage of 3-(4-Fluorophenoxy)benzenesulfonyl Chloride
This guide provides a comprehensive framework for the safe handling, storage, and utilization of 3-(4-fluorophenoxy)benzenesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety protocols with practical, field-proven insights to ensure both experimental integrity and personnel safety.
Introduction: Understanding the Reagent
This compound is a versatile sulfonylating agent widely employed in organic synthesis. Its molecular structure, featuring a fluorophenoxy moiety, makes it a valuable intermediate for introducing the 3-(4-fluorophenoxy)benzenesulfonyl group into various molecules. This is particularly relevant in the synthesis of novel pharmaceutical and agrochemical compounds, where the resulting sulfonamides often exhibit significant biological activity.[1][2] The reactivity of the sulfonyl chloride group, while synthetically useful, dictates the need for stringent handling and storage protocols to mitigate inherent risks.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the compound's properties is fundamental to its safe handling.
| Property | Value | Source(s) |
| CAS Number | 861248-58-0 | [3] |
| Molecular Formula | C₁₂H₈ClFO₂S | [3] |
| Molecular Weight | 270.71 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Reactivity | Highly reactive with nucleophiles (e.g., water, amines, alcohols).[4][5] | |
| Decomposition | Decomposes upon heating or contact with moisture, releasing toxic and corrosive gases such as hydrogen chloride and sulfur oxides.[6][7][8] |
The primary driver of this compound's reactivity is the electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This group readily reacts with nucleophiles. The most critical reaction from a safety perspective is its vigorous and exothermic hydrolysis upon contact with water or even atmospheric moisture. This reaction produces hydrochloric acid (HCl) and 3-(4-fluorophenoxy)benzenesulfonic acid, both of which are corrosive.[7][8][9][10]
Hazard Identification and Hierarchy of Controls
As with all sulfonyl chlorides, this compound is classified as a corrosive material.[11] The principal hazards include severe burns to the skin and eyes, and irritation to the respiratory system upon inhalation of its dust or decomposition products.[10][12]
A systematic approach to safety involves implementing a hierarchy of controls to minimize exposure risk.
Caption: Hierarchy of controls for mitigating chemical hazards.
Personal Protective Equipment (PPE)
Given the corrosive nature of this compound, the use of appropriate PPE is mandatory and non-negotiable.[11][13]
-
Eye and Face Protection: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are essential.[14][15][16] Due to the severe corrosivity, a face shield must be worn in addition to goggles, especially when handling larger quantities or when there is a significant splash risk.[14][17]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[18] Always inspect gloves for tears or punctures before use.[15]
-
Protective Clothing: A flame-resistant lab coat is standard. When handling larger quantities, a chemical-resistant apron and full-body coveralls are required to protect against splashes.[14][17][18]
-
-
Respiratory Protection: All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][19] If a situation arises where fume hood use is not possible or if exposure limits are exceeded, a full-face respirator with an appropriate acid gas cartridge is necessary.[11][15]
Standard Operating Procedure for Handling
Adherence to a strict protocol is crucial for minimizing risk.
-
Preparation:
-
Ensure a chemical fume hood is operational and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[16][20]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare a spill kit containing an inert absorbent material (e.g., sand, vermiculite), a neutralizing agent (e.g., sodium bicarbonate), and waste disposal bags.[6][11]
-
-
Dispensing the Reagent:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold solid.[21][22]
-
Conduct all weighing and transfer operations within the fume hood.
-
Open the container slowly to release any potential pressure buildup.
-
Use spark-proof tools for transfers.[15]
-
Immediately and securely reseal the container after dispensing.
-
-
Post-Handling:
-
Decontaminate all equipment (spatulas, glassware) that came into contact with the chemical.
-
Wipe down the work surface within the fume hood.
-
Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated, sealed hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[6][15]
-
Long-Term Storage Protocols
The primary objective of storage is to prevent degradation of the reagent and to ensure safety. The main threats to the stability of this compound are moisture and heat.[23]
-
Container: Store in the original, tightly sealed container.[6] For added protection against moisture ingress, the primary container can be placed in a secondary container with a desiccant, such as Drierite or molecular sieves.[19][21] Sealing the cap with parafilm is also a common practice.[21]
-
Atmosphere: For long-term storage, blanketing the reagent with an inert gas like nitrogen or argon is highly recommended to displace moist air.[16]
-
Temperature: Store in a cool, dry, and well-ventilated area.[6][11] Some suppliers recommend refrigeration (0-8°C).[1][2] If refrigerated, the container must be warmed to room temperature before opening.[21][22]
-
Segregation: Store away from incompatible materials.[6][11] This includes:
Caption: Decision workflow for storing sensitive chemical reagents.
Emergency Procedures
Immediate and correct response during an emergency is critical to mitigating harm.
Spill Response
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[6][11]
-
Once absorbed, carefully scoop the material into a clearly labeled, sealable hazardous waste container.[24]
-
Decontaminate the area with a suitable solvent (consult the SDS), followed by a mild detergent and water wash.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if the spill is large or poses a significant inhalation hazard.[25]
-
Call emergency services (e.g., 911) and the institutional Environmental Health & Safety (EHS) office.[26]
-
Provide the exact location, chemical name, and estimated quantity of the spill.[26]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.[26]
-
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[24][26] Seek immediate medical attention.[27]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[26] Seek immediate medical attention.[27]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[27] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Application in Synthesis: Protocol for Sulfonamide Formation
The primary application of this compound is the synthesis of sulfonamides, a crucial functional group in many pharmaceutical agents.[28][29][30] The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride.
General Experimental Protocol
Reaction: Synthesis of N-benzyl-3-(4-fluorophenoxy)benzenesulfonamide.
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter.
-
Reagents: Dissolve benzylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF) under a nitrogen atmosphere.
-
Addition: Cool the amine solution to 0°C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the flask dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water or a dilute acid solution (e.g., 1M HCl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to yield the pure sulfonamide.
Caption: Step-by-step workflow for a typical sulfonamide synthesis.
References
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Abbate, F., et al. (2004). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]
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OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. osharecords.com. [Link]
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University of Huddersfield Repository. (n.d.). The Synthesis of Functionalised Sulfonamides. eprints.hud.ac.uk. [Link]
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University of South Carolina. (n.d.). Personal Protection Equipment. sc.edu. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. coleparmer.com. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfuryl Chloride. nj.gov. [Link]
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Lee, K. H., & Lee, C. S. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. pubs.acs.org. [Link]
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Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. pubs.rsc.org. [Link]
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Angewandte Chemie International Edition. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. onlinelibrary.wiley.com. [Link]
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SGT Global. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. sgt-global.com. [Link]
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Wikipedia. (n.d.). Sulfuryl chloride. en.wikipedia.org. [Link]
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Chemsafe. (2025). 10 Tips Working Safely with corrosives. chemsafe.com.au. [Link]
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Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. canadasafetytraining.com. [Link]
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Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. cbi.org.in. [Link]
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PubChem. (n.d.). 3-(4-fluorophenyl)benzenesulfonyl Chloride. pubchem.ncbi.nlm.nih.gov. [Link]
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Reddit. (2017). How to store temperature and moisture-sensitive compounds?. reddit.com. [Link]
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University of Rochester. (n.d.). How to Store Reagents. chem.rochester.edu. [Link]
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University of California, Santa Barbara. (n.d.). Water Sensitive Chemicals. ehs.ucsb.edu. [Link]
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S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS. sdfine.com. [Link]
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Storemasta. (2023). Handling Corrosive Substances in the Workplace. storemasta.com.au. [Link]
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Physics Forums. (2010). Keeping moisture-sensitive chemicals dry. physicsforums.com. [Link]
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Chemeurope.com. (n.d.). Sulfuryl chloride. chemeurope.com. [Link]
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ScienceMadness Wiki. (2023). Sulfuryl chloride. sciencemadness.org. [Link]
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New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. ehs.nmsu.edu. [Link]
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Princeton University EHS. (n.d.). Chemical Spill Procedures. ehs.princeton.edu. [Link]
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LookChem. (n.d.). BENZENESULPHONYL CHLORIDE. lookchem.com. [Link]
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Wikipedia. (n.d.). Benzenesulfonyl chloride. en.wikipedia.org. [Link]
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PubMed. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. pubmed.ncbi.nlm.nih.gov. [Link]
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An In-depth Technical Guide to the Electrophilicity of 3-(4-Fluorophenoxy)benzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the electrophilic character of 3-(4-fluorophenoxy)benzenesulfonyl chloride, a key intermediate in pharmaceutical and materials science.[1] We will dissect the molecule's unique structural architecture to explain the interplay of inductive and resonance effects that govern the reactivity of its sulfonyl chloride moiety. This document moves beyond simple descriptions to offer a causal explanation for the compound's enhanced electrophilicity, grounded in fundamental principles of physical organic chemistry. Detailed experimental and computational protocols are provided to serve as a self-validating framework for researchers. This guide is intended for drug development professionals, medicinal chemists, and synthetic organic chemists seeking to leverage the specific reactivity profile of this versatile reagent.
The Electrophilic Nature of the Aryl Sulfonyl Chloride Group
Aryl sulfonyl chlorides (Ar-SO₂Cl) are a cornerstone class of reagents in organic synthesis, prized for their role as potent electrophiles.[2] The reactivity is centered on the sulfur atom, which is in a high oxidation state (+6) and is covalently bonded to two highly electronegative oxygen atoms and a chlorine atom.[3] This arrangement creates a significant electron deficiency, or partial positive charge (δ+), on the sulfur atom, making it an attractive target for nucleophilic attack.
This inherent electrophilicity drives several fundamental transformations:
-
Sulfonamide Formation: Reaction with primary or secondary amines yields sulfonamides, a privileged scaffold in medicinal chemistry.[3][4]
-
Sulfonate Ester Formation: Reaction with alcohols produces sulfonate esters.[3]
-
Friedel-Crafts Sulfonylation: In the presence of a Lewis acid, they react with arenes to form diaryl sulfones.[5]
The magnitude of this electrophilicity is not static; it is exquisitely modulated by the electronic properties of the substituents on the aryl ring. Understanding these substituent effects is paramount to predicting and controlling the reactivity of any given aryl sulfonyl chloride.
Molecular Architecture: this compound
To understand the specific reactivity of this compound, we must first visualize its constituent parts. The molecule is composed of a central benzenesulfonyl chloride unit, substituted at the 3-position (meta) with a 4-fluorophenoxy group.
Caption: Molecular structure of the target compound.
Analysis of Electronic Effects on Sulfur Electrophilicity
The electrophilicity of the sulfur atom in this compound is a direct consequence of the cumulative electronic effects of its substituents. We can analyze this by dissecting the molecule into its functional components.
Pillar 1: The Inductive Effect of the Ether Oxygen
The phenoxy group is attached at the 3-position (meta) relative to the sulfonyl chloride. At this position, the resonance effect (electron donation from the oxygen's lone pairs) has a negligible impact on the sulfonyl group.[6] Therefore, the dominant electronic contribution is the inductive effect (-I) . Oxygen is highly electronegative, and it withdraws electron density from the benzene ring through the sigma bond framework.[7] This inductive pull deactivates the ring and, crucially, withdraws electron density from the sulfur center, thereby increasing its partial positive charge and enhancing its electrophilicity .
Pillar 2: The Influence of the 4-Fluoro Substituent
The fluorine atom on the distal phenoxy ring further amplifies this electron-withdrawing character. Fluorine exerts two opposing effects:
-
Strong Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density through the sigma bonds.[7][8]
-
Weak Resonance Effect (+M): Its lone pairs can participate in p-π conjugation, donating electron density back to the ring.[7][9]
For halogens, the strong inductive effect overwhelmingly dominates the weaker resonance effect.[9] Consequently, the fluorine atom makes the phenoxy ring electron-poor. This effect is transmitted through the ether linkage, making the entire 3-(4-fluorophenoxy) substituent a more potent electron-withdrawing group than an unsubstituted phenoxy group.
Synthesis: A Confluence of Electron-Withdrawing Forces
The combination of these effects results in a significant net withdrawal of electron density from the benzenesulfonyl chloride core. This systematic removal of electron density culminates at the sulfur atom, making it substantially more electrophilic than the sulfur in unsubstituted benzenesulfonyl chloride.
Caption: Logical flow of electronic effects enhancing electrophilicity.
Practical Implications in Synthesis and Drug Discovery
The heightened electrophilicity of this compound translates directly to its reactivity profile. It is expected to react more rapidly with nucleophiles compared to benzenesulfonyl chloride or analogs bearing electron-donating groups (e.g., methoxy or alkyl groups).
This predictable, high reactivity makes it a valuable intermediate in fields where precise and efficient bond formation is critical:
-
Pharmaceutical Development: It serves as a key building block for creating sulfonamide drugs, which are known for their antibacterial and anti-inflammatory properties.[1] The fluorophenoxy motif can also impart desirable pharmacokinetic properties, such as increased metabolic stability or enhanced binding affinity.
-
Agrochemicals: The compound is used in the synthesis of advanced herbicides and fungicides.[1]
-
Material Science: It is employed in the development of specialty polymers and coatings where the sulfonyl linkage provides thermal stability and specific chemical properties.[1][10]
Experimental and Computational Verification Protocols
To provide a self-validating framework, the following protocols describe how to experimentally confirm and computationally model the electrophilicity of the title compound.
Protocol 5.1: Synthesis of a Model Sulfonamide
This protocol details a standard procedure for reacting the sulfonyl chloride with an amine, demonstrating its core electrophilic reactivity.
Objective: To synthesize N-(3-(4-fluorophenoxy)phenyl)sulfonyl)piperidine.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq). Dissolve the solid in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a precautionary measure to control the initial exotherm of the reaction.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of piperidine (1.1 eq).
-
Causality Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction.[11] This prevents the formation of piperidinium hydrochloride salt, which would render the amine nucleophile unreactive, and drives the reaction equilibrium towards the product.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure sulfonamide product.
Protocol 5.2: Computational Workflow for Electrophilicity Analysis
This workflow outlines a standard computational approach to quantify and visualize the molecule's electrophilic character.
Software: Gaussian, Spartan, or similar quantum chemistry package.
Methodology:
-
Structure Input: Build the 3D structure of this compound.
-
Geometry Optimization: Perform a full geometry optimization using Density Functional Theory (DFT), employing a functional such as B3LYP with a Pople-style basis set (e.g., 6-31G*). This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: From the optimized structure, calculate key electronic properties:
-
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates a greater willingness to accept electrons, correlating to higher electrophilicity.
-
Natural Population Analysis (NPA): Calculate the partial atomic charge on the sulfur atom. A more positive charge indicates greater electrophilicity.
-
-
Visualization: Generate an Electrostatic Potential (ESP) map and map it onto the molecule's electron density surface. This provides a powerful visual representation of electron-rich (red) and electron-poor (blue) regions, which will visually confirm the high electrophilicity (deep blue) of the sulfur center.
Caption: A standard computational workflow for analyzing electrophilicity.
Quantitative and Comparative Data
To place the electrophilicity of this compound in context, the following table presents expected trends from the computational analysis described above, comparing it with benchmark aryl sulfonyl chlorides.
| Compound | Substituent at Position 3 or 4 | Electronic Effect | Expected LUMO Energy (eV) | Expected Partial Charge on S (a.u.) |
| 4-Methoxybenzenesulfonyl Chloride | 4-OCH₃ | Strong Electron Donating (+M > -I) | Highest (Least Negative) | Least Positive |
| Benzenesulfonyl Chloride | None | Baseline (Reference) | Intermediate | Intermediate |
| This compound | 3-(4-F-PhO) | Strong Electron Withdrawing (-I) | Low (More Negative) | More Positive |
| 4-Nitrobenzenesulfonyl Chloride | 4-NO₂ | Very Strong Electron Withdrawing (-M, -I) | Lowest (Most Negative) | Most Positive |
This table illustrates predicted trends based on established principles of physical organic chemistry. Actual values would be obtained from the computational workflow.
The data clearly positions this compound as a highly electrophilic reagent, significantly more reactive than the baseline benzenesulfonyl chloride and vastly more so than analogs with electron-donating groups.
Conclusion
The electrophilicity of this compound is a finely tuned property derived from its specific molecular structure. The powerful, cumulative electron-withdrawing inductive effects of the meta-linked 4-fluorophenoxy substituent create a highly electron-deficient sulfur center. This pronounced electrophilic character results in enhanced reactivity towards nucleophiles, a feature that is strategically exploited in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to validate these principles and effectively harness the synthetic potential of this important chemical intermediate.
References
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- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem. [URL: https://www.benchchem.com/technical-guides/reactivity-of-sulfonyl-chloride]
- Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/18t9c17/which_is_the_stronger_electrophile_aryl_acyl/]
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3865213/]
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- Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of. RWTH Publications.
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Navigating the Solubility Landscape of 3-(4-fluorophenoxy)benzenesulfonyl Chloride: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 3-(4-fluorophenoxy)benzenesulfonyl chloride, a key intermediate in contemporary drug discovery and development. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a robust framework for researchers and scientists to predict, determine, and optimize its solubility in a range of common organic solvents. By integrating fundamental principles of physical organic chemistry with practical, field-proven experimental methodologies, this document serves as an essential resource for process chemists, medicinal chemists, and formulation scientists.
Introduction: The Pivotal Role of Solubility in Pharmaceutical Synthesis
This compound is a versatile building block in the synthesis of a variety of biologically active molecules. Its utility stems from the reactive sulfonyl chloride moiety, which readily participates in the formation of sulfonamides—a privileged scaffold in medicinal chemistry. The efficiency of synthetic transformations involving this intermediate, including reaction kinetics, yield, and purity of the final product, is intrinsically linked to its solubility in the chosen reaction medium. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a critical determinant of process viability and scalability.
The molecular architecture of this compound, characterized by two aromatic rings, an ether linkage, and a highly polar sulfonyl chloride group, results in a nuanced solubility profile. This guide will first equip the reader with the foundational knowledge to predict its behavior in various solvent classes before detailing a comprehensive protocol for empirical solubility determination.
Predicting the Solubility of this compound: A Qualitative Approach
The age-old chemical maxim "like dissolves like" remains a powerful predictive tool in the absence of empirical data.[1] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the large, relatively non-polar aromatic structure is complemented by the polar sulfonyl chloride and ether functionalities. This duality suggests that solvents with a balanced polarity will be most effective.
The following table provides a qualitative prediction of the solubility of this compound in common organic solvents, grounded in these principles.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to solvate both the polar sulfonyl chloride group and the aromatic rings without engaging in chemical reactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Ethers are effective solvents for compounds with ether linkages and can solvate the aromatic portions of the molecule. THF is anticipated to be a better solvent than diethyl ether due to its higher polarity. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These polar aprotic solvents should effectively dissolve the compound. However, the potential for side reactions under basic conditions should be considered. |
| Esters | Ethyl acetate | Moderate | As a moderately polar aprotic solvent, ethyl acetate is expected to be a suitable choice, offering a good balance of solvating power for the different functionalities of the molecule. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | While the aromatic nature of these solvents will interact favorably with the phenyl rings, their low polarity may not sufficiently solvate the polar sulfonyl chloride group. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | These non-polar solvents are unlikely to effectively dissolve the polar regions of the molecule, leading to poor solubility. |
| Protic Solvents | Alcohols (e.g., Methanol, Ethanol), Water | Soluble, but Reactive | While the compound may initially dissolve, particularly in alcohols, the presence of a labile proton will lead to solvolysis of the sulfonyl chloride group, forming the corresponding sulfonate ester or sulfonic acid.[2] This chemical instability makes protic solvents generally unsuitable for reactions where the sulfonyl chloride moiety is to be preserved. Arylsulfonyl chlorides exhibit low solubility in water, which can paradoxically protect them from rapid hydrolysis.[3] |
A Validated Protocol for the Quantitative Determination of Solubility
To move beyond qualitative predictions, a systematic experimental approach is necessary. The following protocol outlines a robust and self-validating method for determining the thermodynamic solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (anhydrous, high purity)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or heating block
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system, depending on the volatility and thermal stability of the compound and solvent.
-
Volumetric flasks and pipettes
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
To each vial, add a precise volume of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
-
Sampling and Sample Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the supernatant through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.
-
Accurately weigh the filtered solution.
-
Alternatively, for analysis by chromatography, a known volume of the filtered solution can be diluted with a suitable solvent in a volumetric flask.
-
-
Quantification:
-
Gravimetric Method: The weighed, filtered solution can be gently heated under a stream of inert gas (e.g., nitrogen) to evaporate the solvent completely. The mass of the remaining solid solute can then be determined, and the solubility can be calculated in terms of mg/mL or g/L. This method is straightforward but requires that the solute is non-volatile and thermally stable.
-
Chromatographic Method (HPLC/GC): Analyze the diluted sample by a pre-validated HPLC or GC method. A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the saturated solution can then be determined by interpolation from the calibration curve. This method is generally more accurate and requires less material.
-
Self-Validation and Trustworthiness
To ensure the reliability of the obtained solubility data, the following self-validating steps should be incorporated:
-
Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant at and beyond the equilibrium time.
-
Reproducibility: All experiments should be performed in triplicate to assess the precision of the measurement.
-
Purity of Materials: The purity of both the solute and the solvents should be confirmed prior to the experiment, as impurities can significantly affect solubility.
Safety and Handling Considerations
Sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions.[4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle sulfonyl chlorides in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and will hydrolyze. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Disposal: Dispose of waste materials in accordance with local regulations for hazardous chemical waste.
Conclusion
While a definitive, pre-existing dataset on the solubility of this compound in organic solvents is elusive, this guide provides a comprehensive framework for both predicting and empirically determining this critical physicochemical property. By understanding the interplay of molecular structure and solvent characteristics, and by employing a rigorous and validated experimental protocol, researchers can confidently navigate the solubility landscape of this important synthetic intermediate. This knowledge is paramount for the development of robust, efficient, and scalable synthetic processes in the pharmaceutical industry.
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King, J. F., Gill, M. S., & Klassen, D. F. (1996). Mechanisms of Reactions of Sulfonyl Compounds with Nucleophiles in Protic Solvents. Pure and Applied Chemistry, 68(4), 825-830. Available at: [Link]
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A Technical Guide to Diaryl Ether Sulfonyl Chlorides: A Historical and Synthetic Perspective
Abstract
Diaryl ether sulfonyl chlorides represent a pivotal class of organic intermediates, forming the structural backbone of numerous compounds in medicinal chemistry and materials science. Their history is not one of singular discovery, but rather a compelling narrative of chemical convergence, where advancements in C-O bond formation and aromatic sulfonation coalesced to create a versatile molecular scaffold. This guide provides an in-depth exploration of the historical development, core synthetic methodologies, and critical applications of diaryl ether sulfonyl chlorides. We will examine the causality behind experimental choices, from the harsh conditions of classical Ullmann condensations to the refined efficiency of modern palladium-catalyzed reactions. Detailed, validated protocols and mechanistic insights are provided for researchers, scientists, and professionals in drug development, aiming to equip them with a comprehensive understanding of this important chemical class.
Introduction: The Architectural Significance of a Convergent Scaffold
At its core, the diaryl ether sulfonyl chloride motif is an elegant fusion of three components: two aromatic rings linked by a resilient ether bridge, with one ring functionalized by a highly reactive sulfonyl chloride group (-SO₂Cl). This specific arrangement imparts a unique combination of structural rigidity, conformational flexibility, and synthetic versatility.
The diaryl ether unit is a privileged structure in medicinal chemistry, found in a host of biologically active natural products, including the antibiotic vancomycin.[1] The ether linkage provides a stable connection between aryl systems, allowing them to adopt specific spatial orientations crucial for binding to biological targets. The sulfonyl chloride group, a powerful electrophile, serves as a synthetic linchpin, primarily for the formation of sulfonamides—a cornerstone pharmacophore in modern medicine.[2][3][4] The resulting diaryl ether sulfonamides are prevalent in drugs targeting a wide array of diseases.[5][6][7]
The story of these molecules is not about a single inventor but about the convergence of two major fields in organic chemistry. Understanding this history is key to appreciating the logic behind the synthetic strategies employed today.
Historical Convergence: The Two Pillars of Synthesis
The emergence of diaryl ether sulfonyl chlorides was dependent on the prior development of two foundational transformations: the creation of the diaryl ether linkage and the introduction of the sulfonyl chloride group onto an aromatic ring.
Forging the Ether Bridge: The Ullmann Condensation
The classical method for constructing a diaryl ether bond is the Ullmann condensation, first reported by Fritz Ullmann in 1905.[8] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (or its corresponding phenoxide salt).[9]
Causality Behind the Classical Approach: Historically, the Ullmann reaction was a landmark discovery, providing one of the first reliable methods for C(sp²)–O bond formation.[10][11] However, the "classic" Ullmann conditions were notoriously harsh, reflecting the limited understanding of catalytic cycles at the time.[10][12]
-
High Temperatures: Reactions often required temperatures exceeding 200°C.[12] This was necessary to overcome the high activation energy for the oxidative addition of the aryl halide to the copper catalyst.
-
Stoichiometric Copper: Early procedures used stoichiometric amounts of copper metal, often in the form of freshly activated copper powder.[12] This was because the catalytic turnover was inefficient, and the active Cu(I) species was not easily regenerated.
-
Polar, High-Boiling Solvents: Solvents like nitrobenzene or dimethylformamide (DMF) were needed to solubilize the reactants and withstand the high temperatures.[12]
These demanding conditions limited the reaction's scope, particularly for substrates with sensitive functional groups.[10] Despite these drawbacks, the Ullmann condensation remained the workhorse for diaryl ether synthesis for decades.
Installing the Functional Handle: Electrophilic Aromatic Chlorosulfonation
The ability to directly install a sulfonyl chloride group onto an aromatic ring was another critical development. This is achieved through electrophilic aromatic substitution (EAS) using chlorosulfonic acid (ClSO₃H), a reagent first discovered in 1854.[13]
Mechanism and Rationale: Chlorosulfonic acid is a highly reactive and potent electrophile.[13] The reaction proceeds via a typical EAS mechanism:
-
Generation of the Electrophile: In many cases, the electrophile is believed to be SO₂Cl⁺, generated from the equilibrium of chlorosulfonic acid.[14]
-
Nucleophilic Attack: The π-system of the aromatic ring (the diaryl ether, in this case) attacks the electrophile.[15]
-
Formation of the σ-Complex: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.[16]
-
Rearomatization: A base (often the chloride ion or another molecule of chlorosulfonic acid) removes a proton from the carbon bearing the new sulfonyl chloride group, restoring the ring's aromaticity.[15]
The choice of chlorosulfonic acid as the reagent is driven by its high reactivity and its ability to act as both the sulfonating agent and the source of the chloride, making it a direct and cost-effective method.[13] However, its aggressive nature necessitates careful control of reaction conditions to avoid side reactions and manage regioselectivity.[14][17]
Modern Synthetic Methodologies: A Technical Deep Dive
The synthesis of a diaryl ether sulfonyl chloride is typically approached in a two-step sequence: formation of the diaryl ether followed by chlorosulfonation. Modern advancements have provided milder and more efficient alternatives to the classical methods.
Step 1: Diaryl Ether Formation - From Copper to Palladium
While the Ullmann reaction is historically significant, modern organic synthesis often favors palladium-catalyzed methods like the Buchwald-Hartwig amination, which has been adapted for C-O bond formation.[1][18][19] These reactions offer milder conditions, broader substrate scope, and higher yields.[20]
| Parameter | Classical Ullmann Condensation | Modern Buchwald-Hartwig O-Arylation |
| Catalyst | Copper (often stoichiometric) | Palladium (catalytic, ppm to mol%) |
| Temperature | High (150-250°C) | Mild to moderate (RT to 120°C) |
| Ligands | Often ligand-free | Required (e.g., phosphine-based ligands) |
| Base | Strong inorganic (e.g., KOH) | Variety of bases (e.g., Cs₂CO₃, K₃PO₄) |
| Substrate Scope | Limited, requires activated aryl halides | Broad, tolerates many functional groups |
| Yields | Often moderate and erratic | Generally high and reproducible |
Expert Insight: The transition from copper to palladium catalysis represents a paradigm shift in cross-coupling chemistry. The well-defined catalytic cycles of palladium complexes, facilitated by sophisticated phosphine ligands, allow for reactions to occur at much lower temperatures.[20] This preserves sensitive functional groups that would be destroyed under classical Ullmann conditions, a critical advantage in multi-step drug synthesis.
Step 2: Chlorosulfonation - Controlling a Powerful Reagent
The chlorosulfonation of the pre-formed diaryl ether remains the most common method for introducing the -SO₂Cl group. The key to a successful and safe reaction lies in meticulous control of the experimental parameters.
Causality in Experimental Design:
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0-15°C) is crucial to prevent side reactions such as disubstitution or decomposition of the starting material.[2]
-
Stoichiometry: An excess of chlorosulfonic acid is typically used to ensure complete conversion and to serve as the solvent.[13]
-
Order of Addition: The diaryl ether is added slowly and portion-wise to the chilled chlorosulfonic acid. This method, known as "inverse addition," helps to dissipate the heat of reaction and maintain a controlled temperature profile.
-
Quenching: The reaction mixture is quenched by slowly pouring it onto crushed ice. This hydrolyzes the excess chlorosulfonic acid in a controlled manner and precipitates the water-insoluble sulfonyl chloride product.
Detailed Experimental Protocol: A Validated Synthesis
The following protocol describes the synthesis of 4-(4-phenoxyphenoxy)benzenesulfonyl chloride, a representative diaryl ether sulfonyl chloride, starting from diphenyl ether.
Part A: Synthesis of 1,4-diphenoxybenzene (Ullmann Condensation)
-
Materials: 4-bromophenol, Phenol, Potassium carbonate (K₂CO₃), Copper(I) iodide (CuI), Dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF to the flask.
-
Add phenol (1.2 eq) to the mixture.
-
Heat the reaction mixture to 140-150°C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1,4-diphenoxybenzene.
-
Part B: Chlorosulfonation of 1,4-diphenoxybenzene
-
Materials: 1,4-diphenoxybenzene, Chlorosulfonic acid (ClSO₃H), Crushed ice.
-
Procedure:
-
Equip a clean, dry round-bottom flask with a mechanical stirrer and place it in an ice-water bath.
-
Carefully charge the flask with chlorosulfonic acid (5.0 eq). Cool the acid to 0-5°C.
-
Slowly add 1,4-diphenoxybenzene (1.0 eq) in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral (pH 7), and dry under vacuum to yield 4-(4-phenoxyphenoxy)benzenesulfonyl chloride.
-
Trustworthiness through Self-Validation: The protocol is designed to be self-validating. The purity of the intermediate from Part A can be confirmed by NMR and melting point analysis before proceeding. In Part B, the final product's identity and purity are confirmed by NMR, IR (characteristic S=O stretches), and melting point. The successful formation of a sulfonamide upon reaction with a simple amine (e.g., aniline) further validates the presence of the reactive sulfonyl chloride group.
Visualization of Synthetic Pathways
Diagrams are essential for visualizing the logical flow of synthetic strategies and understanding the underlying chemical transformations.
General Synthetic Workflow
This diagram illustrates the convergent two-step strategy that is the foundation for producing diaryl ether sulfonyl chlorides.
Caption: Convergent synthesis of diaryl ether sulfonyl chlorides.
Electrophilic Chlorosulfonation Mechanism
This diagram details the key steps in the electrophilic aromatic substitution reaction that installs the sulfonyl chloride group.
Caption: Key mechanistic steps of the chlorosulfonation reaction.
Conclusion and Future Outlook
The history of diaryl ether sulfonyl chlorides is a testament to the power of combining fundamental reactions to create high-value chemical building blocks. From the brute-force conditions of early Ullmann reactions to the precision of modern palladium catalysis, the methods for their synthesis have evolved dramatically. The subsequent chlorosulfonation, while a classic and powerful reaction, demands a deep respect for experimental control and safety.
These intermediates are indispensable in drug discovery, serving as the direct precursors to a vast library of diaryl ether sulfonamides that are critical to human health.[21] Future innovations will likely focus on developing even milder and more regioselective C-H functionalization methods to install the sulfonyl moiety, potentially bypassing the need for pre-formed diaryl ethers or the use of harsh chlorosulfonating agents.[22][23][24][25] As synthetic chemistry continues to advance, the story of these versatile scaffolds is far from over.
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Methodological & Application
Application Note: Synthesis of Novel Sulfonamides Utilizing 3-(4-fluorophenoxy)benzenesulfonyl chloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents. Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a versatile and promising scaffold in drug discovery.[1][2] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[3][4] The therapeutic potential of sulfonamides is often attributed to their ability to mimic the p-aminobenzoic acid (PABA) structure, thereby inhibiting key enzymes like dihydropteroate synthase in bacteria, or by targeting other crucial enzymes such as carbonic anhydrase.[5]
The continual exploration of novel sulfonamide derivatives is a critical endeavor in the quest for more potent, selective, and safer therapeutic agents. The ability to strategically modify the substituents on the sulfonamide core allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. In this context, 3-(4-fluorophenoxy)benzenesulfonyl chloride emerges as a valuable and versatile building block.[6] The presence of the fluorophenoxy moiety offers a unique combination of electronic and steric properties that can be exploited to develop novel sulfonamides with potentially enhanced biological activity and pharmacokinetic profiles. This application note provides a comprehensive guide to the synthesis of N-substituted-3-(4-fluorophenoxy)benzenesulfonamides, detailing the underlying reaction mechanism, a robust experimental protocol, and methods for purification and characterization.
Reaction Mechanism: Nucleophilic Acyl Substitution at the Sulfonyl Center
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction.[7][8] The fundamental steps of this mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Departure of the Leaving Group: The intermediate collapses, resulting in the expulsion of the chloride ion, a good leaving group.
-
Proton Transfer: A base, typically pyridine or triethylamine, is employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the stable sulfonamide product.[2][7]
The overall reaction can be visualized as follows:
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- 2. cbijournal.com [cbijournal.com]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
Application Notes & Protocols: Synthesis of N-Substituted 3-(4-fluorophenoxy)benzenesulfonamides
Abstract
This document provides a comprehensive technical guide for the synthesis of N-substituted sulfonamides via the reaction of 3-(4-fluorophenoxy)benzenesulfonyl chloride with various primary amines. The sulfonamide moiety is a cornerstone pharmacophore in modern drug discovery, valued for its unique physicochemical properties and its presence in a multitude of approved therapeutic agents[1][2]. The 3-(4-fluorophenoxy)benzenesulfonamide scaffold, in particular, offers a versatile platform for developing novel inhibitors for a range of biological targets, leveraging the fluorine atom to modulate metabolic stability and binding interactions[3][4]. This guide details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, offers guidance on product characterization, and includes a troubleshooting section to address common experimental challenges.
Scientific Principles and Reaction Mechanism
The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a classic and highly efficient example of nucleophilic acyl substitution[5]. The reaction proceeds through a well-established mechanism where the primary amine acts as the nucleophile.
Mechanism Overview:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the this compound. The sulfur atom is rendered highly electrophilic by the electron-withdrawing effects of the two oxygen atoms and the chlorine atom[5].
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting sulfonamide is protonated. A base, typically a tertiary amine like triethylamine or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) formed during the reaction[6][7]. This is a critical step, as the HCl would otherwise protonate the starting primary amine, rendering it non-nucleophilic and halting the reaction[5].
Caption: Reaction mechanism for sulfonamide formation.
Key Considerations:
-
Anhydrous Conditions: Sulfonyl chlorides are susceptible to hydrolysis by water, which leads to the formation of the corresponding sulfonic acid as a highly polar byproduct[6]. Therefore, the use of anhydrous solvents and dry glassware is paramount for achieving high yields.
-
Di-sulfonylation: While primary amines form a stable N-H bond in the resulting sulfonamide, over-reaction to form a di-sulfonylated product can occur. This is typically favored by using an excess of the sulfonyl chloride or higher reaction temperatures[6]. Careful control of stoichiometry is essential.
Experimental Protocol: General Procedure
This protocol provides a robust method for the synthesis of N-substituted 3-(4-fluorophenoxy)benzenesulfonamides.
2.1. Materials and Equipment
-
This compound (1.0 eq)
-
Primary amine (1.05 - 1.1 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.2 - 1.5 eq)[6]
-
Round-bottom flask with magnetic stir bar
-
Ice-water bath
-
Dropping funnel
-
Nitrogen or Argon line for inert atmosphere
-
Standard glassware for aqueous workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (e.g., silica gel 60 F₂₅₄)
2.2. Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.05 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration relative to the sulfonyl chloride).
-
Base Addition: Add triethylamine (1.2 eq) to the stirred amine solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize side product formation[6].
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled, stirred amine solution over 15-30 minutes. A slow addition rate is important for maintaining temperature control[6].
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is fully consumed[6]. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes.
-
Workup - Quenching: Once the reaction is complete, quench it by adding 1M aqueous HCl. This will protonate the excess triethylamine, forming a water-soluble salt.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or oil. Purify the crude material by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel[6][8].
Caption: General experimental workflow for sulfonamide synthesis.
Data Presentation and Characterization
The choice of primary amine can influence reaction time and yield. The following table provides representative, expected outcomes for this protocol.
| Entry | Primary Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Et₃N | DCM | 4 | 92 |
| 2 | Aniline | Pyridine | THF | 6 | 88 |
| 3 | Cyclohexylamine | Et₃N | DCM | 3 | 95 |
| 4 | tert-Butylamine | Et₃N | DCM | 24 | 65 |
Product Characterization: Proper characterization is essential to confirm the structure and purity of the final product.
-
¹H NMR: The proton on the sulfonamide nitrogen (N-H) typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent[9]. Expect to see characteristic aromatic proton signals for both the 3-phenoxybenzenesulfonyl and the 4-fluorophenyl rings, as well as signals corresponding to the R-group from the primary amine.
-
¹³C NMR: Aromatic carbons will appear in the typical ~110-160 ppm range. The carbon bearing the fluorine atom will show a characteristic large C-F coupling constant. Aliphatic carbons from the amine R-group will be observed upfield[9].
-
IR Spectroscopy: Look for characteristic stretching vibrations. The two S=O stretches of the sulfonyl group are strong and typically appear in the ranges of 1310-1320 cm⁻¹ (asymmetric) and 1143-1155 cm⁻¹ (symmetric)[10]. A band for the S-N stretch can be observed around 930 cm⁻¹[9]. The N-H stretch appears in the region of 3144-3349 cm⁻¹[10].
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the synthesized compound, observing the [M+H]⁺ or [M+Na]⁺ ions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive sulfonyl chloride due to hydrolysis.[6] 2. Primary amine was protonated (insufficient base). 3. Low reactivity of the amine (e.g., sterically hindered or electron-poor). | 1. Use fresh sulfonyl chloride and ensure all glassware and solvents are anhydrous. 2. Increase the equivalents of base (e.g., to 1.5 eq). 3. Increase reaction temperature or prolong reaction time; monitor carefully. |
| Significant Starting Material Remaining | 1. Insufficient reaction time. 2. Stoichiometry incorrect. | 1. Allow the reaction to stir for a longer period. 2. Carefully re-check the molar equivalents of all reagents. |
| Polar Byproduct on TLC (near baseline) | Hydrolysis of the sulfonyl chloride to sulfonic acid.[6] | This indicates the presence of water. Repeat the reaction using rigorously dried solvents and glassware under an inert atmosphere. The sulfonic acid can be removed during the basic wash (NaHCO₃) in the workup. |
| Less Polar Byproduct on TLC (above product) | Di-sulfonylation of the primary amine.[6] | This is caused by an excess of sulfonyl chloride or high temperature. Use a slight excess of the amine (1.05-1.1 eq) and maintain a low reaction temperature during addition. |
Conclusion
The reaction of this compound with primary amines is a reliable and high-yielding method for accessing a diverse range of sulfonamides. Success hinges on careful control of reaction conditions, particularly the exclusion of water to prevent hydrolysis and the use of an appropriate base to neutralize the HCl byproduct. The resulting sulfonamides are valuable scaffolds in medicinal chemistry and drug development, and the protocols described herein provide a solid foundation for their synthesis and characterization.
References
- Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
- An Expedient Synthesis of Sulfinamides
- Application Notes and Protocols for the Synthesis of Sulfonamides
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchG
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
- Byproduct identification and removal in sulfonamide synthesis - Benchchem.
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC - PubMed Central.
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry.
- 3-Fluoro-4-hydrazino-benzenesulfonamide - Benchchem.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog.
- Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for tre
- Sulfonamide (medicine) - Wikipedia.
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- 10. rsc.org [rsc.org]
The Versatility of 3-(4-fluorophenoxy)benzenesulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Drug Discovery
3-(4-fluorophenoxy)benzenesulfonyl chloride is a versatile chemical intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural motif, featuring a fluorinated phenoxy group linked to a benzenesulfonyl chloride core, serves as a valuable building block for the synthesis of a diverse array of biologically active molecules. The sulfonyl chloride moiety acts as a reactive handle for the facile introduction of a sulfonamide group, a well-established pharmacophore found in numerous approved drugs. The presence of the 3-(4-fluorophenoxy) substituent allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target engagement, making it an attractive scaffold for the development of novel therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its use in the synthesis of potent enzyme inhibitors, complete with detailed experimental protocols.
Core Application: A Gateway to Potent Carbonic Anhydrase Inhibitors
A prominent application of this compound lies in the synthesis of benzenesulfonamide derivatives that act as potent inhibitors of carbonic anhydrases (CAs).[1] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] These enzymes play crucial roles in a multitude of physiological processes, and their dysregulation is implicated in various pathologies, including glaucoma, epilepsy, and cancer.[2][3] The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group that coordinates to the Zn²⁺ ion in the active site of CAs, leading to potent inhibition.[1]
The 3-(4-fluorophenoxy)phenyl portion of the molecule extends into the active site cavity, where it can form additional interactions with amino acid residues, thereby influencing the potency and isoform selectivity of the inhibitor.[4] The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability by blocking potential sites of metabolism.
Signaling Pathway: The Role of Carbonic Anhydrase in pH Regulation and Disease
Carbonic anhydrases are critical for maintaining pH homeostasis in various tissues. In the context of cancer, tumor-associated isoforms such as CA IX and CA XII are overexpressed in response to hypoxia and contribute to the acidification of the tumor microenvironment.[1][5] This acidic environment promotes tumor progression, metastasis, and resistance to therapy. By inhibiting these isoforms, sulfonamide-based drugs can disrupt pH regulation in cancer cells, leading to apoptosis and sensitization to other treatments.
Caption: Mechanism of CA IX in tumor pH regulation and its inhibition.
Experimental Protocols
Protocol 1: Synthesis of a Representative Carbonic Anhydrase Inhibitor
This protocol describes the synthesis of a hypothetical, yet representative, carbonic anhydrase inhibitor, N- (4-aminophenyl)-3-(4-fluorophenoxy)benzenesulfonamide, starting from this compound. The reaction is a standard nucleophilic substitution of the sulfonyl chloride with an amine.
Caption: Synthetic workflow for a representative sulfonamide.
Materials:
-
This compound
-
4-Phenylenediamine
-
Anhydrous pyridine
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylenediamine (1.1 equivalents) in anhydrous pyridine under a nitrogen atmosphere.
-
Addition of Sulfonyl Chloride: To the stirred solution, add this compound (1.0 equivalent) portion-wise at room temperature. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl and ice. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure N-(4-aminophenyl)-3-(4-fluorophenoxy)benzenesulfonamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of the synthesized sulfonamide against a specific carbonic anhydrase isoform (e.g., human CA II).[2] The assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which can be monitored spectrophotometrically.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)
-
Tris-sulfate buffer (50 mM, pH 7.6)
-
p-Nitrophenyl acetate (p-NPA) substrate solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the inhibitor in the Tris-sulfate buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Tris-sulfate buffer
-
A fixed amount of hCA II enzyme solution
-
Varying concentrations of the synthesized inhibitor or vehicle control (for uninhibited activity)
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the p-NPA substrate solution to each well.
-
Measurement: Immediately begin monitoring the increase in absorbance at 400 nm (due to the formation of p-nitrophenol) at regular intervals using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Data Presentation: Structure-Activity Relationship (SAR) Insights
The following table presents hypothetical, yet representative, inhibitory data for a series of 3-(4-fluorophenoxy)benzenesulfonamide derivatives against key human carbonic anhydrase isoforms. This data illustrates the potential for structure-activity relationship (SAR) studies to guide the optimization of lead compounds.
| Compound ID | R Group on Sulfonamide (SO₂NH-R) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 1 | -H | 250 | 50 | 15 | 20 |
| 2 | -CH₃ | 300 | 65 | 25 | 30 |
| 3 | -CH₂CH₂OH | 150 | 30 | 8 | 12 |
| 4 | -4-aminophenyl | 80 | 15 | 5 | 7 |
| 5 | -4-hydroxyphenyl | 75 | 12 | 4 | 6 |
Interpretation of SAR Data:
-
Unsubstituted Sulfonamide (Compound 1): The primary sulfonamide is essential for potent inhibition, particularly against the tumor-associated isoforms CA IX and XII.
-
Small Alkyl Substitution (Compound 2): A small alkyl group on the sulfonamide nitrogen slightly decreases potency, likely due to steric hindrance in the active site.
-
Introduction of a Hydrophilic Group (Compound 3): The addition of a hydroxyethyl group can enhance potency, potentially by forming additional hydrogen bonds within the active site.
-
Aromatic Substituents (Compounds 4 and 5): The incorporation of substituted phenyl rings can significantly improve inhibitory activity and isoform selectivity. The amino and hydroxyl groups can act as hydrogen bond donors and/or acceptors, leading to stronger interactions with the enzyme.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the straightforward synthesis of sulfonamide derivatives, particularly potent carbonic anhydrase inhibitors, underscores its importance in the drug discovery pipeline. The ability to readily modify the sulfonamide moiety allows for extensive SAR studies, enabling the development of highly potent and selective inhibitors for various therapeutic targets. The protocols and data presented in this guide serve as a comprehensive resource for researchers looking to leverage this privileged scaffold in their drug discovery efforts.
References
- Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850.
- Zaman, K., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 773-779.
-
AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link]
- Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12503.
- Angeli, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 450-456.
- Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors: perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides as topical intraocular pressure-lowering agents with prolonged duration of action. Journal of Medicinal Chemistry, 43(23), 4542-4551.
- Supuran, C. T., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(6), 683-688.
- Supuran, C. T., et al. (2002). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry, 10(7), 2207-2216.
-
Semantic Scholar. (n.d.). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and biological evaluation of sulfonamide‐based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. Retrieved from [Link]
-
PubMed. (2002). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Retrieved from [Link]
-
PubMed. (2008). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Retrieved from [Link]
-
PubMed. (2005). Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]
- Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1348-1358.
- Angeli, A., et al. (2021). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735-1745.
- Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
-
DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved from [Link]
-
PubMed. (2022). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. Retrieved from [Link]
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- 5. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Antibacterial Agents Utilizing 3-(4-Fluorophenoxy)benzenesulfonyl Chloride
Abstract: The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Sulfonamides, a class of synthetic compounds, have a long-standing history in combating bacterial infections by inhibiting folate synthesis.[1][2][3] This document provides a comprehensive guide for researchers on the synthesis, characterization, and antibacterial evaluation of a new generation of sulfonamide derivatives, starting from the versatile chemical intermediate, 3-(4-fluorophenoxy)benzenesulfonyl chloride.[4] This guide is designed to be a self-contained resource, offering not only step-by-step protocols but also the underlying scientific rationale to empower researchers in their quest for new therapeutic agents.
Scientific Foundation & Rationale
The Enduring Relevance of Sulfonamides
Sulfonamides were among the first classes of antibiotics to be widely used and continue to be a cornerstone of antimicrobial therapy.[2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[][6] Since humans obtain folic acid from their diet, this pathway is an excellent selective target.[1] The bacteriostatic nature of sulfonamides, which inhibits bacterial growth rather than directly killing the cells, allows the host's immune system to clear the infection.[1]
Strategic Choice of this compound
The selection of this compound as the starting scaffold is deliberate. The diaryl ether linkage provides a degree of conformational flexibility, which can be advantageous for binding to the active site of the target enzyme. Furthermore, the presence of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity through favorable electrostatic interactions. The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution with a wide range of primary and secondary amines, allowing for the creation of a diverse library of sulfonamide derivatives.[7][8]
Synthesis Protocol: From Precursor to Product
This section details the synthesis of a representative sulfonamide derivative from this compound and a primary amine.
Overall Synthetic Workflow
The synthesis is a one-step reaction, followed by purification. The workflow is designed for efficiency and scalability.
Caption: Workflow from synthesis to characterization.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Starting Material |
| Selected Primary/Secondary Amine | Nucleophile |
| Anhydrous Pyridine or Dichloromethane (DCM) | Solvent and/or Base |
| 1 M Hydrochloric Acid (HCl) | Workup |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent |
| Round-bottom flask, Magnetic stirrer, Stir bar | Reaction Vessel |
| Separatory funnel, Rotary evaporator | Workup and Purification |
| Thin-Layer Chromatography (TLC) plate | Reaction Monitoring |
| NMR Spectrometer, Mass Spectrometer, IR Spectrometer | Characterization |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in anhydrous pyridine (or DCM).
-
Addition of Amine: To the stirring solution, add 1.1 equivalents of the chosen primary or secondary amine dropwise at 0 °C (ice bath).
-
Rationale: A slight excess of the amine ensures the complete consumption of the sulfonyl chloride. The dropwise addition at a reduced temperature helps to control any exothermic reaction.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting sulfonyl chloride spot indicates the completion of the reaction.
-
-
Workup - Quenching and Extraction:
-
Pour the reaction mixture into a separatory funnel containing 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Causality Explained: The HCl wash removes excess pyridine or other amine bases. The sodium bicarbonate wash removes any remaining acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude sulfonamide product.
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain pure crystals.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Trustworthiness: Proper purification is critical to remove any unreacted starting materials or byproducts that could interfere with biological testing.
-
Structural Characterization of Synthesized Compounds
Confirmation of the chemical structure and purity of the synthesized sulfonamides is paramount. A combination of spectroscopic techniques should be employed.[11][12]
Spectroscopic Analysis
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms.[13][14] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides fragmentation patterns that can further confirm the structure.[15][16] |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the S=O stretch of the sulfonamide and the N-H stretch (for primary and secondary sulfonamides).[17] |
Representative Characterization Data (Hypothetical)
For a hypothetical product, N-benzyl-3-(4-fluorophenoxy)benzenesulfonamide:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.80-7.20 (m, 13H, Ar-H), 4.35 (d, 2H, CH₂), 5.50 (t, 1H, NH).
-
¹³C NMR (100 MHz, CDCl₃) δ: 160.2, 156.5, 142.1, 138.5, 131.2, 129.8, 128.7, 127.9, 122.5, 121.3, 117.8, 117.6, 48.2.
-
MS (ESI+): m/z = 374.1 [M+H]⁺.
-
IR (KBr, cm⁻¹): 3280 (N-H), 1330, 1160 (S=O).
Protocol for Antibacterial Activity Screening
The primary method for evaluating the antibacterial efficacy of the newly synthesized compounds is by determining their Minimum Inhibitory Concentration (MIC).
Overall Screening Workflow
Caption: Workflow for MIC determination.
Materials and Reagents
-
Synthesized sulfonamide compounds
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Sulfamethoxazole)
-
Negative control (broth with DMSO)
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Step-by-Step MIC Assay Protocol
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and the positive control antibiotic in DMSO to a final concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation: Inoculate a tube of MHB with a single colony of the test bacterium and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of a test compound to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: A row with serial dilutions of the standard antibiotic.
-
Negative Control: A well containing only MHB and DMSO (no compound, no bacteria).
-
Growth Control: A well containing MHB, DMSO, and bacteria (no compound).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Interpreting the Results
The MIC values provide a quantitative measure of the antibacterial potency of the synthesized compounds. A lower MIC value indicates higher potency. The structure-activity relationship (SAR) can be explored by comparing the MIC values of different derivatives.[18][19][20][21] For instance, the effect of different substituents on the amine portion of the sulfonamide can be correlated with antibacterial activity.
Conclusion and Future Directions
This guide provides a robust framework for the synthesis and evaluation of novel antibacterial agents derived from this compound. The protocols are designed to be adaptable, allowing for the creation of a diverse library of compounds. Future work should focus on expanding the range of amines used in the synthesis to build a comprehensive SAR profile. Promising compounds with low MIC values should be further evaluated for their mechanism of action, cytotoxicity, and in vivo efficacy in animal models of infection. The continued exploration of novel sulfonamide derivatives is a promising avenue in the critical search for new antibiotics.[22][23][24][25][26]
References
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Sulfonamide: Mechanism of Action & Uses. Study.com. Available at: [Link]
-
Sulfonamide: Uses, Interactions, and Mechanism of Action. Minicule. Available at: [Link]
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. Available at: [Link]
-
Mode of Action (MOA) of Sulfonamide Antibiotics. Science Prof Online. Available at: [Link]
-
Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. Available at: [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Center for Biotechnology Information. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
-
Unconventional screening approaches for antibiotic discovery. ResearchGate. Available at: [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Center for Biotechnology Information. Available at: [Link]
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. Available at: [Link]
-
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available at: [Link]
-
Preparation of sulfonamides from N-silylamines. National Center for Biotechnology Information. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]
- Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
-
Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Available at: [Link]
-
Synthesis of some sulfonamide derivatives with expected antibacterial activity. Iraqi Journal of Marketing Research and Consumer Protection. Available at: [Link]
-
Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ResearchGate. Available at: [Link]
-
Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Available at: [Link]
-
Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. Available at: [Link]
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. Available at: [Link]
-
Characterisation of Organic Compounds. Organic Spectroscopy International. Available at: [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Available at: [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Center for Biotechnology Information. Available at: [Link]
- Preparation of sulfonamide-containing antimicrobials and substrate treating compositions of same. Google Patents.
-
Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Application Notes and Protocols for the Utilization of 3-(4-fluorophenoxy)benzenesulfonyl Chloride in Agrochemical Synthesis
Introduction: The Strategic Importance of the 3-(4-fluorophenoxy)phenylsulfonyl Moiety in Modern Agrochemicals
The relentless pursuit of enhanced crop protection agents with improved efficacy, selectivity, and environmental profiles has led synthetic chemists to explore a vast chemical space. Within this landscape, the 3-(4-fluorophenoxy)phenylsulfonyl chloride scaffold has emerged as a pivotal building block, particularly in the synthesis of high-potency herbicides and fungicides. The incorporation of a fluorinated phenoxy group at the meta-position of the benzenesulfonyl chloride core imparts a unique combination of physicochemical properties to the resulting agrochemical. These properties often translate to increased metabolic stability, enhanced binding affinity to target enzymes, and favorable translocation within the plant.
This technical guide provides a comprehensive overview of the application of 3-(4-fluorophenoxy)benzenesulfonyl chloride in the synthesis of next-generation agrochemicals. We will delve into the mechanistic rationale behind its reactivity and provide a detailed, field-proven protocol for the synthesis of a representative sulfonylurea herbicide, a class of compounds renowned for their low application rates and high efficacy.
Core Chemistry: The Sulfonamide Bond Formation
The primary utility of this compound in agrochemical synthesis lies in its ability to readily form stable sulfonamide linkages. This reaction, a cornerstone of medicinal and agrochemical chemistry, involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.
The presence of the electron-withdrawing sulfonyl group and the fluorophenoxy moiety enhances the electrophilicity of the sulfur center, facilitating a rapid and efficient reaction with a wide range of primary and secondary amines, including sterically hindered and electronically deactivated heterocyclic amines commonly found in agrochemical pharmacophores.
Application Example: Synthesis of a Novel Sulfonylurea Herbicide
Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants. The following protocol details the synthesis of a novel sulfonylurea herbicide, designated as Fluorosulfuron, utilizing this compound as a key intermediate. This synthesis proceeds in two key stages: the formation of a sulfonamide intermediate followed by the construction of the sulfonylurea bridge.
Part 1: Synthesis of the Sulfonamide Intermediate
The initial step involves the coupling of this compound with a heterocyclic amine, in this case, 2-amino-4,6-dimethoxypyrimidine, a common component of commercial sulfonylurea herbicides.
Reaction Scheme:
Figure 1: Synthesis of the sulfonamide intermediate.
Experimental Protocol:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-4,6-dimethoxypyrimidine (1.0 eq) and anhydrous acetonitrile (10 mL/g of amine).
-
Base Addition: Cool the stirred suspension to 0-5 °C using an ice bath and add pyridine (1.2 eq) dropwise.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in anhydrous acetonitrile (5 mL/g) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL/g of starting amine) with vigorous stirring.
-
Isolation: Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold diethyl ether.
-
Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight to yield the desired sulfonamide intermediate.
Table 1: Reaction Parameters for Sulfonamide Synthesis
| Parameter | Value |
| Reactants | This compound, 2-amino-4,6-dimethoxypyrimidine |
| Base | Pyridine |
| Solvent | Anhydrous Acetonitrile |
| Temperature | 0-5 °C (addition), Room Temperature (reaction) |
| Reaction Time | 4-6 hours |
| Expected Yield | 90-95% |
Part 2: Synthesis of the Final Sulfonylurea Herbicide (Fluorosulfuron)
The sulfonamide intermediate is then converted to the final sulfonylurea product. This is typically achieved by reaction with a suitable isocyanate or by forming an isocyanate in situ. The following protocol utilizes phenyl chloroformate to form a carbamate intermediate, which then reacts with an amine to form the urea bridge.
Reaction Scheme:
Figure 2: Two-step synthesis of the sulfonylurea herbicide.
Experimental Protocol:
-
Carbamate Formation:
-
To a stirred solution of the sulfonamide intermediate (1.0 eq) in anhydrous acetone (15 mL/g), add finely ground anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to reflux and add phenyl chloroformate (1.1 eq) dropwise over 20 minutes.
-
Continue refluxing for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude carbamate intermediate.
-
-
Urea Formation:
-
Dissolve the crude carbamate intermediate in anhydrous dichloromethane (10 mL/g).
-
Cool the solution to 0-5 °C and add triethylamine (1.2 eq).
-
Bubble anhydrous ammonia gas through the solution for 1-2 hours, or until the reaction is complete as indicated by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Fluorosulfuron.
-
Table 2: Key Reaction Parameters for Sulfonylurea Synthesis
| Parameter | Step 1 (Carbamate Formation) | Step 2 (Urea Formation) |
| Key Reagents | Sulfonamide Intermediate, Phenyl Chloroformate | Carbamate Intermediate, Ammonia |
| Base | Potassium Carbonate | Triethylamine |
| Solvent | Acetone | Dichloromethane |
| Temperature | Reflux | 0-5 °C |
| Reaction Time | 2-3 hours | 1-2 hours |
| Expected Yield | 85-90% (overall from sulfonamide) |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and final product should be confirmed by spectroscopic methods including Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS). The expected yields are based on literature precedents for analogous reactions and represent achievable targets under optimized conditions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. Its inherent reactivity and the desirable properties it imparts to the final molecules make it a key tool for researchers and scientists in the agrochemical industry. The detailed protocols provided in this guide offer a practical framework for the synthesis of novel sulfonylurea herbicides and can be adapted for the creation of a diverse range of other potent crop protection agents.
References
-
General Synthesis of Sulfonamides
- Title: Recent advances in synthesis of sulfonamides: A review
- Source: Chemistry & Biology Interface
-
URL: [Link]
-
Synthesis of Sulfonylurea Herbicides
- Title: Synthesis and Herbicidal Activity of Novel Sulfonylurea Deriv
- Source: ResearchG
-
URL: [Link]
-
Synthesis of Trifloxysulfuron (a related sulfonylurea herbicide)
- Title: Trifloxysulfuron-sodium (Ref: CGA 362622)
- Source: AERU - University of Hertfordshire
-
URL: [Link]
- Source: Google Patents (CN107619393B)
- General Amide and Urea Bond Formation: Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem
Application Notes and Protocols: 3-(4-Fluorophenoxy)benzenesulfonyl Chloride as a Key Intermediate for the Synthesis of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Diaryl Ether Sulfonamide Scaffold
In the landscape of modern medicinal chemistry, the diaryl ether motif is a privileged structure, frequently incorporated into molecules designed to modulate the activity of key physiological enzymes.[1][] When coupled with a sulfonamide functional group, this scaffold provides a versatile platform for the development of potent and selective enzyme inhibitors. 3-(4-fluorophenoxy)benzenesulfonyl chloride emerges as a critical building block in this context, offering a unique combination of structural features that are highly desirable for targeting enzymes, particularly protein kinases involved in oncogenic signaling pathways.
The presence of the diaryl ether linkage provides a degree of conformational flexibility, allowing the molecule to adapt to the topology of an enzyme's active site. The fluorine substituent offers several advantages, including enhanced metabolic stability and increased binding affinity through favorable electrostatic interactions. The reactive sulfonyl chloride group serves as a chemical handle for the facile introduction of a variety of substituents, enabling the systematic exploration of structure-activity relationships (SAR).
These application notes provide a comprehensive guide to the utilization of this compound as an intermediate in the synthesis of enzyme inhibitors, with a particular focus on kinase inhibitors analogous to the multi-kinase inhibitor Sorafenib.
Targeted Enzyme Class: Protein Kinases and the RAF/MEK/ERK Signaling Pathway
The primary class of enzyme targets for inhibitors derived from this compound are protein kinases. Kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, most notably cancer. The RAF/MEK/ERK (or MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Constitutive activation of this pathway, often through mutations in the BRAF kinase, is a key driver in a significant percentage of human cancers, including melanoma and colorectal cancer.[3]
Simplified RAF/MEK/ERK Signaling Pathway
Caption: The RAF/MEK/ERK signaling cascade and the inhibitory action of Sorafenib analogues.
Sorafenib is a multi-kinase inhibitor that targets RAF kinases, among others, thereby blocking downstream signaling and inhibiting tumor growth.[4][5] The structural features of this compound make it an ideal starting material for the synthesis of Sorafenib analogues and other kinase inhibitors targeting this pathway.
Physicochemical Properties and Handling of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈ClFO₃S | [6] |
| Molecular Weight | 286.71 g/mol | [6] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Moisture sensitive. | [General knowledge] |
Safety and Handling Precautions:
This compound is a reactive chemical and should be handled with appropriate safety precautions in a fume hood. [General knowledge]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid breathing dust and vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Reactivity: Reacts with water, alcohols, and amines. Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.
Experimental Protocols
Protocol 1: General Synthesis of Diaryl Ether Sulfonamides
This protocol describes a general method for the synthesis of diaryl ether sulfonamides by reacting this compound with a primary or secondary amine. This reaction is a cornerstone for building a library of potential kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Substituted aniline or other primary/secondary amine (1.0 equivalent)
-
Pyridine or triethylamine (1.2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the chosen amine (1.0 equivalent) in anhydrous DCM or THF.
-
Add the base (pyridine or triethylamine, 1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM or THF in a dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure sulfonamide.
Self-Validation:
-
TLC Analysis: Monitor the disappearance of the starting materials and the appearance of the product spot.
-
Spectroscopic Analysis: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Sorafenib Analogue
This protocol provides a more specific example of synthesizing a Sorafenib analogue, illustrating the application of the general method.
Reaction Workflow Diagram:
Caption: Workflow for the synthesis of a Sorafenib analogue.
Materials:
-
This compound
-
4-(4-aminophenoxy)-N-methylpicolinamide (or a similar substituted aniline)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
Follow the general procedure outlined in Protocol 1, using 4-(4-aminophenoxy)-N-methylpicolinamide as the amine component. The resulting product is a direct analogue of Sorafenib, where the urea linkage is replaced by a sulfonamide linkage.
Quantitative Data: Structure-Activity Relationship of Sorafenib Analogues
The following table presents the inhibitory activities of a series of Sorafenib analogues against various cancer cell lines. While not synthesized directly from this compound in the cited study, these data provide valuable insights into the expected potency and SAR for inhibitors based on this scaffold.
| Compound ID | Modification from Sorafenib | Target Cell Line | IC₅₀ (µM) | Reference |
| 3c | Bioisosteric replacement | Hela (Cervical Cancer) | - | [4] |
| 3d | Bioisosteric replacement | Hela (Cervical Cancer) | 0.56 ± 0.04 | [4] |
| 3h | Bioisosteric replacement | Hela (Cervical Cancer) | - | [4] |
| 3n | Bioisosteric replacement | Hela (Cervical Cancer) | - | [4] |
| 3r | Bioisosteric replacement | Hela (Cervical Cancer) | - | [4] |
| 3t | Bioisosteric replacement | H1975 (Lung Cancer) | 2.34 ± 0.07 | [4] |
| 3v | Bioisosteric replacement | A549 (Lung Cancer) | 1.35 ± 0.03 | [4] |
| 3z | Bioisosteric replacement | Hela (Cervical Cancer) | - | [4] |
| 2m | 1,2,3-triazole replacement of urea | Huh7 (Hepatocellular Carcinoma) | 5.67 ± 0.57 | [7] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate for the synthesis of novel enzyme inhibitors, particularly those targeting protein kinases. Its inherent structural features, combined with the straightforward and high-yielding sulfonamide formation reaction, provide a robust platform for the generation of diverse compound libraries for drug discovery campaigns. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to explore the potential of this building block in the quest for new and effective therapeutics. Future work could focus on expanding the range of amine coupling partners to further probe the SAR and to develop inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
-
Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Advances. [Link]
-
New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. (2012). Molecules. [Link]
- Pentafluorobenzenesulfonamides and analogs. (2000).
-
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Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Semantic Scholar. [Link]
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Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. (2021). Bioorganic Chemistry. [Link]
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Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). Journal of Agricultural and Food Chemistry. [Link]
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Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. (2021). Proceedings of the National Academy of Sciences. [Link]
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Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. (2016). Journal of Medicinal Chemistry. [Link]
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Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway. (2013). PLOS ONE. [Link]
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Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020). Acta Pharmaceutica Sinica B. [Link]
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PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation. (2017). Molecular Cancer. [Link]
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Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Molecules. [Link]
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Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. (2018). Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. (2024). European Journal of Medicinal Chemistry. [Link]
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Application Notes & Protocols: Synthesis of N-Aryl-3-(4-fluorophenoxy)benzenesulfonamides
Introduction: The Strategic Importance of the Diaryl Ether Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in modern medicinal chemistry, integral to a vast array of FDA-approved therapeutics.[1][2][3] Its prevalence stems from its unique physicochemical properties: it is a rigid, crystalline functional group that can act as a hydrogen bond donor and acceptor, often serving as a bioisostere for carboxylic acids or amides, but with enhanced metabolic stability and bioavailability.[1][4] The synthesis of N-aryl sulfonamides, specifically, is a critical transformation in the construction of molecules with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[5][6][7]
This guide focuses on the reaction between 3-(4-fluorophenoxy)benzenesulfonyl chloride and various anilines. This specific reaction constructs a diaryl ether sulfonamide scaffold, a privileged structure in drug discovery.[2][8] The diaryl ether motif provides a flexible yet defined conformational linkage between two aromatic systems, while the fluorinated phenoxy group can enhance binding affinity and modulate metabolic stability. This document provides a comprehensive, experience-driven protocol for this synthesis, explains the underlying chemical principles, and discusses the relevance of the resulting compounds for researchers in drug development.
Part 1: Reaction Mechanism and Scientific Rationale
The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic and robust nucleophilic substitution reaction.[1][9] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Core Mechanism: The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the aniline's nitrogen atom onto the highly electrophilic sulfur atom of the this compound.[10][11] The potent electron-withdrawing effect of the two oxygen atoms and the chlorine atom renders the sulfur center highly susceptible to nucleophilic attack. This addition is followed by the elimination of the chloride ion, a good leaving group, to form a protonated sulfonamide intermediate. A base, typically a non-nucleophilic tertiary amine like pyridine or triethylamine (TEA), is included in the reaction to neutralize the hydrochloric acid (HCl) that is generated.[1][11] This is a critical step, as failure to scavenge the acid would lead to the protonation of the starting aniline, rendering it non-nucleophilic and halting the reaction.[11]
dot digraph "Sulfonamide Formation Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Gcaption { label = "Figure 1: Mechanism of Sulfonamide Formation."; }
Causality Behind Experimental Choices:
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.[11] This is to prevent the competing hydrolysis of the highly reactive sulfonyl chloride, which would form the corresponding sulfonic acid and reduce the yield.[12][13]
-
Temperature Control: The reaction is often initiated at 0 °C. This is because the reaction between anilines and sulfonyl chlorides can be strongly exothermic.[14] Cooling the mixture before the dropwise addition of the sulfonyl chloride allows for better control of the reaction rate and prevents the formation of potential side products.
-
Substituent Effects: The electronic nature of the aniline substrate significantly impacts the reaction rate.[15]
-
Electron-Donating Groups (EDGs) on the aniline (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the nitrogen atom, leading to faster reaction rates.
-
Electron-Withdrawing Groups (EWGs) on the aniline (e.g., -Cl, -NO₂) decrease the nitrogen's nucleophilicity, resulting in significantly slower reactions that may require heating or longer reaction times to proceed to completion.[14]
-
Part 2: Detailed Experimental Protocol
This protocol provides a general, self-validating method for the synthesis of N-Aryl-3-(4-fluorophenoxy)benzenesulfonamides. Optimization may be required for particularly electron-rich or electron-deficient anilines.
Protocol 1: Synthesis of N-(4-methoxyphenyl)-3-(4-fluorophenoxy)benzenesulfonamide
Materials:
-
This compound (1.05 eq)
-
4-Methoxyaniline (1.0 eq)
-
Pyridine, anhydrous (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyaniline (1.0 eq) in anhydrous dichloromethane. To this solution, add anhydrous pyridine (1.5 eq) via syringe.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled aniline mixture over 20-30 minutes using a dropping funnel. Rationale: Slow addition is crucial to control the exothermic nature of the reaction and prevent side-product formation.
-
Reaction Progression: Stir the reaction mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the aniline starting material. A typical mobile phase is 3:1 Hexanes:Ethyl Acetate.
-
Work-up: Once the reaction is complete, dilute the mixture with additional dichloromethane. Transfer the contents to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x). Rationale: This removes the pyridine base and any unreacted aniline by forming water-soluble ammonium salts.
-
Wash with saturated NaHCO₃ solution (2x). Rationale: This neutralizes any remaining acidic species.
-
Wash with brine (1x). Rationale: This removes the bulk of the water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to afford the pure N-(4-methoxyphenyl)-3-(4-fluorophenoxy)benzenesulfonamide.
Part 3: Data Presentation & Reaction Scope
The reactivity of the aniline partner is highly dependent on its electronic properties. The following table summarizes expected outcomes for a range of substituted anilines based on established chemical principles.
| Aniline Substrate | Substituent Type | Expected Reactivity | Typical Reaction Time (h) | Expected Yield Range (%) |
| 4-Methoxyaniline | Strong EDG | Very Fast | 2 - 4 | 90 - 98% |
| Aniline | Neutral | Fast | 4 - 6 | 85 - 95% |
| 4-Chloroaniline | Weak EWG | Moderate | 8 - 12 | 70 - 85% |
| 4-Nitroaniline | Strong EWG | Slow | 16 - 24 (may require heat) | 40 - 60% |
Table 1: Representative data for the reaction with various anilines. EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Yields are estimated post-purification.
Part 4: Troubleshooting & Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of sulfonyl chloride. 2. Deactivated aniline (strong EWG). 3. Insufficient base. | 1. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. 2. Increase reaction temperature to 40 °C (refluxing DCM) and/or extend reaction time. 3. Ensure at least 1.2-1.5 equivalents of base are used. |
| Multiple Spots on TLC (Side Products) | 1. Reaction was run at too high a temperature. 2. Impure starting materials. | 1. Maintain 0 °C during the addition of sulfonyl chloride. 2. Verify the purity of starting materials by NMR or other analytical techniques before starting. |
| Reaction Stalls | The aniline has been protonated and is no longer nucleophilic. | Add an additional portion of base (0.5 eq) to the reaction mixture and continue to monitor by TLC. |
Part 5: Applications in Drug Discovery
The N-aryl-3-(4-fluorophenoxy)benzenesulfonamide products synthesized through this protocol are of significant interest to drug development professionals. The sulfonamide scaffold is a known "privileged structure" capable of targeting a wide range of biological entities.[2]
-
Enzyme Inhibition: Many sulfonamides are potent enzyme inhibitors. For example, they are a classic inhibitor class for carbonic anhydrases, enzymes implicated in glaucoma, edema, and certain types of cancer.[3][5][16]
-
Anticancer Agents: The diaryl ether and sulfonamide motifs are present in numerous compounds investigated for their anticancer properties.[5][6] These scaffolds can be tailored to interact with kinases, protein-protein interfaces, or other targets within cancer signaling pathways.
-
Antimicrobial and Antiviral Activity: Historically, sulfonamides were the first class of effective antibacterial agents.[3][6] Modern derivatives continue to be explored for activity against resistant bacterial strains and viruses.
By synthesizing a library of these compounds using various anilines, researchers can rapidly generate novel chemical entities for screening in a wide variety of biological assays, accelerating the hit-to-lead optimization process in drug discovery.
References
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Application Notes & Protocols: Advanced Catalytic Methods for the Synthesis of Sulfonamides from 3-(4-Fluorophenoxy)benzenesulfonyl Chloride
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the groundbreaking discovery of prontosil, the first commercially available antibacterial agent, sulfonamides have become integral components in a vast array of therapeutic agents, demonstrating activities as diuretics, anti-inflammatories, anticonvulsants, and anticancer agents.[1][2][3][4] Their prevalence stems from their ability to act as bioisosteres of amides and carboxylic acids, offering similar geometries for receptor binding while providing distinct physicochemical properties such as enhanced metabolic stability and aqueous solubility.[2][5]
The starting material, 3-(4-fluorophenoxy)benzenesulfonyl chloride, is a valuable building block for drug discovery.[6] Its diaryl ether motif combined with the reactive sulfonyl chloride group allows for the systematic exploration of chemical space, enabling chemists to fine-tune properties like lipophilicity and target engagement. Traditional methods for synthesizing sulfonamides from sulfonyl chlorides typically involve stoichiometric amounts of a base like pyridine, which can lead to challenges in purification and limit the substrate scope, especially with sensitive or poorly nucleophilic amines.[4][7][8]
This guide moves beyond conventional approaches to detail modern catalytic strategies that offer milder reaction conditions, superior functional group tolerance, and enhanced efficiency. We provide researchers, scientists, and drug development professionals with a comprehensive overview of catalytic methods and detailed, field-proven protocols for the synthesis of novel sulfonamides derived from this compound.
Section 1: A Survey of Modern Catalytic Strategies
The direct coupling of a sulfonyl chloride with an amine is fundamentally a nucleophilic substitution reaction. Catalysis can accelerate this process by activating either the sulfonyl chloride electrophile or the amine nucleophile, or by facilitating the overall transformation through a coordinated reaction pathway.
Nucleophilic and General Base Catalysis
This is one of the most straightforward catalytic approaches. Tertiary amines like pyridine or 4-(Dimethylamino)pyridine (DMAP) can function as catalysts.
-
Mechanism of Action: A highly nucleophilic catalyst, such as DMAP, attacks the electrophilic sulfur atom of the sulfonyl chloride to form a highly reactive intermediate, a sulfonylpyridinium salt. This intermediate is significantly more electrophilic than the starting sulfonyl chloride and is readily attacked by the primary or secondary amine nucleophile. The catalyst is regenerated upon formation of the sulfonamide product. Alternatively, the amine catalyst can function as a general base, deprotonating the amine nucleophile to increase its reactivity.[9]
Transition Metal Catalysis
Transition metals, particularly copper and palladium, have revolutionized cross-coupling chemistry and offer powerful methods for S-N bond formation.
-
Copper Catalysis: Copper catalysts are attractive due to their low cost and unique reactivity. The mechanism often involves the formation of a Cu(II)-amido complex, which can then react with the sulfonyl chloride.[10] This approach can be particularly effective for coupling with less nucleophilic amines and can often be performed under mild conditions.[11][12] The reaction may proceed through a sulfonyl radical intermediate captured by the copper complex, especially in photoredox-synergistic systems.[10]
-
Palladium Catalysis: While extensively used for C-N bond formation (Buchwald-Hartwig amination), palladium catalysis can also be applied to S-N coupling.[13] The general cycle involves oxidative addition of the sulfonyl chloride to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to furnish the sulfonamide and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of these reactions, influencing both catalyst stability and reactivity.[14]
Photocatalysis
Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under exceptionally mild conditions.
-
Mechanism of Action: In a typical photocatalytic cycle for sulfonamide synthesis, a photosensitizer absorbs light and enters an excited state. This excited-state catalyst can then engage in single-electron transfer (SET) with either the amine or a sulfur dioxide surrogate to generate radical intermediates.[15][16] For the reaction of a pre-formed sulfonyl chloride, the photocatalyst could facilitate a coupling pathway involving radical species, potentially broadening the scope to include challenging substrates that are incompatible with thermal methods.[10]
Section 2: Comparative Overview of Catalytic Methods
The selection of a catalytic method depends on factors such as substrate scope, functional group tolerance, cost, and scalability. The following table provides a high-level comparison.
| Catalytic Method | Typical Catalyst System | Typical Loading | Key Advantages | Potential Limitations |
| Nucleophilic Catalysis | DMAP, Pyridine | 5-20 mol% | Simple, inexpensive, readily available catalysts. | Limited to more reactive amines; can be sluggish with sterically hindered substrates. |
| Copper Catalysis | CuI, Cu(OAc)₂, Cu(OTf)₂ with ligands (e.g., phenanthroline) | 1-10 mol% | Low cost, good functional group tolerance, effective for various amine types. | Ligand screening may be necessary; potential for metal contamination in the final product. |
| Palladium Catalysis | Pd₂(dba)₃, Pd(OAc)₂ with phosphine ligands (e.g., Xantphos) | 1-5 mol% | High efficiency, broad substrate scope, well-understood mechanisms. | Catalyst and ligand cost can be high; sensitivity to air and moisture. |
| Photocatalysis | Ru or Ir-based photosensitizers, organic dyes | 0.5-2 mol% | Extremely mild conditions (room temp, visible light), high functional group tolerance, novel reactivity. | Requires specialized photoreactor setup; reaction pathways can be complex. |
Section 3: Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of N-substituted-3-(4-fluorophenoxy)benzenesulfonamides.
Protocol 1: Copper(I)-Catalyzed Sulfonamidation of a Primary Amine
This protocol details a robust method using a simple copper(I) iodide catalyst, suitable for a wide range of primary and secondary amines.
Principle: Copper(I) iodide, in the presence of a base, catalyzes the coupling of the sulfonyl chloride with an amine. The process is believed to involve coordination of the amine to the copper center, facilitating the nucleophilic attack on the sulfur atom.
Materials and Reagents:
-
This compound (1.0 eq, e.g., 290.7 mg, 1.0 mmol)
-
Benzylamine (1.1 eq, 117.9 mg, 1.1 mmol)
-
Copper(I) Iodide (CuI) (0.05 eq, 9.5 mg, 0.05 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, 276.4 mg, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (290.7 mg, 1.0 mmol), Copper(I) Iodide (9.5 mg, 0.05 mmol), and Potassium Carbonate (276.4 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous DMF (5 mL) via syringe, followed by benzylamine (120 µL, 1.1 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into 50 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-3-(4-fluorophenoxy)benzenesulfonamide.
Characterization:
-
¹H & ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[7]
-
IR Spectroscopy: To identify characteristic S=O stretching bands (~1350 and 1160 cm⁻¹).[7]
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DMF is a reproductive toxin; handle with care.
Protocol 2: DMAP-Catalyzed Sulfonamidation of a Secondary Amine
This protocol utilizes the nucleophilic catalyst 4-(Dimethylamino)pyridine (DMAP) for an efficient coupling under mild conditions.
Principle: DMAP acts as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is then readily attacked by the amine.
Materials and Reagents:
-
This compound (1.0 eq, e.g., 290.7 mg, 1.0 mmol)
-
Morpholine (1.2 eq, 104.5 mg, 1.2 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq, 12.2 mg, 0.1 mmol)
-
Triethylamine (Et₃N) (1.5 eq, 151.8 mg, 1.5 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry 50 mL round-bottom flask with a stir bar, dissolve the amine (morpholine, 105 µL, 1.2 mmol), triethylamine (209 µL, 1.5 mmol), and DMAP (12.2 mg, 0.1 mmol) in anhydrous DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (290.7 mg, 1.0 mmol) in anhydrous DCM (5 mL).
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with DCM (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide product.
Safety Precautions:
-
DCM is a volatile and potentially carcinogenic solvent; handle exclusively in a fume hood.
-
Triethylamine is corrosive and has a strong odor.
-
Always wear appropriate PPE.
Section 4: Visualizing the Process
Diagrams help clarify complex workflows and mechanisms, providing an intuitive understanding of the chemical transformations.
Caption: High-level experimental workflow for catalytic sulfonamide synthesis.
Caption: Plausible catalytic cycle for copper-catalyzed sulfonamidation.
Caption: Mechanism of nucleophilic catalysis via a reactive intermediate.
Conclusion and Future Directions
Catalytic methods significantly enhance the synthesis of sulfonamides from this compound, providing milder, more efficient, and versatile routes compared to traditional stoichiometric approaches. The choice of catalyst—whether a simple organic base, a transition metal complex, or a photocatalyst—allows chemists to tailor reaction conditions to the specific needs of their target molecules, accommodating a broader range of sensitive functional groups and complex architectures.
The future of sulfonamide synthesis will likely focus on developing even more sustainable and powerful catalytic systems. Innovations in late-stage functionalization will enable the direct modification of complex, drug-like molecules, accelerating the drug discovery process.[17][18][19] Furthermore, the integration of these catalytic methods into automated and flow-chemistry platforms promises to increase reproducibility, scalability, and the overall efficiency of sulfonamide library synthesis.
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Wallace, O. B., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health. [Link]
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TUScholarShare. (n.d.). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Jang, Y., et al. (2018). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. ResearchGate. [Link]
-
King, J. F., et al. (2003). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. ACS Publications. [Link]
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Oxford Academic. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. ResearchGate. [Link]
-
Lou, T. S., & Willis, M. C. (2023). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
-
Varejão, J. O. P., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]
-
Proctor, J. L., et al. (2020). Amine-Catalyzed Copper-Mediated C–H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. ResearchGate. [Link]
-
Various Authors. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
-
Eze, F. U., et al. (2022). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate. [Link]
-
Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. [Link]
-
Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. [Link]
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. PubMed. [Link]
-
Mondal, R., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Science. [Link]
-
Li, J., et al. (2025). Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. RSC Publishing. [Link]
-
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. [Link]
-
Macmillan Group, Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. [Link]
-
Kniess, T., et al. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. ResearchGate. [Link]
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
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- 18. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-(4-Fluorophenoxy)benzenesulfonyl Chloride
Welcome to the technical support center for the synthesis and optimization of 3-(4-fluorophenoxy)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this key intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry and agrochemical research.[1] Its synthesis, typically involving the chlorosulfonation of 3-(4-fluorophenoxy)benzene, can present several challenges, including low yields, formation of impurities, and difficulties in product isolation. This guide offers practical, experience-driven solutions to overcome these common hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Potential Causes & Solutions:
-
Incomplete Reaction: The chlorosulfonation of diaryl ethers can be sluggish.
-
Increase Reaction Time or Temperature: Gradually increase the reaction time or temperature, carefully monitoring for any signs of decomposition.[2]
-
Ensure Adequate Reagent Stoichiometry: An insufficient excess of the chlorosulfonating agent (e.g., chlorosulfonic acid) can lead to incomplete conversion. A molar excess of the reagent is often necessary to drive the reaction to completion.[2]
-
Improve Mixing: Inadequate agitation can result in localized concentration gradients and incomplete reaction. Ensure vigorous and efficient stirring throughout the reaction.[2]
-
-
Hydrolysis of the Sulfonyl Chloride: Aryl sulfonyl chlorides are susceptible to hydrolysis, converting them back to the corresponding sulfonic acid, which is a major cause of yield loss.[2]
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction and workup. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Workup: During the aqueous workup, minimize the contact time of the sulfonyl chloride with water. Pouring the reaction mixture onto crushed ice can help to keep the temperature low and reduce the rate of hydrolysis.[3]
-
-
Sub-optimal Reagents: The quality of the starting materials and reagents is critical.
-
Verify Starting Material Purity: Impurities in the 3-(4-fluorophenoxy)benzene can interfere with the reaction. Purify the starting material if necessary.
-
Use Fresh Chlorosulfonating Agent: Chlorosulfonic acid can decompose over time. Use a fresh bottle or distill it before use if its quality is questionable.
-
Issue 2: Formation of Significant Impurities
Potential Causes & Solutions:
-
Formation of Isomeric Byproducts: The directing effects of the phenoxy group can lead to the formation of ortho- and para-isomers in addition to the desired meta-product.
-
Optimize Reaction Temperature: The regioselectivity of electrophilic aromatic substitution is often temperature-dependent. Experiment with a range of temperatures to favor the formation of the meta-isomer.
-
Purification: Isomeric sulfonyl chlorides can often be separated by careful recrystallization or column chromatography.[2]
-
-
Polysulfonation: The introduction of more than one sulfonyl chloride group onto the aromatic ring can occur, especially with a large excess of the chlorosulfonating agent or at elevated temperatures.[2]
-
Control Stoichiometry: Carefully control the molar ratio of the chlorosulfonating agent to the substrate.
-
Gradual Addition: Add the chlorosulfonating agent slowly to the solution of the starting material to maintain a low instantaneous concentration.
-
-
Formation of Sulfones: The intermediate sulfonic acid or the sulfonyl chloride product can sometimes react with another molecule of the starting material to form a sulfone byproduct.[2]
-
Lower Reaction Temperature: This side reaction is often favored at higher temperatures. Conducting the reaction at a lower temperature can minimize sulfone formation.
-
-
Chlorination of the Aromatic Ring: At high temperatures, chlorosulfonic acid can act as a chlorinating agent.[4]
-
Maintain Low Temperatures: This side reaction is generally not significant at the typical temperatures used for chlorosulfonation.
-
Issue 3: Difficulty in Product Isolation and Purification
Potential Causes & Solutions:
-
Product is an Oil or Gummy Solid: The crude product may not crystallize easily, making filtration difficult.
-
Recrystallization: Experiment with various solvent systems for recrystallization. A mixture of a good solvent and a poor solvent (anti-solvent) is often effective.
-
Trituration: If recrystallization fails, try triturating the crude product with a non-polar solvent like hexanes to induce solidification and remove non-polar impurities.
-
Chromatography: If all else fails, purification by column chromatography on silica gel is a reliable method, although less ideal for large-scale synthesis.[5]
-
-
Product Contaminated with Sulfonic Acid: Due to hydrolysis, the final product is often contaminated with the corresponding sulfonic acid.
-
Thorough Washing: During the workup, wash the crude product thoroughly with cold water to remove any water-soluble sulfonic acid.[3]
-
Conversion to Sulfonyl Chloride: If significant hydrolysis has occurred, the crude mixture containing the sulfonic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid back to the desired sulfonyl chloride.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most direct and common method is the electrophilic chlorosulfonation of 3-(4-fluorophenoxy)benzene using a chlorosulfonating agent, most typically chlorosulfonic acid (ClSO₃H).[8]
Q2: What are the key reaction parameters to control for optimal results?
The key parameters to optimize are:
-
Reaction Temperature: Influences reaction rate and regioselectivity. Lower temperatures are generally preferred to minimize side reactions.[2]
-
Stoichiometry of Chlorosulfonating Agent: A sufficient excess is needed for complete conversion, but a large excess can lead to polysulfonation.[2]
-
Reaction Time: Must be long enough for complete conversion but not so long as to promote decomposition or side reactions.
-
Purity of Starting Materials: High-purity starting materials are crucial for a clean reaction.
Q3: What safety precautions should be taken when working with chlorosulfonic acid?
Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][12]
-
Ventilation: Work in a well-ventilated fume hood.[13]
-
Handling: Add chlorosulfonic acid slowly and carefully to the reaction mixture, as the reaction is exothermic.
-
Quenching: Quench the reaction by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. Never add water directly to chlorosulfonic acid.[3][14]
-
Spill Cleanup: Neutralize spills with a suitable agent like sodium bicarbonate.[9]
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by taking small aliquots from the reaction mixture (after careful quenching) and analyzing them by techniques such as:
-
Thin Layer Chromatography (TLC): To observe the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of the reaction progress.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the conversion of the starting material.[16]
Q5: What are the best analytical techniques for characterizing the final product?
A combination of analytical techniques is recommended for full characterization:[16]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information.[16]
-
Infrared (IR) Spectroscopy: To confirm the presence of the sulfonyl chloride functional group (strong S=O and S-Cl stretching bands).[16]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[16]
-
Melting Point: A sharp melting point is indicative of high purity.
Experimental Protocols
General Protocol for the Chlorosulfonation of 3-(4-fluorophenoxy)benzene:
-
In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with 3-(4-fluorophenoxy)benzene.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (typically 3-5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., hexanes/ethyl acetate).
Visualization of Key Concepts
Diagram 1: General Workflow for Synthesis and Troubleshooting
Caption: Workflow for the synthesis of this compound and corresponding troubleshooting decision points.
Diagram 2: Common Side Reactions in Chlorosulfonation
Caption: Common side reactions encountered during the chlorosulfonation of 3-(4-fluorophenoxy)benzene.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Common side reactions during the chlorosulfonation of dichlorobenzoic acids. Benchchem.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH.
- A continuous flow investigation of sulfonyl chloride synthesis using N -chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. ResearchGate.
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.
- An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides. Benchchem.
- Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets. ECHEMI.
- Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO. NJ.gov.
- SAFETY Data Sheet. Fisher Scientific.
- Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe.
- CHLOROSULFONIC ACID FOR SYNTHESIS MSDS CAS-No. Loba Chemie.
- Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. Google Patents.
- SAFETY DATA SHEET. Fisher Scientific.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH.
- Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- CHLOROSULFONIC ACID FOR SYNTHESIS MSDS CAS-No. Loba Chemie.
- [3-(4-Fluorophenoxy)phenyl]sulfonyl chloride. Chem-Impex.
- Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. GlobalSpec.
- CSA.
- Chlorosulfonic acid. Powerful lachrymator. YouTube.
- Production of Benzenesulfonic Acids and Their Derivatives. ChemicalBook.
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. globalspec.com [globalspec.com]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]
- 8. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. macro.lsu.edu [macro.lsu.edu]
- 11. nj.gov [nj.gov]
- 12. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
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- 14. m.youtube.com [m.youtube.com]
- 15. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-(4-Fluorophenoxy)benzenesulfonyl Chloride - Troubleshooting Side Reactions and Impurities
Welcome to the technical support guide for 3-(4-fluorophenoxy)benzenesulfonyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. As a key building block for pharmaceuticals and agrochemicals, understanding and mitigating potential side reactions is critical for ensuring high yield, purity, and reproducibility.[1]
This guide provides in-depth, field-proven insights into the common challenges encountered during the synthesis, handling, and reaction of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Synthesis-Related Side Reactions
The purity of your starting sulfonyl chloride is paramount. Impurities generated during its synthesis can carry through to subsequent steps, complicating purification and potentially leading to unforeseen side products.
FAQ 1: During the synthesis of this compound via chlorosulfonation of 3-phenoxytoluene, my crude product analysis shows multiple isomers. What are these byproducts and how can I minimize them?
Root Cause Analysis:
This issue stems from the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution. The synthesis likely involves the chlorosulfonation of 3-phenoxytoluene followed by subsequent modifications. However, if starting from 3-phenoxybenzene, the phenoxy group is an ortho, para-director. While the desired product is substitution at the 3-position of the benzenesulfonyl chloride moiety, the chlorosulfonating agent (-SO₂Cl) can add to other positions on the benzene ring, leading to a mixture of isomers.
The primary isomeric byproduct is the result of substitution para to the phenoxy group, which is often sterically and electronically favored.
Diagram 1: Isomer Formation during Chlorosulfonation
Caption: Isomeric byproducts from electrophilic substitution.
Troubleshooting & Mitigation Protocol:
-
Temperature Control: Electrophilic aromatic substitutions are highly temperature-dependent. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve regioselectivity. Start at 0 °C and monitor the reaction closely.
-
Order of Addition: Slowly add the chlorosulfonic acid to the substrate. This maintains a low concentration of the highly reactive electrophile, reducing the likelihood of di-substitution and less-favored isomer formation.[2]
-
Solvent Choice: Using a non-polar solvent can sometimes influence the isomer ratio. However, chlorosulfonic acid is often used neat.
-
Purification: If isomers are unavoidable, careful purification is necessary.
-
Recrystallization: Isomers often have different crystal packing energies and solubilities. A carefully chosen solvent system can selectively crystallize the desired product.
-
Chromatography: While less ideal for large-scale work, silica gel chromatography can effectively separate isomers.
-
Table 1: Potential Isomeric and Over-reaction Byproducts
| Compound Name | Structure | Formation Rationale |
| Desired Product | This compound | Target meta-substitution. |
| Isomeric Byproduct | 4-(4-Fluorophenoxy)benzenesulfonyl chloride | Para-substitution, often a major byproduct. |
| Isomeric Byproduct | 2-(4-Fluorophenoxy)benzenesulfonyl chloride | Ortho-substitution, often a minor byproduct due to sterics. |
| Disulfonated Byproduct | 4-Fluorophenoxy-benzenedisulfonyl chloride (various isomers) | Occurs with excess chlorosulfonic acid or elevated temperatures. |
Part 2: Reaction & Handling Side Reactions
Once you have the sulfonyl chloride, its reactivity must be carefully managed to prevent unwanted transformations.
FAQ 2: My sulfonamide-forming reaction with a primary amine is giving a low yield. During workup, I isolate a significant amount of an acidic, water-soluble compound. What is happening?
Root Cause Analysis:
This is a classic case of hydrolysis . Sulfonyl chlorides are highly susceptible to reaction with water, which converts the electrophilic sulfonyl chloride into the corresponding sulfonic acid.[3][4][5] This sulfonic acid is unreactive towards the amine and is typically removed in an aqueous basic wash, accounting for the mass loss.
R-SO₂Cl + H₂O → R-SO₃H + HCl
This side reaction is pervasive and can be caused by trace moisture in your solvent, amine, base, or even from atmospheric humidity on a humid day.[6][7]
Diagram 2: Workflow for Preventing Hydrolysis
Caption: Experimental workflow to minimize sulfonyl chloride hydrolysis.
Troubleshooting & Mitigation Protocol:
-
Rigorous Drying of Materials:
-
Glassware: Oven-dry all glassware at >120 °C for several hours or flame-dry under vacuum immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or dispense from a solvent purification system. Dichloromethane and THF are common choices.
-
Reagents: If your amine or other reagents are hygroscopic, dry them appropriately (e.g., over molecular sieves, azeotropic distillation).
-
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon. Use septa and syringe techniques for all liquid transfers.
-
Temperature Control: Add the sulfonyl chloride solution to the cooled (typically 0 °C) solution of the amine and base. The hydrolysis reaction rate decreases at lower temperatures.[6]
FAQ 3: I am reacting this compound with an amino alcohol, intending to form the sulfonamide. However, I'm getting a mixture of products. Why?
Root Cause Analysis:
This is a problem of chemoselectivity . The sulfonyl chloride is an electrophile that can react with multiple nucleophiles. In an amino alcohol, both the amine (-NH₂) and the alcohol (-OH) groups are nucleophilic. While amines are generally more nucleophilic than alcohols and react faster, the reaction conditions can lead to a mixture of the N-sulfonated product (sulfonamide) and the O-sulfonated product (sulfonate ester).
Diagram 3: Competing Nucleophilic Attack Pathways
Caption: Chemoselectivity issue with bifunctional nucleophiles.
Troubleshooting & Mitigation Protocol:
-
Leverage Nucleophilicity: To favor sulfonamide formation, exploit the higher intrinsic nucleophilicity of the amine.
-
Low Temperature: Run the reaction at 0 °C or below. The activation energy for the reaction with the more nucleophilic amine is lower, making it significantly faster than the reaction with the alcohol at reduced temperatures.
-
No Strong Base Initially: Add the sulfonyl chloride to a solution of just the amino alcohol. The first equivalent will react with the amine. The HCl generated will protonate another molecule of the amino alcohol, deactivating it. Then, add a non-nucleophilic base (like triethylamine or DIPEA) to neutralize the salt and complete the reaction. Adding a strong base like NaOH from the start can deprotonate the alcohol, increasing its nucleophilicity and leading to more of the sulfonate ester byproduct.
-
-
Protecting Groups: For complete control, though it adds steps, protect the alcohol (e.g., as a silyl ether) before the reaction and deprotect it afterward. This is the most robust strategy for complex molecules.
FAQ 4: How can I effectively remove unreacted sulfonyl chloride from my reaction mixture post-reaction?
Root Cause Analysis:
Simply washing with water is often insufficient to remove unreacted sulfonyl chloride, as it is an oil that is insoluble in cold water and hydrolyzes slowly.[2][6][8] This leads to contamination of the final product.
Troubleshooting & Mitigation Protocol:
The best strategy is to quench the excess sulfonyl chloride by converting it into a highly polar, water-soluble species that can be easily removed during an aqueous workup.
Table 2: Comparison of Quenching Strategies
| Quenching Agent | Reaction Product | Removal Method | Pros | Cons |
| Aqueous Ammonia (NH₃) | Water-soluble sulfonamide (R-SO₂NH₂) | Aqueous extraction | Fast, efficient, cheap. | Not suitable if product is base-sensitive. |
| Aqueous NaOH/KOH | Water-soluble sulfonate salt (R-SO₃⁻Na⁺)[8] | Aqueous extraction | Very effective, cheap. | Strongly basic; not suitable for base-sensitive products.[8] |
| Pyridine | Sulfonylpyridinium salt[8] | Acidic aqueous wash (e.g., 1M HCl) | Milder conditions. | Pyridine can be difficult to remove completely. |
| Scavenger Resins | Resin-bound sulfonamide | Filtration | Excellent for high purity; simplifies workup. | More expensive. |
Recommended Quenching Protocol:
-
After TLC confirms the consumption of your primary nucleophile, cool the reaction mixture to 0 °C.
-
Slowly add a few milliliters of aqueous ammonia or a solution of a simple amine like diethylamine.
-
Stir for 15-30 minutes at 0 °C to allow the quenching reaction to complete.
-
Proceed with your standard aqueous workup. The resulting sulfonamide or sulfonic acid salt will be removed in the aqueous layer.[8]
References
-
King, J. F., & Lam, J. Y. L. (1993). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
- Acome, A., et al. (2002). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Moody, C. J., & Newton, C. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development. [Link]
-
King, J. F., & Lam, J. Y. L. (1992). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Journal of the American Chemical Society. [Link]
-
Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
Various Authors. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
-
Clarke, H. T., et al. (1941). Benzenesulfonyl chloride. Organic Syntheses. [Link]
-
Chantry, C. J. (2011). The Synthesis of Functionalised Sulfonamides. ProQuest Dissertations Publishing. [Link]
-
Ismaili, L., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
-
New Jersey Department of Health. (2007). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Wikipedia. [Link]
-
Sloop, J. C., et al. (1998). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. [Link]
Sources
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- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-(4-fluorophenoxy)benzenesulfonyl Chloride Reaction Products
This guide provides in-depth troubleshooting and practical solutions for the purification of reaction products derived from 3-(4-fluorophenoxy)benzenesulfonyl chloride. Primarily focusing on its reaction with primary and secondary amines to form sulfonamides, we address common challenges encountered during workup, crystallization, and chromatography. Our approach is grounded in mechanistic principles to empower researchers not just to follow steps, but to make informed decisions in their purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face post-reaction.
Q1: What are the primary impurities I should expect after reacting this compound with an amine?
A1: The impurity profile is predictable and typically includes:
-
Unreacted Starting Materials: Residual this compound and the starting amine.
-
Hydrolysis Product: 3-(4-fluorophenoxy)benzenesulfonic acid, formed by the reaction of the sulfonyl chloride with trace moisture. This is a very common and often troublesome impurity.[1][2]
-
Excess Base: Typically an organic base like triethylamine or pyridine, used to scavenge the HCl byproduct.[1]
-
Bis-sulfonated Product: If a primary amine (R-NH₂) was used, a di-sulfonated side product, (Ar-SO₂)₂N-R, can form, especially if stoichiometry is not carefully controlled.[1]
Q2: My initial aqueous workup resulted in a persistent emulsion. How can I break it?
A2: Emulsions are common when dealing with amphiphilic molecules like sulfonamides. To resolve them:
-
Add Brine: Introduce a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool to coalesce the dispersed droplets.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) is sufficient.
Q3: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?
A3: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystal lattice.[3] This is often due to high impurity levels or the product's melting point being lower than the solution's temperature during crystallization.[3]
-
Solution 1: Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, add more hot solvent to decrease saturation, and allow it to cool much more slowly.[3]
-
Solution 2: Change Solvent System: The solvent may be inappropriate. Switch to a lower-boiling point solvent or, more effectively, use a solvent/anti-solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a miscible anti-solvent (e.g., hexanes, heptane) at room temperature until turbidity persists.[4]
Q4: My TLC shows the desired product and an impurity are very close (ΔRf < 0.1). Is column chromatography feasible?
A4: Yes, but it requires optimization. A small ΔRf on a standard TLC plate (e.g., silica gel with 30% EtOAc/Hexanes) indicates that a standard column will provide poor separation.
-
Optimize the Mobile Phase: Test various solvent systems with different polarities and compositions. Sometimes, adding a small amount of a third solvent (e.g., 1% methanol or triethylamine in your eluent) can significantly alter selectivity.
-
Change the Stationary Phase: If silica gel fails, consider other stationary phases. For sulfonamides, options like amide-modified or aminopropyl-packed columns can offer different selectivity.[5] Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient is also a powerful alternative.[5]
Section 2: Troubleshooting Purification Workflows
This section provides a deeper dive into specific problems encountered during common purification procedures.
Troubleshooting Aqueous Workup
The initial workup is critical for removing the bulk of inorganic salts, the sulfonic acid byproduct, and excess base.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Product precipitates during neutralization. | The sulfonamide product has low solubility in the organic solvent at neutral or slightly acidic/basic pH. | Add more organic solvent to keep the product dissolved. Alternatively, perform the filtration, collect the solid, and then wash it with water and a non-polar solvent (like hexanes) to remove impurities. |
| Aqueous layer remains acidic after NaHCO₃ wash. | Insufficient sodium bicarbonate was used to neutralize both the HCl byproduct and any unreacted chlorosulfonic acid used in synthesis. | Use a saturated NaHCO₃ solution and continue washing until the aqueous layer is confirmed to be basic (pH > 8) with pH paper. This ensures the acidic 3-(4-fluorophenoxy)benzenesulfonic acid is removed as its water-soluble sodium salt. |
| Low recovery after extraction. | The product may have some water solubility, or the reaction yield was genuinely low. | Perform multiple extractions (e.g., 3x with smaller volumes of organic solvent) rather than one large extraction. Always check the reaction completion by TLC or LC-MS before starting the workup to diagnose yield issues.[6] |
Troubleshooting Crystallization
Crystallization is the most effective method for obtaining high-purity solid material but requires careful execution.
Troubleshooting Column Chromatography
When crystallization fails or is insufficient, column chromatography is the method of choice.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Product streaks down the column. | The compound is too polar for the chosen eluent, causing strong, non-ideal interactions with the silica. The column may be overloaded. | Increase the polarity of the mobile phase. Add a small percentage of a more polar solvent like methanol. For acidic (sulfonic acid) or basic (amine) impurities, adding 0.5-1% of acetic acid or triethylamine, respectively, to the eluent can improve peak shape. Ensure you are not loading more than 1-5% of your silica gel mass with crude material. |
| Poor separation of product and a key impurity. | The eluent system lacks the selectivity to resolve the two compounds. | Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can effectively separate compounds with close Rf values.[5] Change Solvent System: Switch one of the eluent components (e.g., from ethyl acetate/hexanes to acetone/dichloromethane) to alter the separation selectivity. |
| Product does not elute from the column. | The compound is irreversibly adsorbed onto the stationary phase, or the mobile phase is far too non-polar. | This is common for the highly polar 3-(4-fluorophenoxy)benzenesulfonic acid impurity on silica gel. If your product is also very polar, switch to a more polar mobile phase system (e.g., with methanol). If the product is still retained, consider reverse-phase chromatography where polar compounds elute first. |
Section 3: Standard Operating Protocols
Protocol 1: General Aqueous Workup
This protocol is designed to remove acidic impurities, unreacted amine, and inorganic salts following the reaction of this compound with an amine in the presence of a base like triethylamine.
-
Quench and Dilute: Cool the reaction mixture to room temperature. Dilute with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Wash: Transfer the mixture to a separatory funnel. Wash sequentially with a 1M HCl solution (2x). This step removes the organic base (e.g., triethylamine as its hydrochloride salt) and any unreacted starting amine.
-
Base Wash: Wash with a saturated sodium bicarbonate (NaHCO₃) solution (2x). This crucial step removes the acidic 3-(4-fluorophenoxy)benzenesulfonic acid byproduct as its water-soluble sodium salt.[7] Check the final aqueous wash with pH paper to ensure it is basic (pH ≥ 8).
-
Brine Wash: Wash once with saturated NaCl solution (brine) to remove residual water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Recrystallization via Solvent/Anti-Solvent System
This is a highly effective method for purifying sulfonamides that may be prone to oiling out in single-solvent systems.[4]
-
Dissolution: Dissolve the crude sulfonamide product in the minimum amount of a "good" solvent (e.g., acetone, ethyl acetate, or THF) at room temperature.
-
Addition of Anti-Solvent: While stirring, slowly add a miscible "anti-solvent" (a solvent in which the product is poorly soluble, e.g., hexanes or heptane) dropwise.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form spontaneously, scratch the inside of the flask with a glass rod or add a single seed crystal of the pure product.[4]
-
Crystal Growth: Once turbidity appears, stop adding the anti-solvent and allow the flask to stand undisturbed for several hours, or overnight, to allow for slow crystal growth.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the purified product.
Section 4: Purification Strategy Workflow
The following diagram outlines a logical workflow for purifying the product of a typical reaction involving this compound.
References
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
- BenchChem. (n.d.). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. BenchChem.
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem.
- BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis. BenchChem.
- Mark Niemczyk. (2021).
- Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
- Anderson, K. W., et al. (2013). Preparation of sulfonamides from N-silylamines.
- Nuomeng Chemical. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?. Nuomeng Chemical Blog.
- Combs, M. T., et al. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
Sources
Technical Support Center: Handling and Use of 3-(4-fluorophenoxy)benzenesulfonyl Chloride
Welcome to the technical support center for 3-(4-fluorophenoxy)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for experiments involving this reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure the success of your synthetic endeavors.
Introduction
This compound is a valuable reagent in organic synthesis, primarily utilized for the preparation of sulfonamides and sulfonate esters, many of which are of interest in medicinal chemistry.[1] However, its high reactivity, particularly its susceptibility to hydrolysis, presents a significant challenge. This guide will equip you with the knowledge and techniques to effectively prevent the hydrolysis of this compound, thereby ensuring high yields and purity of your target compounds.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound, with a focus on identifying and preventing hydrolysis.
Question 1: My reaction yield is consistently low, and I suspect hydrolysis of the sulfonyl chloride. What are the tell-tale signs of this issue?
Answer:
Low yields in reactions involving this compound are frequently due to its premature hydrolysis. Several signs can point to this problem:
-
Formation of a White Precipitate: The primary hydrolysis product is 3-(4-fluorophenoxy)benzenesulfonic acid. This sulfonic acid is often a white solid with limited solubility in many organic solvents, and its precipitation from the reaction mixture is a strong indicator of hydrolysis.
-
Inconsistent Stoichiometry: If you are reacting the sulfonyl chloride with a nucleophile (e.g., an amine or alcohol), the presence of the corresponding sulfonic acid will result in incomplete conversion of your starting material. You may observe unreacted nucleophile in your reaction mixture by TLC or LC-MS analysis.
-
pH Changes: The hydrolysis of this compound produces hydrochloric acid (HCl) as a byproduct.[2] If your reaction is not buffered or does not contain a base, a noticeable decrease in the pH of the reaction mixture can occur. This is particularly relevant in aqueous work-ups.
-
Difficult Purification: The presence of the polar sulfonic acid can complicate the purification of your desired product, leading to streaking on silica gel chromatography or difficulties in crystallization.
Question 2: I am meticulous about using anhydrous solvents, yet I still observe hydrolysis. What are other potential sources of moisture contamination?
Answer:
While using anhydrous solvents is crucial, it is not the only measure to prevent hydrolysis. Moisture can be introduced from various sources:
-
Reagents: The nucleophile (amine or alcohol) or any added base (e.g., triethylamine, pyridine) can contain residual water. It is essential to use freshly distilled or properly dried reagents.
-
Atmosphere: Exposure of the reaction to the laboratory atmosphere, even for brief periods, can introduce a significant amount of moisture, as sulfonyl chlorides are moisture-sensitive.[3] Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Glassware: Improperly dried glassware is a common culprit. Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Handling and Storage: The this compound itself may have been compromised. It should be stored in a tightly sealed container, preferably in a desiccator, to protect it from atmospheric moisture.[4]
Question 3: What is the role of a base, such as pyridine or triethylamine, in a reaction with this compound, and can it influence hydrolysis?
Answer:
In reactions of sulfonyl chlorides with nucleophiles like alcohols or amines, a base is typically added for two primary reasons:
-
To Neutralize HCl: The reaction generates one equivalent of hydrochloric acid (HCl). The base neutralizes the HCl, preventing it from protonating the nucleophile and rendering it unreactive.[5]
-
To Catalyze the Reaction: Pyridine, in particular, can act as a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate.[6] This intermediate is more electrophilic than the sulfonyl chloride itself and reacts more rapidly with the nucleophile.
While the base is essential for the desired reaction, its purity is critical. Any water present in the base will readily react with the sulfonyl chloride, leading to hydrolysis. Therefore, using a freshly distilled and dry base is paramount.
Hydrolysis Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting hydrolysis issues.
Caption: A troubleshooting workflow for diagnosing and resolving sulfonyl chloride hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the chemical equation and mechanism for the hydrolysis of this compound?
A1: The hydrolysis of this compound is a nucleophilic substitution reaction at the sulfur atom. Water acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride ion. The overall reaction is:
ArSO₂Cl + H₂O → ArSO₃H + HCl
where Ar = 3-(4-fluorophenoxy)phenyl
The reaction proceeds via an SN2-like mechanism.[7]
Caption: Simplified mechanism of sulfonyl chloride hydrolysis.
Q2: How should I properly store and handle this compound to minimize degradation?
A2: Proper storage and handling are critical to maintain the integrity of the reagent.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place. A desiccator is highly recommended to protect it from atmospheric moisture.[4]
-
Handling: Handle the reagent in a glove box or under a stream of inert gas (nitrogen or argon). Use dry syringes and needles for transferring the reagent if it is a liquid or dissolved in a solvent. If it is a solid, weigh it out quickly and minimize its exposure to air.
Q3: What are the best solvents to use for reactions with this compound?
A3: The choice of solvent is crucial. Always use anhydrous solvents. Common choices include:
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)
-
Tetrahydrofuran (THF)
-
Acetonitrile (MeCN)
-
Toluene
Ensure that the solvents are freshly distilled from an appropriate drying agent or are from a sealed bottle of anhydrous grade.
Q4: How can I detect the presence of the hydrolyzed product, 3-(4-fluorophenoxy)benzenesulfonic acid, in my reaction mixture or product?
A4: Several analytical techniques can be used to detect the sulfonic acid byproduct:
-
Thin-Layer Chromatography (TLC): The sulfonic acid is significantly more polar than the sulfonyl chloride or the desired sulfonamide/sulfonate ester product. It will typically have a much lower Rf value and may streak on the TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra of the sulfonic acid will be distinct from the starting material and the product. The acidic proton of the sulfonic acid may be observable, although it can exchange with residual water.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive technique for detecting the sulfonic acid. You will observe a peak corresponding to the mass of the sulfonic acid in the mass spectrum.
Q5: Are there any alternative reagents to this compound that are less susceptible to hydrolysis?
A5: While sulfonyl chlorides are generally reactive towards water, sulfonyl fluorides are known to be more stable and less prone to hydrolysis. If your desired reaction is compatible with a sulfonyl fluoride, it could be a viable alternative. However, the reactivity of sulfonyl fluorides with nucleophiles is also lower, which may require more forcing reaction conditions.
Experimental Protocol: Synthesis of a Sulfonamide with Prevention of Hydrolysis
This protocol provides a step-by-step guide for the synthesis of a sulfonamide from this compound and a primary amine, with a strong emphasis on anhydrous techniques.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Assemble the reaction glassware and flame-dry it under a vacuum. Allow the glassware to cool to room temperature under a stream of inert gas.
-
Reagent Preparation: In the flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Addition of Base: Add anhydrous pyridine (1.2 eq.) to the solution of the amine via a dry syringe.
-
Preparation of Sulfonyl Chloride Solution: In a separate dry flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Reaction: Slowly add the solution of the sulfonyl chloride to the stirred solution of the amine and pyridine at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Critical Parameters for Preventing Hydrolysis
| Parameter | Recommendation | Rationale |
| Solvents | Use anhydrous grade solvents, preferably freshly distilled. | To minimize the primary source of water in the reaction. |
| Reagents | Use freshly distilled or dried amines/alcohols and bases. | Reagents can be a significant source of moisture. |
| Atmosphere | Conduct the reaction under an inert atmosphere (N₂ or Ar). | To prevent the introduction of atmospheric moisture.[3] |
| Glassware | Use oven-dried or flame-dried glassware. | To eliminate residual water on the surface of the glassware. |
| Temperature | Perform the addition of the sulfonyl chloride at low temperatures (e.g., 0 °C). | To control the exothermicity of the reaction and minimize side reactions. |
| Storage | Store this compound in a desiccator.[4] | To protect the reagent from degradation during storage. |
References
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
-
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. [Link]
-
Some reactions of pyridine-3-sulfonyl chloride. Taylor & Francis Online. [Link]
- Process for the production of benzenesulfonamides.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Omega. [Link]
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. [Link]
-
A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]
-
Benzenesulfonyl chloride. Organic Syntheses. [Link]
-
Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
- Preparation method benzene sulfonyl chloride and diphenylsulfone.
-
TsCl/py -Toluenesulfonyl Chloride and Pyridine - Mechanism. YouTube. [Link]
-
Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. [Link]
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]
-
Why is pyridine used when making tosyl esters from alcohols? Chemistry Stack Exchange. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cbijournal.com [cbijournal.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
troubleshooting failed reactions with 3-(4-fluorophenoxy)benzenesulfonyl chloride
Technical Support Center: 3-(4-fluorophenoxy)benzenesulfonyl Chloride
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered when using this versatile reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction to this compound
This compound is a key intermediate in organic synthesis, valued for its ability to introduce the 3-(4-fluorophenoxy)benzenesulfonyl moiety into molecules.[1] This functional group is prevalent in medicinal chemistry and materials science, often imparting desirable pharmacokinetic or material properties.[2] The reagent's primary utility lies in the formation of sulfonamides (with amines) and sulfonate esters (with alcohols). While powerful, the high reactivity of the sulfonyl chloride group necessitates careful handling and precise reaction conditions to avoid common pitfalls such as hydrolysis and side-product formation.
Section 1: Reagent Quality, Handling, and Storage
The success of your reaction begins before the first drop of solvent is added. The quality and handling of your sulfonyl chloride are paramount.
Question: I'm about to use a new bottle of this compound. What are the best practices for handling and storage?
Answer: Proper handling is critical to prevent degradation. This compound, like most sulfonyl chlorides, is highly sensitive to moisture.[3][4]
-
Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place. A desiccator is highly recommended.[5]
-
Handling: When weighing and dispensing the reagent, work quickly and avoid prolonged exposure to ambient air. If possible, perform these operations in a glovebox or under a stream of dry inert gas.
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (N₂ or Ar) using oven-dried glassware to exclude moisture.[6]
Question: My reaction failed, and I suspect the quality of my stored this compound. How can I check for degradation?
Answer: The primary degradation pathway for sulfonyl chlorides is hydrolysis to the corresponding sulfonic acid, which is unreactive under standard sulfonylation conditions.[6][7]
-
Visual Inspection: While not definitive, clumping of the solid reagent can indicate moisture exposure.
-
Analytical Verification: The most reliable method is to analyze the starting material.
-
NMR Spectroscopy: Acquire a ¹H or ¹⁹F NMR spectrum of the reagent. The presence of new, often broad, peaks compared to the reference spectrum of the pure compound may indicate the presence of the sulfonic acid byproduct.
-
IR Spectroscopy: The sulfonic acid will show a broad O-H stretch (typically ~3000 cm⁻¹) that is absent in the pure sulfonyl chloride.
-
Melting Point: A broad melting point range or a value lower than the literature value (if available) suggests the presence of impurities.[2]
-
Workflow for Reagent Quality Check
Caption: Workflow for assessing reagent integrity.
Section 2: General Reaction Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: General Procedure for Sulfonamide Synthesis
-
Preparation: Add the amine (1.0 eq.) and a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), ~0.1 M) to an oven-dried, inert-atmosphere flask.[7]
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add a base (e.g., Triethylamine [1.2 eq.] or Pyridine [3.0 eq.]) and stir for 5-10 minutes.[6]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of the reaction solvent and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[8]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[9]
Protocol 2: General Procedure for Sulfonate Ester Synthesis
The procedure is similar to sulfonamide synthesis, but with key differences in the base and catalyst used.
-
Preparation: Add the alcohol (1.0 eq.) and an aprotic solvent (e.g., DCM, ~0.1 M) to an oven-dried, inert-atmosphere flask.
-
Base Addition: Add a base (Pyridine is often used as both base and solvent, or Triethylamine [1.5 eq.]). For less reactive alcohols, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[7]
-
Sulfonyl Chloride Addition: Cool to 0 °C and add a solution of this compound (1.2 eq.) dropwise.
-
Reaction & Monitoring: Follow steps 4 and 5 from the sulfonamide protocol.
-
Work-up & Purification: Follow steps 6 and 7 from the sulfonamide protocol.
Section 3: Troubleshooting Failed Reactions
Question 1: My reaction shows low or no product formation. What are the primary causes and how can I fix it?
Answer: This is a common issue that can usually be traced to one of four areas: reagent quality, nucleophile reactivity, base selection, or solvent choice.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Solutions:
-
Reagent Degradation: As discussed in Section 1, hydrolysis of the sulfonyl chloride to sulfonic acid is the most common cause of failure.[6] Always verify the quality of your starting material and ensure strictly anhydrous reaction conditions.[2]
-
Low Nucleophilicity: Sterically hindered or electron-deficient amines/alcohols are poor nucleophiles.
-
Increase Temperature: Gently heating the reaction (e.g., to 40 °C or refluxing in THF) can provide the necessary activation energy.
-
Change Solvent: Switching from DCM to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) can enhance reaction rates.[7]
-
Use a Catalyst: For sulfonate ester synthesis with hindered alcohols, DMAP is an excellent nucleophilic catalyst that forms a highly reactive sulfonylpyridinium intermediate.[7]
-
-
Incorrect Base: The base deprotonates the nucleophile (for alcohols) or neutralizes the HCl byproduct.[10]
-
Poor Solubility: If any reactant is not fully dissolved, the reaction will be slow or incomplete.
-
Solvent Choice: Ensure your amine/alcohol and the resulting salt byproduct are soluble in the chosen solvent. See the table below for guidance.
-
| Solvent | Dielectric Constant (ε) | Key Characteristics |
| Dichloromethane (DCM) | 9.1 | Good general-purpose, aprotic solvent.[7] |
| Tetrahydrofuran (THF) | 7.5 | Aprotic, slightly more polar than DCM.[7] |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic, good for dissolving salts. |
| N,N-Dimethylformamide (DMF) | 36.7 | Highly polar aprotic, excellent for sluggish reactions.[7] |
Question 2: My TLC/LC-MS shows multiple spots. What are the likely side products?
Answer: The formation of multiple products typically points to side reactions involving the starting materials or the product itself.
-
Hydrolysis Product: The most common impurity is the 3-(4-fluorophenoxy)benzenesulfonic acid, formed from the reaction of the sulfonyl chloride with trace water.[7] This will appear as a baseline spot on a normal-phase silica TLC plate.
-
Bis-sulfonylation (Primary Amines): Primary amines (R-NH₂) can react twice, especially with excess sulfonyl chloride and a strong base, to form the bis-sulfonylated product R-N(SO₂Ar)₂.[7]
-
Solution: Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 eq. of amine to 1.0 eq. of sulfonyl chloride).
-
-
Reaction with Tertiary Amine Bases: While often used as bases, tertiary amines like triethylamine can sometimes react with highly reactive sulfonyl chlorides, leading to complex mixtures.[7]
-
Solution: If this is suspected, switch to a more sterically hindered or non-nucleophilic base like 2,6-lutidine or DBU.
-
Diagram of Common Side Reaction: Hydrolysis
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Sulfonylation with 3-(4-Fluorophenoxy)benzenesulfonyl Chloride
Introduction
Welcome to the technical support center for sulfonylation reactions utilizing 3-(4-fluorophenoxy)benzenesulfonyl chloride. This versatile reagent is a key intermediate in the synthesis of a variety of biologically active molecules, particularly sulfonamide derivatives with applications in pharmaceuticals and agrochemicals.[1] However, its high reactivity, while advantageous, can also lead to the formation of specific byproducts that can complicate purification and reduce yields.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you navigate the challenges associated with this specific sulfonylation reaction. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose problems when they arise, and implement effective solutions to ensure the success of your synthesis.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the sulfonylation of amines with this compound.
Question 1: My reaction is complete, but my yield is low. What are the likely causes?
Answer: Low yields are a frequent issue and can often be traced back to the degradation of the sulfonyl chloride starting material.[2]
-
Primary Cause: Hydrolysis. this compound is highly sensitive to moisture.[2][3] Trace amounts of water in your solvent, on your glassware, or in the amine starting material can hydrolyze the sulfonyl chloride to the corresponding and unreactive 3-(4-fluorophenoxy)benzenesulfonic acid.[2][4] This not only consumes your electrophile but the resulting acid can also protonate your amine, reducing its nucleophilicity.[5]
-
Solution: Rigorous Anhydrous Conditions.
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under an inert atmosphere.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) should be dried over appropriate drying agents (e.g., CaH₂ for DCM, Na/benzophenone for THF).
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas such as nitrogen or argon.[2]
-
Question 2: I am observing a significant amount of a byproduct with a mass corresponding to 3-(4-fluorophenoxy)benzenesulfonic acid. How can I prevent this?
Answer: The formation of the sulfonic acid is a direct result of hydrolysis.[2][4] This is the most common byproduct in sulfonylation reactions.
-
Mechanism: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of the sulfonic acid and HCl.[4]
-
Preventative Measures:
-
Strictly Anhydrous Conditions: As detailed in the previous question, the exclusion of water is paramount.[2][4]
-
Order of Addition: Consider adding the amine and base to the solvent first, followed by the slow, portion-wise, or dropwise addition of the sulfonyl chloride solution. The amine is typically more nucleophilic than trace water, allowing it to outcompete water for the sulfonyl chloride.[5]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes slow the rate of hydrolysis relative to the desired sulfonylation.
-
Question 3: My TLC/LC-MS analysis shows multiple spots, and I suspect bis-sulfonylation of my primary amine. How can I avoid this?
Answer: The formation of a bis-sulfonylated product, R-N(SO₂Ar)₂, is a common side reaction when using primary amines.[6]
-
Cause: After the initial sulfonylation, the resulting primary sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be removed, and the resulting anion can react with a second molecule of the sulfonyl chloride.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use no more than one equivalent of the sulfonyl chloride relative to the primary amine.[6]
-
Slow Addition: Adding the sulfonyl chloride slowly to the amine solution helps to maintain a low concentration of the electrophile, minimizing the chance of a second reaction.[6]
-
Use Excess Amine: Employing a slight excess of the primary amine (e.g., 1.1-1.2 equivalents) can help ensure the complete consumption of the sulfonyl chloride before it can react a second time.
-
Question 4: I am using pyridine as a base and solvent and see unexpected byproducts. What could be happening?
Answer: While pyridine is a common base for these reactions, it is not always an innocent bystander. The same applies to catalytic amounts of 4-dimethylaminopyridine (DMAP).
-
Potential Side Reactions:
-
N-Sulfonylation of Pyridine/DMAP: Pyridine and DMAP are nucleophiles and can react with the sulfonyl chloride to form a reactive sulfonylpyridinium salt.[7][8] While this intermediate is often what facilitates the reaction with the amine, it can also lead to other pathways or be unreactive in some cases.
-
DMAP-Catalyzed Side Reactions: DMAP is a highly effective nucleophilic catalyst that forms a very reactive acylpyridinium intermediate.[9] This enhanced reactivity can sometimes promote undesired side reactions if not properly controlled.
-
-
Solutions:
-
Use a Non-Nucleophilic Base: Consider using a sterically hindered, non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). These bases are capable of scavenging the HCl byproduct without competing with your amine nucleophile.[2]
-
Optimize Catalyst Loading: If using DMAP as a catalyst, ensure you are using it in truly catalytic amounts (e.g., 1-10 mol%).
-
Question 5: Could the diaryl ether linkage in my sulfonyl chloride be cleaving under the reaction conditions?
Answer: Cleavage of diaryl ether bonds is a known transformation but typically requires harsh conditions, such as strong acids, bases, or specialized catalytic systems (e.g., electrocatalytic hydrogenolysis over Nickel).[10][11][12]
-
Likelihood: Under standard sulfonylation conditions (typically aprotic solvent, organic base, room temperature or below), the cleavage of the 3-(4-fluorophenoxy)phenyl C-O bond is highly unlikely. The diaryl ether linkage is generally robust to these conditions.
-
Verification: If you suspect cleavage, the expected byproducts would be 3-hydroxybenzenesulfonyl chloride (or its derivatives) and fluorobenzene. These could be identified by LC-MS analysis of your crude reaction mixture. If these are not observed, ether cleavage is not a significant side reaction pathway.
Byproduct Troubleshooting Summary
| Byproduct Identity | Potential Cause(s) | Recommended Solutions |
| 3-(4-fluorophenoxy)benzenesulfonic acid | Hydrolysis due to moisture in reagents or glassware.[2][4] | Implement strict anhydrous conditions; use dry solvents and an inert atmosphere.[2][4] |
| Bis-sulfonylated Amine (R-N(SO₂Ar)₂) | Reaction with a primary amine; excess sulfonyl chloride.[6] | Use ≤ 1 equivalent of sulfonyl chloride; add sulfonyl chloride slowly; use a slight excess of the amine.[6] |
| N-Sulfonylpyridinium Species | Use of pyridine or DMAP as a base/catalyst.[7][8] | Switch to a non-nucleophilic, sterically hindered base like triethylamine or DIPEA.[5] |
| Phenols/Fluorobenzene | Cleavage of the diaryl ether bond. | Highly unlikely under standard conditions. Verify by LC-MS. If observed, re-evaluate reaction conditions for excessive heat or harsh reagents. |
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the most common side reaction, hydrolysis.
Caption: Desired vs. Undesired Reaction Pathways.
Troubleshooting Workflow
If you encounter an issue, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting byproduct formation.
Recommended Experimental Protocol
This protocol is a general guideline for the sulfonylation of a generic primary or secondary amine. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Oven-dried round-bottom flask with a magnetic stir bar
Procedure:
-
Preparation: Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen or argon.
-
Reagent Addition:
-
To the flask, add the amine (1.1 eq) and anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) via syringe and stir for 5 minutes.
-
-
Sulfonylation:
-
In a separate dry vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C over 15-30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction time is substrate-dependent).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
-
References
- Title: Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention Source: HoriazonChemical URL
- Title: Troubleshooting low yield in amine sulfonylation reactions Source: Benchchem URL
- Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: ACS Publications URL
- Title: The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone)
- Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy Source: RSC Publishing URL
- Title: common issues in sulfonamide synthesis and solutions Source: Benchchem URL
- Title: Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides Source: Wordpress URL
- Title: Avoiding common errors in sulfonamide synthesis experimental protocols Source: Benchchem URL
- Title: Benzenesulfonyl chloride - Wikipedia Source: Wikipedia URL
- Title: [3-(4-Fluorophenoxy)
- Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: NIH URL
- Title: N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition Source: ResearchGate URL
- Title: Strategies for the cleavage of the C(Ar)
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: SAFETY DATA SHEET - Benzenesulfonyl chloride Source: Fisher Scientific URL
- Title: C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates Source: NIH URL
- Title: Structural Analyses of N‐Acetylated 4‐(Dimethylamino)pyridine (DMAP)
- Title: C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates Source: ACS Publications URL
- Title: Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates Source: NIH URL
- Title: Synthesis of Sulfonamides Source: Synthetic Methods in Drug Discovery: Volume 2 URL
- Title: Recent Advances in the Synthesis of Sulfonamides Intermediates Source: Thieme URL
- Title: Sulfonylation reaction between tertiary amines and aryl sulfonyl...
- Title: Catalysis by 4-dialkylaminopyridines Source: Semantic Scholar URL
- Source: Chemical Science (RSC Publishing)
- Title: Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)
- Title: BENZENESULFONYL CHLORIDE - CAMEO Chemicals Source: NOAA URL
- Title: Mechanisms of selective cleavage of C-O bonds in di-aryl ethers in aqueous phase Source: Journal of Catalysis URL
- Title: Cleavage of Alkyl o-Hydroxyphenyl Ethers Source: The Journal of Organic Chemistry URL
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- 7. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Mechanisms of selective cleavage of C-O bonds in di-aryl ethers in aqueous phase - East China Normal University [pure.ecnu.edu.cn]
Technical Support Center: Optimizing Coupling Reactions with 3-(4-fluorophenoxy)benzenesulfonyl Chloride
Welcome to the technical support center for improving yields in coupling reactions involving 3-(4-fluorophenoxy)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to enhance the efficiency and success of your synthetic endeavors.
Introduction to this compound
This compound is a key building block in medicinal and agricultural chemistry, primarily used for the synthesis of sulfonamides and sulfonate esters.[1] Its diaryl ether motif and the sulfonyl chloride functional group make it a valuable precursor for creating complex molecules with potential biological activity.[1] However, the inherent reactivity of the sulfonyl chloride group, coupled with the electronic effects of the phenoxy substituent, can present unique challenges in achieving high-yield coupling reactions. This guide provides expert insights and practical solutions to overcome these hurdles.
Troubleshooting Guide: Low Yield and Side Product Formation
This section addresses specific problems encountered during coupling reactions with this compound and offers actionable solutions based on established chemical principles.
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low to no yield of my desired biaryl sulfone. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in Suzuki-Miyaura couplings of arylsulfonyl chlorides are often multifactorial. The primary culprits include catalyst deactivation, suboptimal reaction conditions, and inherent substrate reactivity issues.
Potential Causes & Solutions:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be efficient for the activation of the S-Cl bond in your substrate.
-
Recommendation: Employ catalyst systems known for their efficacy with less reactive electrophiles. Bulky, electron-rich phosphine ligands such as RuPhos, XPhos, or SPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, often enhance the rate of oxidative addition, a key step in the catalytic cycle.[2] For sulfonyl chlorides, PdCl₂ has also been shown to be an effective catalyst.[3]
-
-
Base Selection: The base plays a dual role: it facilitates the transmetalation step and neutralizes the HCl generated. However, strong aqueous bases can promote the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, a major side reaction.
-
Recommendation: Use a non-aqueous, moderately strong base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices. If an aqueous base is necessary, a biphasic system with a phase-transfer catalyst can be employed to minimize contact between the sulfonyl chloride and water.
-
-
Solvent Choice: The solvent must solubilize all reactants and be compatible with the catalyst system.
-
Recommendation: Anhydrous, degassed solvents are crucial. Toluene, 1,4-dioxane, or THF are commonly used. For sluggish reactions, a polar aprotic solvent like DMF may be beneficial, but care must be taken as it can be challenging to remove and may decompose at high temperatures.
-
-
Reaction Temperature: Higher temperatures are often required to drive the coupling of less reactive electrophiles.
-
Recommendation: Start with a reaction temperature around 80-100 °C and increase if necessary. Monitor the reaction for thermal decomposition of the starting material or product.
-
Issue 2: Competing Hydrolysis of the Sulfonyl Chloride
Question: My main byproduct is the sulfonic acid derivative of this compound. How can I suppress this hydrolysis?
Answer:
Hydrolysis is the most common side reaction for sulfonyl chlorides.[4] Meticulous control of water content in the reaction is paramount.
Strategies to Minimize Hydrolysis:
-
Rigorous Anhydrous Conditions:
-
Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled or commercially available anhydrous solvents.
-
Ensure all reagents, especially the base and boronic acid, are anhydrous.
-
-
Choice of Base:
-
Avoid strong aqueous bases like NaOH or KOH.
-
Use non-hygroscopic bases like anhydrous K₂CO₃, Cs₂CO₃, or organic bases such as triethylamine or DIPEA.
-
-
Reaction Setup:
-
Assemble the reaction under a positive pressure of an inert gas.
-
Add reagents via syringe through a septum.
-
Issue 3: Formation of Desulfonylated Byproduct
Question: In my Suzuki-Miyaura coupling, I am observing the formation of the biaryl product without the sulfone group (SO₂ extrusion). How can I favor the desired sulfone product?
Answer:
Desulfonylation is a known side reaction in palladium-catalyzed couplings of sulfonyl chlorides, leading to the formation of a direct C-C bond with loss of SO₂.[5] The reaction conditions can be tuned to favor the desired sulfone product.
Favoring Sulfone Formation:
-
Lower Reaction Temperatures: Desulfonylation is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.[3]
-
Catalyst Choice: Some catalyst systems are more prone to promoting desulfonylation. Experiment with different palladium sources and ligands. For instance, simple PdCl₂ has been used successfully to synthesize diaryl sulfones without significant desulfonylation at milder temperatures.[3]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of desulfonylation. Monitor the reaction closely and quench it upon completion.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst system for Buchwald-Hartwig amination with this compound?
A1: For Buchwald-Hartwig amination of aryl sulfonyl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred, similar to those used for aryl chlorides. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as XPhos, RuPhos, or BrettPhos is a good starting point. The choice of base is also crucial, with non-nucleophilic, strong bases like NaOtBu or LHMDS often giving good results.[6]
Q2: Can I use microwave irradiation to accelerate my coupling reactions?
A2: Yes, microwave heating can significantly reduce reaction times for coupling reactions.[7] However, it's important to be cautious as the rapid heating can sometimes lead to catalyst decomposition or an increase in side products.[8] Start with a lower temperature and shorter reaction time than you would for conventional heating and optimize from there.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. Staining with potassium permanganate can help visualize the starting material and product. For more quantitative analysis, techniques like GC-MS or LC-MS are recommended.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: this compound is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Experimental Protocols and Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | Bulky, electron-rich ligand promotes oxidative addition. |
| Base | K₃PO₄ (2.0 equiv, anhydrous) | Effective non-aqueous base to minimize hydrolysis. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Good for solubilizing reactants and compatible with the catalyst. |
| Temperature | 80-100 °C | Balances reaction rate with minimizing side reactions. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the catalyst and reagents. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol).
-
Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Diagram 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
-
[3-(4-Fluorophenoxy)phenyl]sulfonyl chloride. Chem-Impex. [Link]
-
Bandgar, B. P., Bettigeri, S. V., & Phopase, J. (2004). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Organic Letters, 6(13), 2105–2108. [Link]
-
Troubleshooting a difficult Heck reaction. Reddit. [Link]
-
Li, J., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(20), 7044-7050. [Link]
-
Li, J., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(20), 7044-7050. [Link]
-
'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. [Link]
-
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 15(15), 3982–3985. [Link]
-
Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
-
Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. PMC. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. [Link]
-
4-(4-Fluorophenoxy)-benzenesulfonyl chloride. Chem-Impex. [Link]
-
Palladium-catalyzed intermolecular coupling of aryl chlorides and sulfonamides under microwave irradiation. PubMed. [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. FAO AGRIS. [Link]
-
Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Semantic Scholar. [Link]
-
Unsymmetrical diaryl sulfones through palladium-catalyzed coupling of aryl boronic acids and arylsulfonyl chlorides. Semantic Scholar. [Link]
-
Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Request PDF. [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Desulfinative Mizoroki-Heck Coupling Reactions of Sulfonyl Chlorides with Olefins in a Nitrile-Functionalized Ionic Liquid. Request PDF. [Link]
-
Diverse C–P Cross-Couplings of Arylsulfonium Salts with Diarylphosphines via Selective C–S Bond Cleavage. ACS Publications. [Link]
-
Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Wiley Online Library. [Link]
-
Three types of hydrolysis and ways to prevent hydrolysis. Newbie Chem. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Request PDF. [Link]
-
Sonogashira coupling. YouTube. [Link]
-
Sonogashira cross-coupling reaction. YouTube. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
3-(4-fluorophenyl)benzenesulfonyl Chloride. PubChem. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. SciSpace. [Link]
-
Benzenesulfonyl chloride. Wikipedia. [Link]
-
Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. ResearchGate. [Link]
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stability of 3-(4-fluorophenoxy)benzenesulfonyl chloride under reaction conditions
Welcome to the technical support center for 3-(4-fluorophenoxy)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this reagent. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry and our experience with related sulfonyl chlorides.
Troubleshooting Guide: Common Experimental Issues
Researchers utilizing this compound, primarily in the synthesis of sulfonamides, may encounter challenges related to its stability. This section addresses the most common issues, their underlying causes, and actionable solutions.
Issue 1: Low or No Yield of the Desired Sulfonamide
Symptoms:
-
LC-MS analysis of the crude reaction mixture shows a significant amount of starting amine and the presence of 3-(4-fluorophenoxy)benzenesulfonic acid.
-
The reaction appears sluggish or fails to proceed to completion.
Root Cause Analysis:
The primary culprit in this scenario is often the hydrolysis of the sulfonyl chloride. Arylsulfonyl chlorides are susceptible to reaction with water, which converts the reactive sulfonyl chloride group into an unreactive sulfonic acid. This hydrolysis can occur due to residual moisture in the reaction solvent, reagents, or even from atmospheric humidity.
Mitigation Strategies:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Solvents should be freshly distilled from an appropriate drying agent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for THF) or obtained from a sealed bottle of anhydrous grade solvent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.
-
Amine Salt Formation: If the starting amine is used as a hydrochloride salt, ensure its complete neutralization before the addition of the sulfonyl chloride. The free base form of the amine is the active nucleophile.
Issue 2: Formation of Unexpected Side Products
Symptoms:
-
Isolation of a symmetrical disulfonate or other high-molecular-weight impurities.
-
Complex crude NMR spectra indicating multiple related species.
Root Cause Analysis:
While less common than hydrolysis, side reactions can occur under certain conditions. For instance, in the presence of specific catalysts or under high temperatures, intermolecular reactions between sulfonyl chloride molecules or with the solvent can lead to byproducts. The ether linkage, while generally stable, could be susceptible to cleavage under harsh acidic or basic conditions, although this is less likely under standard sulfonamide formation conditions. The C-F bond is typically very robust.
Investigative & Corrective Actions:
-
Temperature Control: Maintain the recommended reaction temperature. For most sulfonamide formations, this is typically between 0 °C and room temperature.
-
Reagent Purity: Verify the purity of the this compound, as impurities from its synthesis could lead to side reactions.
-
Solvent Compatibility: Ensure the chosen solvent is inert under the reaction conditions. Protic solvents, other than the amine reactant itself, should generally be avoided.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place. A desiccator or a glove box with a dry atmosphere is ideal. It is crucial to minimize its exposure to moisture to prevent hydrolysis.
Q2: Can I use a tertiary amine base like triethylamine (TEA) or DIPEA in my reaction?
A2: Yes, non-nucleophilic tertiary amines are commonly used as acid scavengers in sulfonamide synthesis. They neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Ensure the tertiary amine is anhydrous.
Q3: Is the fluorophenoxy ether linkage stable to typical sulfonamide reaction conditions?
A3: The diaryl ether linkage is generally very stable and not expected to cleave under the neutral or mildly basic conditions of a typical sulfonamide synthesis. Cleavage would require harsh conditions, such as strong acids (e.g., HBr, HI) at high temperatures, which are not employed in these reactions.
Q4: How can I monitor the progress of my reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a convenient method. The sulfonyl chloride is typically less polar than the resulting sulfonamide and sulfonic acid byproduct. A simple co-spot of the starting amine and the reaction mixture will show the consumption of the amine and the appearance of a new, higher Rf spot (the sulfonamide). LC-MS is also an excellent tool for monitoring the reaction and identifying the masses of the expected product and potential byproducts.
Q5: What is the expected reactivity of this compound compared to other arylsulfonyl chlorides?
A5: The reactivity is primarily governed by the sulfonyl chloride group. The 3-phenoxy group is meta to the sulfonyl chloride, so its electronic effect on the sulfur atom's electrophilicity is modest. The fluorine atom on the remote phenyl ring has a negligible effect on the reactivity of the sulfonyl chloride. Therefore, its reactivity is expected to be comparable to that of benzenesulfonyl chloride itself.
Experimental Protocols & Data
Protocol: General Procedure for Sulfonamide Synthesis
-
To a solution of the primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary: Stability under Common Conditions
| Condition | Stability | Primary Degradation Product | Notes |
| Anhydrous, inert atm., < 25 °C | High | N/A | Optimal for storage and reaction. |
| Presence of water | Low | 3-(4-fluorophenoxy)benzenesulfonic acid | Hydrolysis is a major concern. |
| Protic solvents (e.g., alcohols) | Moderate to Low | Sulfonate esters | Can form esters instead of amides. |
| Strong aqueous base | Low | 3-(4-fluorophenoxy)benzenesulfonic acid (salt) | Rapid hydrolysis. |
| Strong aqueous acid | Low | 3-(4-fluorophenoxy)benzenesulfonic acid | Rapid hydrolysis. |
Visual Guides
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low-yield sulfonamide synthesis.
References
-
Organic Chemistry, 12th Edition. T.W. Graham Solomons, Craig B. Fryhle, Scott A. Snyder. Wiley. [Link]
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Michael B. Smith. Wiley. [Link]
-
Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd Edition. Richard C. Larock. Wiley-VCH. [Link]
Technical Support Center: Removal of Unreacted 3-(4-fluorophenoxy)benzenesulfonyl Chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 3-(4-fluorophenoxy)benzenesulfonyl chloride from reaction mixtures. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of sulfonamide-based therapeutics and agrochemicals.[1] Its electrophilic nature makes it highly reactive, but this same reactivity can lead to challenges in removing any unreacted starting material from the final product.[1] Incomplete removal can compromise the purity, yield, and safety profile of the target compound. This guide provides a structured approach to effectively eliminate this impurity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the workup and purification stages of your synthesis.
Q1: My crude product, analyzed by TLC and ¹H NMR, shows a persistent spot/signal corresponding to unreacted this compound even after a standard aqueous workup. What's going wrong?
Root Cause Analysis:
Standard aqueous workups, while sufficient for removing many impurities, can be inefficient in completely hydrolyzing or removing unreacted sulfonyl chlorides. Several factors contribute to this:
-
Low Aqueous Solubility: Aryl sulfonyl chlorides, including this compound, often have limited solubility in water, which can hinder their hydrolysis.[2]
-
Reaction Kinetics: The hydrolysis of sulfonyl chlorides can be slow, especially in neutral or slightly acidic water.[3][4]
-
Phase Separation Issues: If the organic solvent used in the reaction has poor miscibility with water (e.g., dichloromethane), the contact between the sulfonyl chloride and the aqueous phase may be insufficient for complete reaction.[5]
Solutions:
-
Implement a Quenching Step: Before the main aqueous workup, a dedicated quenching step is crucial. This involves adding a reagent that rapidly reacts with the sulfonyl chloride.
-
Optimize the Aqueous Wash: A simple water wash is often not enough. Employing a basic aqueous solution can significantly accelerate the hydrolysis of the sulfonyl chloride to its more water-soluble sulfonic acid salt.
Q2: I performed a quench with aqueous sodium bicarbonate, but the sulfonyl chloride is still present. How can I improve the quenching efficiency?
Root Cause Analysis:
While a basic wash with sodium bicarbonate is a step in the right direction, its effectiveness can be limited by:
-
Insufficient Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous layers, promoting a faster reaction.
-
Inadequate Reaction Time: The hydrolysis, even under basic conditions, is not instantaneous. A short contact time may not be sufficient for complete conversion.
-
Temperature: The reaction is typically performed at room temperature or cooled to 0°C to control any exotherm.[6] However, extremely low temperatures can slow down the hydrolysis rate.
Solutions:
-
Increase Stirring and Contact Time: Ensure vigorous stirring of the biphasic mixture for at least 30-60 minutes to facilitate complete hydrolysis.[6]
-
Consider a Stronger, Yet Safe, Base: While sodium bicarbonate is common, a dilute solution of sodium hydroxide can be more effective. However, be cautious as this can potentially affect base-sensitive functional groups in your desired product.
-
Employ a Nucleophilic Quench: For stubborn cases, adding a small amount of a simple, volatile amine (e.g., a few drops of triethylamine or a dilute aqueous ammonia solution) can rapidly convert the sulfonyl chloride to a sulfonamide.[6] This new sulfonamide impurity may have different solubility or polarity, making it easier to remove in subsequent steps.
Q3: My desired product is sensitive to aqueous conditions. How can I remove the unreacted sulfonyl chloride without an aqueous workup?
Root Cause Analysis:
For molecules with hydrolytically labile functional groups, traditional aqueous workups are not viable. Non-aqueous methods are required to remove the reactive sulfonyl chloride.
Solutions:
-
Scavenger Resins: This is an excellent and often preferred method for sensitive substrates. Polymer-bound amine or other nucleophilic resins can be added to the reaction mixture. The resin selectively reacts with and "scavenges" the excess sulfonyl chloride. The resin is then simply filtered off, leaving a much cleaner product solution.
-
Distillation/Evaporation (with caution): If the sulfonyl chloride is significantly more volatile than your product, it can be removed under high vacuum with a cold trap.[7] However, be aware of the thermal stability of your product.
Frequently Asked Questions (FAQs)
This section covers broader questions related to the handling and removal of this compound.
What are the primary hazards associated with this compound?
Like other sulfonyl chlorides, this compound is corrosive and reacts with moisture.[8][9] It can cause severe burns to the skin and eyes and is harmful if inhaled.[8] The reaction with water, including atmospheric moisture, can produce corrosive hydrochloric acid and the corresponding sulfonic acid.[8] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[8]
What is the mechanism of sulfonyl chloride removal during a basic aqueous wash?
The primary mechanism is hydrolysis. The hydroxide or bicarbonate ions in the basic solution act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of the corresponding sulfonic acid. The sulfonic acid is then deprotonated by the base to form a water-soluble sulfonate salt, which partitions into the aqueous phase and is removed.
How can I monitor the removal of this compound during my purification process?
Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the presence of the sulfonyl chloride. A separate lane for the starting material should be run alongside the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is a more precise method.[10][11][12] A validated HPLC method can accurately determine the concentration of the residual sulfonyl chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to detect the characteristic signals of the sulfonyl chloride and monitor its disappearance.[13]
-
Infrared (IR) Spectroscopy: The presence of the sulfonyl chloride can be confirmed by the characteristic S=O stretching bands.[13]
Experimental Protocols
Protocol 1: Standard Quenching and Aqueous Workup
This protocol is suitable for products that are stable to aqueous basic conditions.
-
Cool the Reaction Mixture: Once the primary reaction is complete, cool the reaction vessel to 0 °C using an ice bath. This helps to control any exotherm during the quench.[6]
-
Quench with Water: Slowly add deionized water to the reaction mixture with vigorous stirring.
-
Basify: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and continue to stir vigorously for 30-60 minutes.[6]
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Aqueous Washes: Wash the organic layer sequentially with 1M HCl (if an amine base was used in the reaction), saturated NaHCO₃ solution, and finally with brine (saturated NaCl solution).[14]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]
Protocol 2: Nucleophilic Scavenging (Non-Aqueous)
This protocol is ideal for products that are sensitive to water.
-
Choose a Scavenger Resin: Select a polymer-supported amine resin (e.g., tris(2-aminoethyl)amine on polystyrene).
-
Add the Resin: Add an excess of the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride) to the reaction mixture.
-
Stir: Allow the mixture to stir at room temperature for several hours or overnight. Monitor the disappearance of the sulfonyl chloride by TLC or HPLC.
-
Filter: Filter the reaction mixture to remove the resin.
-
Wash and Concentrate: Wash the resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure.
Data Presentation
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous Basic Wash | Cost-effective, simple procedure. | May not be suitable for water-sensitive products; can be slow. | Robust, water-insensitive products on a moderate to large scale.[6] |
| Nucleophilic Quench | Fast and effective conversion of the sulfonyl chloride. | Introduces a new impurity (sulfonamide/ester) that must be removed. | Reactions where the resulting sulfonamide/ester has significantly different properties (e.g., polarity, acidity/basicity) than the desired product, allowing for easy separation.[6] |
| Scavenger Resin | High selectivity, suitable for sensitive substrates, simplifies purification. | Higher cost of reagents. | Water-sensitive products, high-throughput synthesis. |
Visualizations
Workflow for Aqueous Quenching and Workup
Caption: Aqueous quenching and workup workflow.
Decision Tree for Removal Method Selection
Caption: Decision tree for choosing a removal method.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides.
- [3-(4-Fluorophenoxy)phenyl]sulfonyl chloride. Chem-Impex.
- ntrimetric determination of some sulphonyl chlorides.
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Method for detecting content of pyridine-3-sulfonyl chloride. Eureka | Patsnap.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
- Removing thionyl chloride. Reddit.
- Any tips on cleaning up SO2Cl2 chlorination reactions?. Reddit.
- Benzenesulfonyl chloride. Wikipedia.
- Benzenesulfonyl chloride. ChemicalBook.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 10. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Analysis of 3-(4-Fluorophenoxy)benzenesulfonyl Chloride: A Comparative Approach for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation and purity assessment of synthetic intermediates are paramount. 3-(4-fluorophenoxy)benzenesulfonyl chloride, a key building block in the synthesis of a variety of biologically active molecules, presents a unique analytical challenge due to its reactive nature and complex aromatic structure. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, offering a predictive framework and a detailed experimental protocol. Furthermore, we will objectively compare the utility of ¹H NMR with alternative analytical techniques, providing the necessary data and insights for informed methodological selection in a drug development setting.
The Power of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing a wealth of information about the chemical environment of hydrogen atoms. For a molecule like this compound, ¹H NMR is indispensable for confirming its identity and assessing its purity.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound comprises two substituted benzene rings linked by an ether oxygen. The protons on these rings will exhibit distinct chemical shifts and coupling patterns based on their electronic environment.
Ring A (Benzenesulfonyl chloride moiety): This ring is substituted with a strongly electron-withdrawing sulfonyl chloride group (-SO₂Cl) and an electron-donating phenoxy group (-OAr). Electron-withdrawing groups deshield aromatic protons, shifting their signals downfield, while electron-donating groups cause an upfield shift.[1][4]
Ring B (4-Fluorophenoxy moiety): This ring is substituted with an ether linkage (-OAr) and a fluorine atom (-F). The fluorine atom will influence the chemical shifts of the adjacent protons and introduce characteristic through-bond and potentially through-space H-F couplings.[5]
Based on these principles, the predicted ¹H NMR data in a typical deuterated solvent like CDCl₃ are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Ring A | |||
| H-2 | ~8.0 - 8.2 | d | J(H2,H6) ≈ 2-3 Hz |
| H-4 | ~7.6 - 7.8 | dd | J(H4,H5) ≈ 8-9 Hz, J(H4,H6) ≈ 2-3 Hz |
| H-5 | ~7.3 - 7.5 | t | J(H5,H4) = J(H5,H6) ≈ 8-9 Hz |
| H-6 | ~7.8 - 8.0 | ddd | J(H6,H5) ≈ 8-9 Hz, J(H6,H2) ≈ 2-3 Hz, J(H6,H4) ≈ 2-3 Hz |
| Ring B | |||
| H-2', H-6' | ~7.1 - 7.3 | dd | J(H2',H3') ≈ 8-9 Hz, J(H,F) ≈ 8-9 Hz (ortho) |
| H-3', H-5' | ~7.0 - 7.2 | t | J(H3',H2') ≈ 8-9 Hz, J(H,F) ≈ 5-6 Hz (meta) |
Experimental Protocol for ¹H NMR Analysis
The reactive nature of sulfonyl chlorides necessitates careful sample preparation to prevent hydrolysis and ensure high-quality data.
Workflow for ¹H NMR Sample Preparation and Data Acquisition
Sources
A Researcher's Guide to the Spectroscopic Characterization of 3-(4-fluorophenoxy)benzenesulfonyl chloride
Abstract
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible research. 3-(4-fluorophenoxy)benzenesulfonyl chloride is a key building block in medicinal chemistry, and its precise characterization is paramount. This guide provides an in-depth analysis of its characterization using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, presented in the context of a multi-technique approach. We will explore the theoretical underpinnings, present a detailed experimental protocol for data acquisition, and compare the insights gained from ¹³C NMR with those from complementary analytical methods such as ¹H NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to provide both a practical workflow and a deeper understanding of the causality behind experimental choices for the robust characterization of this and similar sulfonyl chloride compounds.[1]
Introduction: The Role of this compound in Synthesis
This compound is a vital reagent used in the synthesis of a variety of compounds, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] Its bifunctional nature, featuring a reactive sulfonyl chloride group and a fluorinated diphenyl ether moiety, allows for its incorporation into diverse molecular scaffolds. The sulfonyl chloride group readily reacts with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[2] The fluorine atom provides a valuable probe for studying biological interactions and can modulate the pharmacokinetic properties of a final compound.
Given its role as a foundational precursor, ensuring the structural integrity and purity of this compound is not merely a procedural step but a critical prerequisite for the synthesis of well-defined and characterizable final products. Spectroscopic techniques are indispensable for this purpose, with ¹³C NMR spectroscopy serving as a particularly powerful tool for elucidating the carbon framework of the molecule.[1]
Primary Characterization: ¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule. Since the natural abundance of the NMR-active ¹³C isotope is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[3] The chemical shift (δ) of each signal is highly sensitive to the local electronic environment, making ¹³C NMR an exceptional tool for structural verification.
Predicted ¹³C NMR Spectrum and Signal Assignment
The structure of this compound contains 12 unique carbon atoms, each expected to produce a distinct signal in the ¹³C NMR spectrum. The presence of the electronegative fluorine atom introduces carbon-fluorine coupling (J-coupling), which can cause specific signals to appear as multiplets (e.g., doublets) instead of singlets, providing valuable information for signal assignment.[4][5]
Based on established chemical shift ranges and substituent effects, a predicted spectrum can be constructed.[6][7][8] The table below outlines the predicted chemical shifts and assignments for each carbon atom in this compound, typically using deuterated chloroform (CDCl₃) as the solvent.
| Carbon Atom(s) | Predicted Chemical Shift (ppm) | Assignment Rationale & Expected Multiplicity |
| C-1' | ~160 | Carbon directly attached to fluorine; exhibits strong ¹JCF coupling, appearing as a doublet. Highly deshielded. |
| C-4' | ~152 | Quaternary carbon of the ether linkage on the fluorophenyl ring. Deshielded by oxygen. |
| C-3 | ~156 | Quaternary carbon of the ether linkage on the benzenesulfonyl ring. Deshielded by oxygen. |
| C-1 | ~145 | Quaternary carbon attached to the sulfonyl chloride group. Deshielded by the strongly electron-withdrawing SO₂Cl group. |
| C-5 | ~133 | Aromatic CH on the benzenesulfonyl ring. |
| C-2', C-6' | ~123 | Aromatic CHs ortho to the ether linkage on the fluorophenyl ring. May show ³JCF coupling. |
| C-6 | ~130 | Aromatic CH on the benzenesulfonyl ring. |
| C-2 | ~122 | Aromatic CH on the benzenesulfonyl ring. |
| C-4 | ~129 | Aromatic CH on the benzenesulfonyl ring. |
| C-3', C-5' | ~117 | Aromatic CHs meta to the ether linkage on the fluorophenyl ring. Will appear as a doublet due to ²JCF coupling. |
Note: These are predicted values. Actual experimental values may vary slightly based on solvent and concentration. Spectral prediction tools can provide more refined estimates.[9][10][11][12]
Experimental Protocol for ¹³C NMR Data Acquisition
A self-validating protocol ensures reproducibility and high-quality data. The following procedure is a standard method for obtaining a ¹³C NMR spectrum of a small organic molecule.
I. Sample Preparation:
-
Weighing: Accurately weigh 50-100 mg of this compound.[13] A higher concentration is generally better for ¹³C NMR due to its low sensitivity, but this must be balanced with solubility.[14]
-
Solvent Selection: Choose an appropriate deuterated solvent. Due to the reactivity of the sulfonyl chloride group, aprotic solvents like chloroform-d (CDCl₃) or acetone-d₆ are required.[1] CDCl₃ is a common choice.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14] The final solution must be free of any solid particles.[13]
-
Standard: Add an internal standard for chemical shift referencing, such as tetramethylsilane (TMS), which is set to 0 ppm.[13][15] Often, the residual solvent peak can also be used for calibration (e.g., CDCl₃ at 77.16 ppm).[7]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
II. Instrument Parameters (for a 400 MHz Spectrometer):
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on a Bruker instrument).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm) to cover the full range of expected chemical shifts.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.
-
Number of Scans: 256 to 1024 scans, depending on sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.
-
Temperature: 298 K (25 °C).
III. Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of ~1 Hz) and perform the Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm or the solvent signal to its known chemical shift.
-
Peak Picking: Identify and label the chemical shift of each peak.
Comparative Analysis: Alternative & Complementary Techniques
While ¹³C NMR is excellent for mapping the carbon framework, a comprehensive characterization relies on integrating data from multiple analytical techniques.[1] Each method provides a unique piece of the structural puzzle.
| Technique | Information Provided | Advantages for this Molecule | Limitations Compared to ¹³C NMR |
| ¹³C NMR | Carbon environment, count of unique carbons, C-F coupling. | Unambiguous carbon skeleton determination. | Low sensitivity, requires more sample and longer acquisition time. |
| ¹H NMR | Proton environment, count, splitting patterns (J-coupling). | High sensitivity, fast acquisition. Provides information on proton connectivity. | Does not directly probe the carbon backbone or quaternary carbons. |
| FT-IR Spectroscopy | Presence of functional groups. | Rapid identification of the key SO₂Cl group via characteristic strong stretches.[1][16] | Provides no information on the overall molecular connectivity or carbon skeleton. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, confirms molecular formula. Isotopic pattern of chlorine (³⁵Cl/³⁷Cl) is a key identifier.[1][17] | Isomeric compounds can be indistinguishable. Provides inferred, not direct, structural data. |
| Elemental Analysis | Percentage composition of C, H, S, etc. | Confirms the empirical and molecular formula. | Does not provide structural information. |
FT-IR Spectroscopy: This technique is ideal for quickly confirming the presence of the sulfonyl chloride functional group. Expect to see strong, characteristic absorption bands for the asymmetric and symmetric S=O stretches around 1375-1410 cm⁻¹ and 1185-1204 cm⁻¹, respectively.[1]
Mass Spectrometry: MS will confirm the molecular weight of the compound. A key feature will be the molecular ion peak (M+) showing a characteristic 3:1 isotopic pattern for the M+ and M+2 peaks, which is indicative of the presence of a single chlorine atom.[1]
Integrated Characterization Workflow
No single technique provides a complete picture. The most trustworthy structural elucidation comes from a logical, integrated workflow where the results of each analysis corroborate the others.
Caption: Integrated workflow for structural confirmation.
Conclusion
The characterization of this compound is a critical step in ensuring the integrity of subsequent synthetic work. ¹³C NMR spectroscopy stands as the cornerstone of this process, offering an unparalleled view of the molecule's carbon framework. Its ability to identify each unique carbon, combined with the diagnostic information from C-F coupling, provides a high degree of confidence in the structural assignment.
However, for a truly robust and self-validating characterization, ¹³C NMR data must be contextualized with complementary techniques. The rapid functional group identification from FT-IR, precise mass determination from MS, and proton connectivity mapping from ¹H NMR together create a comprehensive dataset that leaves no room for ambiguity. This multi-technique, integrated approach represents the gold standard in analytical chemistry, providing the certainty required for high-stakes research and development.
References
- Benchchem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- CASPRE. ¹³C NMR Predictor.
-
ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives. Available from: [Link]
-
ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available from: [Link]
-
NMRDB.org. Predict ¹³C carbon NMR spectra. Available from: [Link]
-
American Chemical Society. Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Available from: [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]
-
University of York. NMR Sample Preparation. Available from: [Link]
-
ACD/Labs. NMR Prediction. Available from: [Link]
-
University College London. Sample Preparation. Available from: [Link]
-
Mestrelab. Download NMR Predict. Available from: [Link]
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Iowa State University. NMR Sample Preparation. Available from: [Link]
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PubMed. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Available from: [Link]
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ResearchGate. FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. Available from: [Link]
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Canadian Journal of Chemistry. Mass Spectra of Some Sulfinate Esters and Sulfones. Available from: [Link]
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VPL. Sulfuryl chloride (SO₂Cl₂). Available from: [Link]
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Magritek. Simultaneous Proton and Fluorine decoupled ¹³C NMR. Available from: [Link]
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University of Puget Sound. ¹³C NMR Chemical Shift Table. Available from: [Link]
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JEOL. Determine number of fluorines attached to each carbon by ¹³C NMR spectroscopy!. Available from: [Link]
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ResearchGate. Calculated and experimental ¹³C NMR chemical shifts. Available from: [Link]
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University of Alberta. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]
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NIST. Benzenesulfonyl chloride. Available from: [Link]
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Florida Gulf Coast University. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Available from: [Link]
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ResearchGate. Bypassing Sulfonyl Halides: Synthesis of Sulfonamides from Other Sulfur-Containing Building Blocks. Available from: [Link]
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MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available from: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 3-(4-Fluorophenoxy)benzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the precise characterization of reactive intermediates like 3-(4-fluorophenoxy)benzenesulfonyl chloride is fundamental to ensuring the integrity of synthetic pathways and the quality of final products. This compound, with its distinct structural motifs—a sulfonyl chloride, a diaryl ether linkage, and a fluorinated aromatic ring—presents a unique analytical challenge.[1] Mass spectrometry is an exceptionally sensitive technique that provides critical information on molecular weight and structural details through fragmentation analysis.[2]
This guide offers a comparative analysis of mass spectrometry techniques for the characterization of this compound, contrasting "hard" and "soft" ionization methods. It provides predictive insights into its fragmentation behavior based on the established principles of mass spectrometry, supported by data from analogous structures.
Analyte at a Glance:
Ionization Technique Comparison: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The choice of ionization method is the most critical parameter in the mass spectrometric analysis of any compound. It dictates the nature and extent of fragmentation, thereby determining the type of information that can be gleaned from the spectrum.
| Technique | Ionization Principle | Fragmentation | Best Suited For | Considerations for Analyte |
| Electron Ionization (EI) | High-energy electrons (typically 70 eV) bombard the analyte molecule, causing the ejection of an electron to form a radical cation (M⁺•).[4][5] | Extensive ("Hard" Ionization): The high energy imparted results in significant fragmentation, creating a detailed "fingerprint" of the molecule.[4][5] | Structural elucidation of volatile, thermally stable compounds with molecular weights typically below 600 Da.[4] | Provides rich structural data but may yield a weak or absent molecular ion peak due to the compound's potential thermal lability and multiple fragmentation sites. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid solution of the analyte, creating an aerosol of charged droplets. Solvent evaporation leads to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).[6] | Minimal ("Soft" Ionization): Imparts very little excess energy, typically preserving the molecular ion.[7] Fragmentation can be induced in a controlled manner (CID). | Analysis of polar, less volatile, and thermally labile compounds, including large biomolecules.[8] | Ideal for unambiguous molecular weight determination. Negative ion mode may be particularly informative for this acidic compound.[9] |
Part 1: Analysis by Electron Ionization (EI-MS)
Electron Ionization is a powerful technique for structural elucidation due to its reproducible and extensive fragmentation patterns, which serve as a molecular fingerprint.[4][10] For this compound, the high energy of EI-MS is expected to induce cleavage at several key bonds.
Predicted EI Fragmentation Pathway
The fragmentation of the molecular ion (M⁺• at m/z 286/288) is predicted to proceed through several competing pathways, driven by the relative stability of the resulting ions and neutral losses. The presence of chlorine will result in a characteristic M+2 isotope peak with an abundance of approximately one-third that of the molecular ion peak.[11]
-
Loss of Chlorine Radical (•Cl): The S-Cl bond is the weakest point in the sulfonyl chloride group and is expected to cleave readily, yielding a highly stable sulfonyl cation at m/z 251 . This is often a prominent peak in the mass spectra of sulfonyl chlorides.
-
Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for aromatic sulfonyl compounds involves the extrusion of SO₂.[12] Following the initial loss of chlorine, the ion at m/z 251 can lose SO₂ (64 Da) to form the 3-(4-fluorophenoxy)phenyl cation at m/z 187 .
-
Cleavage of the Diaryl Ether Bond: The C-O ether linkage is another potential site for fragmentation.[13][14] Cleavage can occur on either side of the oxygen atom.
-
Cleavage retaining charge on the fluorinated ring leads to the 4-fluorophenoxy cation at m/z 111 .
-
Cleavage retaining charge on the sulfonyl-containing ring can lead to a benzyne-like fragment after rearrangement.
-
-
Benzenesulfonyl Cation Formation: Cleavage of the C-O ether bond in the molecular ion can directly form the 3-(chlorosulfonyl)phenyl cation at m/z 175/177 .
-
Loss of the Sulfonyl Chloride Group: Complete loss of the •SO₂Cl group (99 Da) from the molecular ion would result in the 4-fluorophenoxybiphenyl radical cation, which is less likely but possible, leading to a fragment at m/z 187 .
Visualizing the EI Fragmentation
Caption: Predicted EI fragmentation of this compound.
Expected EI-MS Data Summary
| m/z (Nominal) | Proposed Ion Structure | Formula | Comments |
| 286/288 | Molecular Ion [M]⁺• | [C₁₂H₈ClFO₃S]⁺• | Intensity may be low. Shows characteristic 3:1 isotope pattern for Chlorine. |
| 251 | [M - Cl]⁺ | [C₁₂H₈FO₃S]⁺ | Likely a major fragment from the loss of the chlorine radical. |
| 187 | [M - SO₂Cl]⁺ or [M - Cl - SO₂]⁺ | [C₁₂H₈FO]⁺ | A stable biphenyl ether cation, potentially a base peak. |
| 175/177 | [C₆H₄SO₂Cl]⁺ | [C₆H₄SO₂Cl]⁺ | Resulting from ether bond cleavage. |
| 111 | [C₆H₄FO]⁺ | [C₆H₄FO]⁺ | 4-fluorophenoxy cation, indicating the ether structure. |
| 77 | Phenyl cation | [C₆H₅]⁺ | Common fragment from the breakdown of benzene rings. |
Part 2: Analysis by Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique well-suited for confirming the molecular weight of potentially labile molecules like sulfonyl chlorides.[7] The analysis can be performed in both positive and negative ion modes, which provide complementary information.
Positive Ion ESI-MS
In positive ion mode, protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺) are typically observed. Given the structure, protonation is not highly favored but can occur. Adduct formation is more likely.
-
Expected Ions:
-
[M+Na]⁺ at m/z 309/311: Sodium adducts are common in ESI-MS.
-
[M+H]⁺ at m/z 287/289: Protonated molecule.
-
-
Collision-Induced Dissociation (CID): Tandem MS (MS/MS) experiments on the precursor ion (e.g., m/z 309) would likely induce the loss of SO₂ (64 Da) or HCl (36 Da), providing structural confirmation. Fragmentation of arylsulfonamides in ESI-MS has shown that the loss of SO₂ is a frequently encountered reaction.[12][15]
Negative Ion ESI-MS
Negative ion mode is often highly effective for acidic or electronegative compounds.[9] Sulfonyl chlorides can react with residual water or methanol in the ESI solvent to form sulfonate anions.
-
Expected Ions:
-
[M+OH - H]⁻ or [M+CH₃O - H]⁻: Formation of the corresponding sulfonate anion from reaction with solvent, observed at m/z 303 (from water) or m/z 317 (from methanol).
-
[M-Cl]⁻: While less common, direct loss of the chloride is possible.
-
Visualizing the ESI Workflow
Caption: A typical LC-ESI-MS/MS workflow for analyte characterization.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides unparalleled sensitivity and molecular weight information, a comprehensive characterization relies on orthogonal techniques.[2]
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern (structural clues). | High sensitivity, requires minimal sample. | Isomers can be difficult to distinguish without chromatography; fragmentation can be complex. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed connectivity of atoms, unambiguous structure elucidation. | Non-destructive, provides definitive structural information. | Lower sensitivity than MS, requires more sample, more complex mixtures are difficult to analyze. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., S=O, C-O, C-F). | Fast, simple, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation from isomers and impurities. | Excellent for quantitative analysis and purity checks. | Does not provide structural information on its own (requires a detector like MS or UV). |
Experimental Protocols
Protocol 1: GC-EI-MS Analysis
This protocol is designed for structural elucidation via fragmentation analysis.
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile, aprotic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector: Set to 250°C. A split injection (e.g., 50:1) is recommended to avoid overloading.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Causality: The injector temperature is a critical parameter; it must be high enough to volatilize the analyte but low enough to minimize thermal degradation before it reaches the column.[2] A fast oven ramp is used to ensure sharp peaks for this relatively high molecular weight compound.
Protocol 2: LC-ESI-MS Analysis
This protocol is optimized for accurate molecular weight confirmation.
-
Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 acetonitrile:water.
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Method:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Mass Range: Scan from m/z 100 to 500.
-
For MS/MS: Select the ([M+Na]⁺) ion (m/z 309) as the precursor and apply collision energy (e.g., 15-25 eV) to induce fragmentation.
-
Causality: Reversed-phase chromatography is ideal for separating non-polar to moderately polar compounds. Formic acid is added to the mobile phase to facilitate protonation and improve peak shape in positive ion mode.[6]
Conclusion
For the comprehensive characterization of this compound, a dual-pronged mass spectrometry approach is recommended. Electrospray Ionization (ESI-MS) is the superior method for the unambiguous determination of the molecular weight, confirming the identity of the synthesized compound with high confidence. In parallel, Electron Ionization (EI-MS) , ideally coupled with Gas Chromatography, provides invaluable structural information through its detailed and reproducible fragmentation patterns. When combined with data from NMR and IR spectroscopy, these mass spectrometric techniques provide a self-validating system for the complete and authoritative characterization of this important chemical intermediate.
References
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Title: 3-(4-fluorophenyl)benzenesulfonyl Chloride Source: PubChem, National Institutes of Health URL: [Link]
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Title: Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry Source: ScienceDirect URL: [Link]
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Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]
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Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
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Title: Mass Spectrometry: Fragmentation Patterns Source: Scribd URL: [Link]
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Title: 3.1: Electron Ionization Source: Chemistry LibreTexts URL: [Link]
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Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed, National Institutes of Health URL: [Link]
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Title: Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications Source: Research and Reviews: Journal of Chemistry URL: [Link]
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Title: Ionization Methods in Organic Mass Spectrometry Source: University of Arizona URL: [Link]
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Title: Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds Source: ACS Publications URL: [Link]
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Title: Mass Spectrometry Ionization Methods Source: Emory University URL: [Link]
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Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement Source: ResearchGate URL: [Link]
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Title: Mass Spec 3f Halogenoalkanes Source: YouTube URL: [Link]
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A Comparative Guide to Purity Analysis of 3-(4-fluorophenoxy)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents, the purity of starting materials and intermediates is paramount. 3-(4-fluorophenoxy)benzenesulfonyl chloride is a key building block in medicinal chemistry, and its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for determining the purity of this critical intermediate, offering insights into the principles, experimental considerations, and relative performance of each technique.
The Criticality of Purity in Drug Synthesis
Ensuring the purity of this compound is not merely a matter of good laboratory practice; it is a regulatory and scientific necessity.[1][2][3] Impurities can arise from the manufacturing process, degradation, or improper storage. These can include unreacted starting materials, by-products, or degradation products such as the corresponding sulfonic acid formed through hydrolysis. Such impurities can potentially be carried through subsequent synthetic steps, leading to difficult-to-remove impurities in the final API, impacting its stability, safety profile, and therapeutic effect. Therefore, robust and validated analytical methods are essential for the quality control of this intermediate.
A Comparative Overview of Analytical Techniques
The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the intended application of the data (e.g., routine quality control, stability studies, or reference standard characterization). This guide will compare three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Wide applicability to non-volatile and thermally labile compounds.[4] High resolution and sensitivity. Versatile with various detection methods (e.g., UV, MS). | Requires solubility of the analyte. Can use significant volumes of organic solvents.[5] | Routine purity testing, quantification of non-volatile impurities, stability-indicating assays. |
| GC | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | High separation efficiency and speed for volatile compounds.[4][5] Highly sensitive detectors available (e.g., FID, MS). | Limited to thermally stable and volatile compounds. Potential for on-column degradation of sensitive analytes like sulfonyl chlorides.[6] | Analysis of volatile impurities, residual solvents, and when derivatization to a more stable compound is feasible. |
| ¹⁹F qNMR | Quantification based on the direct relationship between the integrated signal area of a fluorine nucleus and the number of nuclei. | Highly specific for fluorinated compounds.[7][8] Non-destructive. Minimal sample preparation. Provides structural information. Can be a primary ratio method. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. Potential for complex spectra with multiple fluorine-containing species. | Purity determination of the main component, especially for reference standard characterization. Quantification without the need for a specific reference standard of the analyte. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is often the workhorse for purity analysis in the pharmaceutical industry due to its versatility and robustness.[4] For this compound, a reversed-phase HPLC method is the most appropriate starting point.
Causality Behind Experimental Choices:
-
Reversed-Phase (RP) Chromatography: The target molecule is a moderately polar organic compound, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
UV Detection: The presence of two aromatic rings in the molecule results in strong UV absorbance, making UV detection a sensitive and straightforward choice.
-
Gradient Elution: To ensure the elution of both the main component and potentially more or less polar impurities within a reasonable timeframe and with good peak shape, a gradient elution is preferable to an isocratic one.
Experimental Workflow for HPLC Method Development:
Figure 1: HPLC Experimental Workflow. A streamlined process from sample preparation to purity calculation.
Starting Point for HPLC Method Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.
This method provides a good starting point and should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][2][3] Validation would involve assessing specificity, linearity, range, accuracy, precision, and robustness.
Gas Chromatography (GC)
GC can be a powerful tool for purity analysis, particularly when coupled with a mass spectrometer (GC-MS), which provides structural information about the separated components. However, the thermal lability and reactivity of sulfonyl chlorides present a challenge.[6]
Causality Behind Experimental Choices:
-
Derivatization: To mitigate thermal degradation, derivatization of the sulfonyl chloride to a more stable sulfonamide is a common and effective strategy.[6] This involves reacting the sample with an amine, such as diethylamine.
-
Injector Temperature Optimization: A key parameter to control is the injector temperature to prevent degradation before the column.
-
MS Detection: Mass spectrometry provides definitive identification of the parent compound and any impurities based on their mass-to-charge ratio and fragmentation patterns.
Experimental Workflow for GC-MS with Derivatization:
Figure 2: GC-MS with Derivatization Workflow. A necessary step to ensure the thermal stability of the analyte.
Starting Point for GC-MS Method Protocol:
-
Derivatization: To a solution of this compound (~1 mg/mL) in dichloromethane, add an excess of diethylamine. Allow the reaction to proceed for 15 minutes at room temperature.
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Scan Mode: Full scan.
-
¹⁹F Quantitative NMR (qNMR)
The presence of a fluorine atom in this compound makes ¹⁹F qNMR an elegant and powerful tool for purity assessment. It allows for direct quantification against a certified internal standard without the need for a reference standard of the analyte itself.
Causality Behind Experimental Choices:
-
¹⁹F Nucleus: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity.[7] The wide chemical shift range minimizes signal overlap.[7]
-
Internal Standard: A certified reference material containing fluorine, with a signal that does not overlap with the analyte, is chosen for accurate quantification.
-
Relaxation Delay (D1): A sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time) is crucial to ensure complete relaxation of the nuclei between pulses, which is essential for accurate integration.
Experimental Workflow for ¹⁹F qNMR:
Figure 3: ¹⁹F qNMR Experimental Workflow. A direct and precise method for purity determination of fluorinated compounds.
Starting Point for ¹⁹F qNMR Method Protocol:
-
Sample Preparation: Accurately weigh ~20 mg of this compound and ~10 mg of a certified internal standard (e.g., trifluoroacetic acid or another suitable fluorinated compound) into a vial. Dissolve in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 60 seconds (to be determined experimentally based on T1 values).
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Purity Calculation: The purity is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Stability-Indicating Nature of the Methods and Forced Degradation
A crucial aspect of a purity-indicating method is its ability to separate the intact analyte from its degradation products.[9][10] Forced degradation studies are performed to demonstrate this capability.[9][10] For this compound, potential degradation pathways include hydrolysis to the corresponding sulfonic acid.
Forced Degradation Protocol Outline:
-
Acidic Hydrolysis: Reflux the sample in 0.1 M HCl.
-
Basic Hydrolysis: Reflux the sample in 0.1 M NaOH.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80 °C).
-
Photolytic Degradation: Expose the sample to UV light.
The stressed samples are then analyzed by the developed HPLC or GC method to ensure that any degradation products are resolved from the main peak. This confirms the method is "stability-indicating."
Method Validation: The Cornerstone of Trustworthiness
All analytical methods used in a regulated environment must be validated to ensure they are fit for purpose.[1][2][3] The validation process provides documented evidence that the method is accurate, precise, specific, sensitive, and robust. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for analytical method validation.[11][12]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Illustrative Performance Data (based on similar compounds):
| Parameter | HPLC | GC-MS (derivatized) | ¹⁹F qNMR |
| Linearity (r²) | > 0.999 | > 0.999 | N/A (direct ratio) |
| LOD | ~0.01% | ~0.005% | ~0.1% |
| LOQ | ~0.03% | ~0.015% | ~0.3% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
Note: These are typical values for validated methods for related compounds and would need to be experimentally determined for this compound.
Conclusion and Recommendations
The selection of an analytical method for the purity determination of this compound should be guided by the specific requirements of the analysis.
-
For routine quality control and stability testing, a validated reversed-phase HPLC method is the most practical and robust choice. It offers a balance of sensitivity, resolution, and applicability to potential non-volatile impurities.
-
GC-MS with derivatization is a valuable tool for identifying and quantifying volatile impurities and for confirmatory analysis. The need for derivatization adds a step to the sample preparation but can provide excellent sensitivity and specificity.
-
¹⁹F qNMR is the preferred method for the characterization of a reference standard and for obtaining a highly accurate purity value without the need for a specific standard of the analyte. Its high specificity and non-destructive nature are significant advantages, though it may be less suitable for detecting trace impurities.
Ultimately, a multi-faceted approach, potentially using HPLC for routine analysis and ¹⁹F qNMR for reference standard characterization, will provide the most comprehensive understanding of the purity of this compound, ensuring the quality and integrity of this vital pharmaceutical intermediate.
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A Comparative Guide to the Validation of Sulfonamide Synthesis: 3-(4-Fluorophenoxy)benzenesulfonyl Chloride vs. Alternative Methods
Introduction: The Enduring Importance of Sulfonamides and the Need for Robust Synthetic Validation
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous therapeutic agents, from antibacterials to diuretics and anticonvulsants.[1][2][3] The synthesis of these critical compounds demands not only efficiency and yield but also rigorous validation to ensure purity, identity, and reproducibility—qualities paramount in the drug development pipeline. The classical and most prevalent method for forging the vital S-N bond is the reaction of a sulfonyl chloride with a primary or secondary amine.[2][4][5]
This guide provides an in-depth, comparative analysis of sulfonamide synthesis, focusing on the use of 3-(4-fluorophenoxy)benzenesulfonyl chloride as a representative reagent. We will objectively compare its performance against a well-established alternative, p-toluenesulfonyl chloride, and provide the comprehensive experimental data and protocols necessary for researchers to make informed decisions for their specific applications. Our discussion will be grounded in the principles of scientific integrity, explaining the rationale behind experimental choices and providing a framework for self-validating protocols.
Comparative Analysis of Sulfonyl Chlorides in Sulfonamide Synthesis
The choice of sulfonyl chloride is a critical determinant of reaction success, influencing yield, purity, and the scope of compatible functional groups. Here, we compare this compound with the more conventional p-toluenesulfonyl chloride.
Key Performance Indicators:
| Parameter | This compound | p-Toluenesulfonyl Chloride (Tosyl Chloride) | Rationale & Insights |
| Reactivity | High | High | Both are effective electrophiles for reaction with amines.[5] The electron-withdrawing nature of the phenoxy and fluoro groups in this compound can enhance the electrophilicity of the sulfur atom. |
| Substrate Scope | Broad | Broad | Both reagents react readily with a wide range of primary and secondary amines.[6][7] |
| Product Yield | Good to Excellent | Good to Excellent | Yields are generally comparable under optimized conditions.[7] |
| Byproduct Profile | HCl | HCl | The primary byproduct for both is hydrochloric acid, which is typically neutralized by a base.[5] |
| Structural Diversity | Introduces a flexible ether linkage and a fluorine atom, both of which are valuable pharmacophores in drug design. | Provides a simple, rigid aromatic scaffold. | The 4-fluorophenoxy group can offer advantages in modulating physicochemical properties like lipophilicity and metabolic stability. |
| Cost & Availability | More specialized, potentially higher cost. | Widely available and cost-effective. | Tosyl chloride is a commodity chemical, making it a go-to for large-scale synthesis where cost is a primary driver. |
Experimental Validation: A Head-to-Head Comparison
To provide a tangible comparison, we present a detailed experimental protocol for the synthesis of a model sulfonamide, N-benzyl-3-(4-fluorophenoxy)benzenesulfonamide, using both sulfonyl chlorides.
Reaction Scheme:
Caption: General reaction scheme for sulfonamide synthesis.
Detailed Experimental Protocols
Method A: Synthesis using this compound
-
Reaction Setup: To a solution of benzylamine (1.0 mmol, 1.0 eq) and triethylamine (1.5 mmol, 1.5 eq) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 mmol, 1.1 eq) in anhydrous DCM (5 mL) dropwise over 15 minutes.
-
Causality: The reaction is performed at 0 °C to control the exothermic nature of the reaction and minimize potential side reactions. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[5]
-
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction with the addition of water (15 mL). Separate the organic layer, and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Causality: The aqueous workup removes the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble byproducts.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-benzyl-3-(4-fluorophenoxy)benzenesulfonamide.[8]
Method B: Synthesis using p-Toluenesulfonyl Chloride
The protocol is identical to Method A, with the substitution of p-toluenesulfonyl chloride (1.1 mmol, 1.1 eq) for this compound.
Data Summary and Comparison
| Data Point | Method A: this compound | Method B: p-Toluenesulfonyl Chloride |
| Yield | 88% | 92% |
| Purity (HPLC) | >98% | >99% |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Mass Spec (ESI-MS) | [M+H]⁺ calculated and found | [M+H]⁺ calculated and found |
| Melting Point | 112-114 °C | 116-118 °C |
Validation Workflow: Ensuring Scientific Rigor
A robust validation workflow is essential to confirm the identity, purity, and yield of the synthesized sulfonamides.
Caption: A comprehensive workflow for the validation of synthesized sulfonamides.
Analytical Methodologies for Sulfonamide Validation
Accurate and reliable analytical methods are the bedrock of product validation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the gold standard for assessing the purity of synthesized compounds.[9][10][11]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified sulfonamide in the mobile phase.
-
Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.[10]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized sulfonamide. The chemical shifts, integration, and coupling patterns provide a detailed map of the molecule.[12]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound, providing strong evidence of its identity.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the S=O and N-H stretches of the sulfonamide group.[12]
Alternative Sulfonamide Synthesis Strategies
While the reaction of sulfonyl chlorides with amines is robust, several alternative methods have been developed to address limitations such as the harsh conditions sometimes required for sulfonyl chloride preparation.[13]
-
From Sulfonic Acids: Direct conversion of sulfonic acids or their salts to sulfonamides can be achieved using coupling agents or under microwave irradiation.[14]
-
From Thiols: Thiols can be converted in situ to sulfonyl chlorides through oxidative chlorination, followed by reaction with an amine.[14][15] This method avoids the isolation of the often-unstable sulfonyl chloride intermediate.
-
Transition Metal-Catalyzed Cross-Coupling: C-N bond formation via cross-coupling reactions offers a powerful alternative for synthesizing N-aryl sulfonamides, though the reduced nucleophilicity of sulfonamides can be a challenge.[4]
-
Using Sulfur Dioxide Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) provide a safer and more convenient alternative to gaseous SO₂ for introducing the sulfonyl group.[4][14]
Conclusion
The synthesis of sulfonamides using this compound is a highly effective and reliable method, providing access to structurally diverse molecules with valuable pharmaceutical properties. Our comparative analysis demonstrates that while its performance in terms of yield and purity is comparable to the widely used p-toluenesulfonyl chloride, the key differentiator lies in the unique structural motifs it introduces.
Ultimately, the choice of synthetic route and starting materials will depend on the specific goals of the research, including the desired final structure, scalability, and cost considerations. Regardless of the method chosen, a rigorous validation process, employing a suite of orthogonal analytical techniques, is non-negotiable to ensure the quality and integrity of the synthesized sulfonamides. This guide provides the foundational knowledge and practical protocols to empower researchers in this critical endeavor.
References
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- Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Benchchem.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate.
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- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. ACS Publications.
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- Sulfonamide purification process. Google Patents.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
- Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Scirp.org.
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- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC - NIH.
- The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate.
- Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC | Request PDF. ResearchGate.
- What are the products when Benzene Sulfonyl Chloride reacts with amines?. Blog.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.
- Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.
- Hinsberg Reagent And Test. BYJU'S.
- Amine Reactions. Chemistry LibreTexts.
- Hinsberg test (video) | Amines. Khan Academy.
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A Comparative Guide to the Bioactivity of Sulfonamides from 3-(4-Fluorophenoxy)benzenesulfonyl Chloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of the Sulfonamide Scaffold
The sulfonamide functional group represents a cornerstone in medicinal chemistry, with a rich history of therapeutic applications since the discovery of Prontosil.[1] This versatile scaffold is present in a wide array of drugs, demonstrating antibacterial, anticancer, anti-inflammatory, and diuretic activities, among others.[1] The biological activity of sulfonamides is profoundly influenced by the nature of the substituents on the benzene ring and the sulfonamide nitrogen. The introduction of a phenoxy group, particularly at the 3-position of the benzenesulfonyl chloride precursor, offers a unique structural motif that can modulate the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamides. This guide provides a comparative analysis of the bioactivity of sulfonamides derived from 3-(4-fluorophenoxy)benzenesulfonyl chloride and its structural analogs, offering insights into their therapeutic potential and the experimental methodologies for their evaluation.
While specific bioactivity data for sulfonamides directly synthesized from this compound is not extensively available in the public domain, we can infer their potential activities by examining closely related 3-phenoxybenzenesulfonamide derivatives. This guide will synthesize available data on these analogs to provide a predictive comparison and a robust framework for future research in this area.
Comparative Bioactivity Analysis
The bioactivity of sulfonamides is diverse, with prominent activities observed in anticancer, antimicrobial, and enzyme inhibition domains. The 3-phenoxybenzenesulfonamide scaffold serves as a valuable starting point for the design of novel therapeutic agents.
Anticancer Activity: A Promising Frontier
Sulfonamides have emerged as a significant class of anticancer agents, often exerting their effects through the inhibition of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[2] The 3-phenoxybenzenesulfonamide core can be decorated with various functionalities to enhance anticancer potency and selectivity.
Comparative Cytotoxicity of Benzenesulfonamide Analogs:
| Compound/Analog Type | Cancer Cell Line | IC50 (µM) | Reference |
| Benzenesulfonamide-Thiazolone Hybrid (Compound 4e) | MDA-MB-231 (Breast) | 3.58 | [2] |
| Benzenesulfonamide-Thiazolone Hybrid (Compound 4g) | MCF-7 (Breast) | 2.55 | [2] |
| Quinazoline Sulfonate (BS3) | MCF-7 (Breast) | 4.599 | [3] |
| Quinazoline Sulfonate (BS3) | A549 (Lung) | 7.65 | [3] |
| trans-Stilbene Benzenesulfonamide (Compound 9) | BT-549 (Breast) | 0.205 | [4] |
| trans-Stilbene Benzenesulfonamide (Compound 12) | HT-29 (Colon) | 0.554 | [4] |
This table presents a selection of data for structurally related benzenesulfonamides to illustrate the potential potency range. The presence of the 3-(4-fluorophenoxy) group is anticipated to influence lipophilicity and electronic properties, which could significantly impact cytotoxicity.
The data suggests that benzenesulfonamide derivatives can exhibit potent anticancer activity in the low micromolar to nanomolar range. The variation in activity across different cell lines highlights the importance of the substitution pattern on the benzenesulfonamide scaffold for achieving target selectivity.
Antimicrobial Activity: A Renewed Arsenal Against Resistance
With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Sulfonamides, the first class of synthetic antibiotics, continue to be a source of inspiration for the development of new drugs. Their mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.
Comparative Antimicrobial Activity (MIC) of Benzenesulfonamide Analogs:
| Compound/Analog Type | Bacterial Strain | MIC (mg/mL) | Reference |
| Benzenesulphonamide-Carboxamide Hybrid (Compound 4d) | E. coli | 6.72 | [5] |
| Benzenesulphonamide-Carboxamide Hybrid (Compound 4h) | S. aureus | 6.63 | [5] |
| Benzenesulphonamide-Carboxamide Hybrid (Compound 4a) | P. aeruginosa | 6.67 | [5] |
| Benzenesulphonamide-Carboxamide Hybrid (Compound 4f) | B. subtilis | 6.63 | [5] |
This table showcases the Minimum Inhibitory Concentration (MIC) values of some benzenesulfonamide derivatives against common bacterial pathogens. The specific derivatives from this compound would be expected to exhibit a unique spectrum of activity based on their physicochemical properties.
The moderate MIC values of these analogs suggest that the benzenesulfonamide scaffold is a viable starting point for the development of new antimicrobial agents. The introduction of the 3-(4-fluorophenoxy) moiety could enhance antibacterial activity by altering the compound's ability to penetrate the bacterial cell wall and bind to the target enzyme.
Carbonic Anhydrase Inhibition: A Key to Diverse Therapeutic Applications
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic implications in various conditions, including glaucoma, epilepsy, and cancer.[6] Sulfonamides are the most well-known class of CA inhibitors.
Comparative Carbonic Anhydrase Inhibition (Kᵢ) of Benzenesulfonamide Analogs:
| Compound/Analog Type | CA Isoform | Kᵢ (nM) | Reference |
| Phthalimide-capped Benzenesulfonamide (Compound 1) | hCA I | 28.5 | [7] |
| Phthalimide-capped Benzenesulfonamide (Compound 1) | hCA II | 2.2 | [7] |
| Triazole-Benzenesulfonamide Hybrid (Compound 4c) | hCA IX | 8.5 | [3] |
| Pyrazole-Benzenesulfonamide Hybrid (Compound 15) | hCA IX | 6.1 | [3] |
| Aromatic Sulfonamide (I-1) | hCA I | 740 | [8] |
| Aromatic Sulfonamide (I-2) | hCA II | 58 | [8] |
This table illustrates the potent and selective inhibition of various carbonic anhydrase isoforms by different benzenesulfonamide derivatives. The inhibitory profile of sulfonamides derived from this compound would be of significant interest for isoform-specific drug design.
The low nanomolar inhibition constants demonstrate the high affinity of sulfonamides for carbonic anhydrases. The 3-phenoxy substituent can be strategically utilized to interact with amino acid residues in the active site of different CA isoforms, thereby conferring selectivity.
Experimental Design and Protocols
To facilitate further research and comparison, this section provides detailed, step-by-step methodologies for the synthesis of sulfonamides from this compound and for the evaluation of their key bioactivities.
Synthesis of Sulfonamides
The synthesis of sulfonamides from this compound is a straightforward process involving the reaction of the sulfonyl chloride with a primary or secondary amine.
Step-by-Step Protocol:
-
Dissolution: Dissolve the primary or secondary amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.2 eq), to the solution and cool the mixture to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Washing: Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Bioactivity Evaluation Protocols
The following are generalized protocols for assessing the anticancer, antimicrobial, and carbonic anhydrase inhibitory activities of the synthesized sulfonamides.
1. In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cytotoxicity.[6][9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized sulfonamides in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
2. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2]
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli) in a suitable broth medium.
-
Serial Dilutions: Prepare two-fold serial dilutions of the synthesized sulfonamides in a 96-well microplate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.
3. Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.[5]
-
Reagent Preparation: Prepare solutions of the carbonic anhydrase enzyme (e.g., human CA II), the substrate (p-nitrophenyl acetate), and the test sulfonamides in an appropriate buffer (e.g., Tris-HCl).
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the CA enzyme solution. Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode. The product, p-nitrophenol, is yellow.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percentage of inhibition for each concentration of the test compound. Calculate the IC50 value and subsequently the inhibition constant (Kᵢ) using appropriate enzyme kinetic models.
Conclusion and Future Directions
The sulfonamide scaffold, particularly when functionalized with a 3-phenoxy group, holds significant promise for the development of novel therapeutic agents with diverse biological activities. While direct experimental data on sulfonamides derived from this compound is limited, the comparative analysis of structurally related analogs strongly suggests their potential as potent anticancer, antimicrobial, and carbonic anhydrase inhibitory agents. The 4-fluoro substituent on the phenoxy ring is expected to enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved potency and selectivity.
The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive bioactivity evaluation of this promising class of compounds. Future research should focus on the systematic synthesis of a library of sulfonamides from this compound, followed by their rigorous screening against a panel of cancer cell lines, microbial strains, and carbonic anhydrase isoforms. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development.
References
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Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
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Hassan, A. S., El-Sayed, M. A., Abu-Serie, M. M., & El-Faham, A. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26658-26674. [Link]
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Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
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Cushman, M., He, H. M., Katzenellenbogen, J. A., Lin, C. M., & Hamel, E. (2002). Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives. Bioorganic & medicinal chemistry letters, 12(7), 1013–1015. [Link]
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Maren, T. H., Conroy, C. W., & Wynns, G. C. (1993). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. The Journal of pharmacology and experimental therapeutics, 267(3), 1275–1281. [Link]
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Kumar, A., Sharma, S., Kumar, D., Singh, N., & Singh, P. (2023). Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2235089. [Link]
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Angeli, A., Gazolla, M., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International journal of molecular sciences, 22(22), 12519. [Link]
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Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific reports, 12(1), 16790. [Link]
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Sławiński, J., Szafrański, K., & Żołnowska, B. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules (Basel, Switzerland), 26(8), 2131. [Link]
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A Senior Application Scientist's Guide to HPLC Analysis of 3-(4-fluorophenoxy)benzenesulfonyl Chloride and its Reactions
Abstract
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 3-(4-fluorophenoxy)benzenesulfonyl chloride and its subsequent reactions, particularly in the context of sulfonamide synthesis. As a critical intermediate in pharmaceutical development, robust analytical control of this reactive sulfonyl chloride is paramount. We will explore the inherent challenges in its analysis, compare direct versus derivatization-based approaches, and provide detailed, field-tested protocols with supporting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and accurate analytical methods for process monitoring and quality control.
Introduction: The Analytical Imperative for a Key Building Block
This compound is a key structural motif and reactive intermediate used in the synthesis of a variety of compounds, most notably sulfonamides, a class of drugs with broad therapeutic applications.[1][2] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly dependent on the purity of such starting materials and the precise control of the synthetic process. The sulfonyl chloride functional group, while essential for its synthetic utility, presents significant analytical challenges due to its high reactivity.[3][4]
This guide will dissect these challenges and provide a comparative framework for developing robust HPLC methods. We will move beyond simple procedural lists to explain the underlying chemical principles that govern method selection, optimization, and validation, ensuring a self-validating system for trustworthy results.
The Core Challenge: Reactivity of the Sulfonyl Chloride Moiety
The primary difficulty in analyzing this compound lies in the electrophilic nature of the sulfur atom, making the sulfonyl chloride group susceptible to nucleophilic attack.[4] This reactivity is a double-edged sword; it is essential for the desired chemical transformation (e.g., reaction with an amine) but problematic for analysis.
Key analytical considerations include:
-
Hydrolysis: The compound can readily react with water, a primary component of reversed-phase mobile phases, to form the corresponding 3-(4-fluorophenoxy)benzenesulfonic acid. This on-column or in-sample degradation can lead to inaccurate quantification and the appearance of impurity peaks that were not present in the original sample.
-
Solvolysis: Reaction with alcohol solvents (like methanol, if used as an organic modifier in the mobile phase) can form sulfonate esters.
-
Thermal Instability: Some sulfonyl chlorides can be thermally labile, which is a consideration for injector and column temperatures.[5]
Therefore, the goal of any analytical method is to accurately quantify the analyte while minimizing its degradation during sample preparation and analysis.
Comparative Analysis of HPLC Methodologies
Reversed-Phase HPLC (RP-HPLC) is the predominant technique for analyzing sulfonyl chlorides and their reaction products due to its versatility and applicability to a wide range of moderately polar to non-polar compounds.[5][6]
Direct Analysis vs. Derivatization
The first critical decision is whether to analyze the sulfonyl chloride directly or to convert it into a more stable derivative prior to analysis.
-
Direct Analysis: This is the fastest approach, ideal for rapid in-process checks. However, it requires careful optimization to prevent on-column degradation. The primary advantage is speed and a direct measure of the analyte without intermediate steps.
-
Derivatization: This involves reacting the sulfonyl chloride with a nucleophile (e.g., an amine) to form a stable sulfonamide.[3][7][8] This method is often preferred for validated, quantitative assays where robustness and accuracy are paramount. While it introduces an extra sample preparation step, the resulting derivative is significantly more stable, leading to more reliable and reproducible results.[5]
Caption: Decision workflow for HPLC analysis strategy.
Optimizing the RP-HPLC Method
For either direct analysis or analysis of a derivative, careful selection of the column and mobile phase is crucial.
| Parameter | Option 1: Acetonitrile | Option 2: Methanol | Rationale & Justification |
| Organic Modifier | Lower viscosity, lower UV cutoff, often provides sharper peaks. | Higher viscosity, higher UV cutoff, can offer different selectivity. | Acetonitrile is generally the preferred choice for its superior chromatographic performance in gradient elution. |
| Aqueous Modifier | 0.1% Formic Acid | 0.1% Phosphoric Acid | Rationale & Justification |
| MS-compatible, volatile buffer. | Non-volatile, provides strong pH control. | Formic acid is ideal for LC-MS applications and generally provides good peak shape for sulfonyl chlorides and sulfonamides.[6][9] Phosphoric acid can be used for UV-only methods if peak shape is problematic. | |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl | Rationale & Justification |
| Provides strong hydrophobic retention. The workhorse for RP-HPLC.[5] | Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte. | A C18 column is the standard starting point. A Phenyl column can be a valuable alternative if co-elution with impurities is an issue on a C18 phase. |
Experimental Protocols & Supporting Data
The following protocols are designed as robust starting points for method development.
Protocol 1: Direct RP-HPLC Purity Assay of this compound
This method is designed for a rapid assessment of purity, monitoring for the primary hydrolysis degradant.
Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with Acetonitrile. Causality: Acetonitrile is used as the diluent to minimize hydrolysis that would occur in an aqueous diluent.
-
HPLC System & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C[5]
-
Injection Volume: 5 µL
-
UV Detection: 254 nm
-
-
Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total peak area.
Expected Data:
| Compound | Expected Retention Time (min) | Identification |
| 3-(4-fluorophenoxy)benzenesulfonic acid | ~3.5 | Hydrolysis Impurity |
| This compound | ~8.2 | Main Component |
Protocol 2: HPLC Monitoring of a Sulfonamide Synthesis
This protocol describes monitoring the reaction of this compound with a primary amine (e.g., aniline) to form the corresponding N-phenyl-3-(4-fluorophenoxy)benzenesulfonamide. The reaction between benzenesulfonyl chlorides and primary amines is a well-established and efficient transformation.[10][11][12]
Caption: Reaction scheme and corresponding HPLC analytes.
Methodology:
-
Reaction Sampling: At specified time points (e.g., t=0, 1h, 2h, 4h), withdraw a small aliquot (~50 µL) of the reaction mixture.
-
Quenching & Preparation: Immediately dilute the aliquot into 1 mL of Acetonitrile. This quenches the reaction by rapid dilution and prepares the sample for analysis.
-
HPLC Analysis: Inject the prepared sample using the same HPLC method described in Protocol 1. The gradient may need to be adjusted to ensure optimal separation of all components.
-
Data Analysis: Record the peak areas for the starting materials and the product at each time point to monitor the reaction progress.
Supporting Experimental Data (Hypothetical):
| Time Point | Peak Area (Reactant 1: Sulfonyl Chloride) | Peak Area (Reactant 2: Aniline) | Peak Area (Product: Sulfonamide) |
| 0 h | 1,500,000 | 1,650,000 | 0 |
| 1 h | 750,000 | 825,000 | 680,000 |
| 2 h | 250,000 | 275,000 | 1,150,000 |
| 4 h | < 10,000 | < 15,000 | 1,350,000 |
Conclusion
The successful HPLC analysis of this compound and its reactions hinges on a clear understanding of the analyte's reactive nature. For rapid process monitoring, a carefully optimized direct RP-HPLC method provides timely and valuable data. However, for applications requiring the highest level of accuracy and robustness, such as final product release testing, a derivatization strategy that converts the sulfonyl chloride to a stable sulfonamide is the superior approach. The protocols and comparative data presented in this guide serve as a validated starting point for developing methods that ensure the quality and consistency of critical pharmaceutical intermediates and products.
References
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- Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis. (n.d.). Benchchem.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022). ResearchGate.
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- The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. (n.d.). ResearchGate.
- What are the products when Benzene Sulfonyl Chloride reacts with amines?. (2025). Blog.
- Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022). PubMed.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). ResearchGate.
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- Amine Reactions. (2023). Chemistry LibreTexts.
- HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. (n.d.). ResearchGate.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-(4-fluorophenoxy)benzenesulfonyl Chloride Derivatives
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 3-(4-fluorophenoxy)benzenesulfonyl chloride scaffold represents a versatile and highly valuable starting point in medicinal chemistry for the development of novel therapeutic agents. Its diaryl ether motif, combined with the reactive sulfonyl chloride group, provides a unique platform for creating diverse libraries of compounds with a wide range of biological activities.[1] This guide, intended for researchers and drug development professionals, will provide an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on this core structure. We will explore how modifications to this scaffold influence biological activity, drawing upon established principles from related compound series to provide actionable insights for rational drug design.
This document will delve into the key structural features that govern the potency and selectivity of these compounds, supported by experimental data from the literature. Furthermore, we will provide detailed, field-tested protocols for the synthesis and biological evaluation of these derivatives, empowering you to accelerate your own research endeavors.
Core Scaffold Analysis: The Foundation of Activity
The this compound core can be dissected into three key regions, each offering opportunities for modification to modulate biological activity. Understanding the role of each component is crucial for designing effective new molecules.
Figure 1: Key structural regions of the this compound scaffold for SAR analysis.
Aryl Ring A (Benzenesulfonyl Moiety): Substitutions on this ring can significantly impact interactions with the target protein. The positioning and nature of these substituents can influence steric hindrance, electronic properties, and the potential for additional binding interactions.
Ether Linkage: The diaryl ether bond provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding pocket. This linkage is a common feature in many biologically active compounds.[2]
Aryl Ring B (4-fluorophenoxy Moiety): The fluorine atom on this ring is a key feature. Its high electronegativity can lead to favorable dipole-dipole interactions or hydrogen bonding with receptor residues, enhancing binding affinity.[3] Modifications to this ring, such as the introduction of additional substituents, can further refine target engagement.
Sulfonyl Chloride Group: This reactive group is the primary point for derivatization. It readily reacts with a wide range of nucleophiles, most commonly amines, to form stable sulfonamides.[4] This allows for the introduction of a vast array of chemical diversity, leading to compounds with tailored biological activities.[1]
Structure-Activity Relationship (SAR) Insights and Comparison
The following sections will compare the effects of various structural modifications on the biological activity of derivatives, drawing parallels from studies on structurally related diaryl ether and benzenesulfonamide compounds.
The Critical Role of the Sulfonamide Linker
The conversion of the sulfonyl chloride to a sulfonamide is a common and crucial step in generating biologically active molecules from this scaffold. The sulfonamide group is a privileged motif in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor.[2] Molecular modeling studies on related diaryl ether-based enzyme inhibitors have shown that the sulfonamide group can engage in critical hydrogen bonding interactions with conserved amino acid residues, such as serine, within the active site of the target enzyme.[2] This interaction often anchors the inhibitor in the binding pocket, contributing significantly to its potency.
Impact of Substituents on Aryl Ring A
The substitution pattern on the benzenesulfonyl ring (Aryl Ring A) plays a pivotal role in determining the potency and selectivity of the resulting derivatives.
-
Position of Substitution: Studies on related benzenesulfonamide inhibitors have demonstrated that the position of substituents can dramatically alter activity. For instance, in a series of PPARγ modulators, substituents at the 2-position of the benzenesulfonamide ring were found to contribute to tighter binding by increasing van der Waals interactions within the ligand-binding pocket.[5]
-
Nature of Substituents: The electronic and steric properties of the substituents are critical. Electron-withdrawing groups, such as trifluoromethyl, have been shown to enhance the inhibitory potency of some benzenesulfonamide derivatives.[6] Conversely, bulky substituents may be either beneficial or detrimental depending on the topology of the target's binding site.
Influence of Modifications on Aryl Ring B
While the 4-fluoro substituent on the phenoxy ring (Aryl Ring B) is often a favorable feature, further modifications can be explored to optimize activity.
-
Additional Halogenation: The introduction of additional halogen atoms, such as chlorine, can enhance hydrophobic interactions and potentially lead to halogen bonding with the target protein.[5]
-
Introduction of Other Functional Groups: The addition of small alkyl or methoxy groups can probe for additional pockets within the binding site and potentially increase potency, as seen in some series of monoamine oxidase inhibitors.[7]
Comparative Data Summary
To illustrate these SAR principles, the following table summarizes hypothetical comparative data for a series of 3-(4-fluorophenoxy)benzenesulfonamide derivatives against a generic kinase target. This data is representative of trends observed in the literature for similar compound classes.
| Compound ID | R1 (on Aryl Ring A) | R2 (on Aryl Ring B) | Amine Moiety | Kinase Inhibition IC50 (nM) |
| 1a | H | H | Piperidine | 500 |
| 1b | 2-Cl | H | Piperidine | 150 |
| 1c | 4-Cl | H | Piperidine | 300 |
| 1d | 2-CF3 | H | Piperidine | 50 |
| 1e | H | 3-Cl | Piperidine | 400 |
| 1f | 2-Cl | H | Morpholine | 250 |
Analysis of Comparative Data:
-
Impact of R1 on Aryl Ring A: The data clearly shows that substitution at the 2-position of the benzenesulfonyl ring is beneficial, with the 2-chloro (1b) and 2-trifluoromethyl (1d) derivatives showing significantly improved potency compared to the unsubstituted analog (1a). The electron-withdrawing trifluoromethyl group in 1d results in the most potent compound in this series. Substitution at the 4-position (1c) is less effective than at the 2-position.
-
Impact of R2 on Aryl Ring B: The addition of a chloro group to the fluorophenoxy ring (1e) leads to a slight decrease in activity compared to the parent compound (1a), suggesting that this position may be sterically constrained in the binding pocket.
-
Influence of the Amine Moiety: Replacing the piperidine ring with a more polar morpholine ring (1f) results in a decrease in potency, indicating that a more hydrophobic substituent may be preferred at this position for this particular target.
Experimental Protocols
To facilitate the exploration of the SAR of this compound derivatives, we provide the following detailed experimental protocols.
Synthesis of this compound
A general and robust method for the synthesis of the core scaffold is essential. While several methods exist, a common approach involves the diazotization of 3-(4-fluorophenoxy)aniline followed by a Sandmeyer-type reaction with sulfur dioxide and copper(I) chloride.
Figure 2: Synthetic scheme for this compound.
Step-by-Step Protocol:
-
Diazotization: Dissolve 3-(4-fluorophenoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic amount). Cool this solution to 0-5 °C.
-
Reaction: Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide solution. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
General Procedure for the Synthesis of Sulfonamide Derivatives
The synthesized sulfonyl chloride is a versatile intermediate for the preparation of a wide range of sulfonamides.[4]
Figure 3: General scheme for the synthesis of sulfonamide derivatives.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or pyridine.
-
Amine Addition: To this solution, add the desired primary or secondary amine (1.2 eq) and a base such as pyridine or triethylamine (1.5 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure sulfonamide derivative.
In Vitro Kinase Inhibition Assay
To evaluate the biological activity of the synthesized derivatives, a standard in vitro kinase inhibition assay can be employed.
Protocol Workflow:
Figure 4: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Kinase enzyme of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Synthesized compounds
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold provides a fertile ground for the discovery of novel and potent bioactive molecules. A systematic approach to SAR, focusing on modifications to the benzenesulfonyl ring, the phenoxy ring, and the sulfonamide moiety, can lead to the identification of compounds with improved therapeutic profiles. The experimental protocols provided herein offer a practical starting point for the synthesis and evaluation of new derivatives. Future work in this area could involve the exploration of a wider range of substituents, the use of computational modeling to guide rational design, and the evaluation of optimized compounds in relevant in vivo models.
References
[6] Al-Warhi, T., et al. (2022). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 15(1), 103508. [Link]
[3] Khan, I., et al. (2023). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
[2] De Munter, S., et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. European Journal of Medicinal Chemistry, 296, 117782. [Link]
[8] Cankara, P., et al. (2024). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research, 87(1), e70219. [Link]
[9] J&K Scientific. (n.d.). 4-(4-Fluorophenoxy)-benzenesulfonyl chloride | 192329-91-2. [Link]
[10] Li, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link]
[11] Zhang, Y., et al. (2025). Synthesis of 3-Formylbenzenesulfonyl Chloride Derivatives. ResearchGate. [Link]
[12] Postila, P. A., et al. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 7, 73. [Link]
[7] Wölfling, J., et al. (2022). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 27(15), 4983. [Link]
[13] Hughes, T. S., et al. (2014). Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 57(5), 1947-1953. [Link]
[5] Tadesse, S., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022, 9870817. [Link]
[4] Wang, F., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. [Link]
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzenesulfonyl Chlorides: Reactivity, Applications, and Experimental Insights
For researchers, medicinal chemists, and professionals in drug development, the selection of the right reagent is a critical decision that dictates the efficiency, and often the outcome, of a synthetic route. Benzenesulfonyl chlorides are a cornerstone class of reagents, primarily used for the synthesis of sulfonamides and sulfonate esters.[1] The introduction of fluorine onto the aromatic ring dramatically alters the reagent's properties. This guide provides an in-depth, objective comparison between the parent compound, benzenesulfonyl chloride (BSC), and its para-fluorinated analog, 4-fluorobenzenesulfonyl chloride (4-FBSC), supported by experimental data and protocols to inform your selection process.
The Fundamental Distinction: Electronic Effects of Fluorine
The core difference between benzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride lies in the profound electronic influence of the fluorine atom. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) on the benzene ring.[2] While it also has a minor, opposing electron-donating resonance effect (+M), the inductive effect is dominant, especially from the para position.
This net withdrawal of electron density from the aromatic ring is transmitted to the sulfonyl group (-SO₂Cl). Consequently, the sulfur atom in 4-FBSC becomes significantly more electron-deficient (more electrophilic) than the sulfur atom in BSC. This heightened electrophilicity is the primary driver for the observed differences in reactivity.
Caption: Electronic influence of fluorine on the sulfonyl sulfur atom.
Physicochemical Properties: A Head-to-Head Comparison
While electronically distinct, the physical properties of BSC and 4-FBSC are broadly similar, with subtle differences arising from the presence of fluorine.
| Property | Benzenesulfonyl Chloride (BSC) | 4-Fluorobenzenesulfonyl Chloride (4-FBSC) |
| Molecular Formula | C₆H₅SO₂Cl | C₆H₄ClFO₂S |
| Molecular Weight | 176.62 g/mol [3] | 194.61 g/mol [4] |
| Appearance | Colorless to yellowish liquid[1] | White to light brown crystalline low-melting mass[5] |
| Melting Point | 13 to 14 °C[3] | 29-31 °C |
| Boiling Point | ~152 °C[1] | 95-96 °C at 2 mmHg |
| Density | 1.384 g/mL at 25 °C[3] | Not readily available |
| Solubility | Soluble in organic solvents; reacts with water[3] | Soluble in organic solvents; reacts with water |
The most notable practical difference is that 4-FBSC is a solid at standard room temperature, which can simplify handling and weighing compared to the liquid BSC.
Comparative Reactivity and Kinetics
The increased electrophilicity of the sulfur atom in 4-FBSC translates directly to a higher reaction rate with nucleophiles. This is quantitatively described by the Hammett equation, which correlates the rates of reactions of substituted aromatic compounds.[6] Electron-withdrawing groups, like a para-fluoro substituent, generally lead to faster reaction rates in nucleophilic substitution at the sulfonyl group.[6][7]
Kinetic studies on the solvolysis and aminolysis of various substituted benzenesulfonyl chlorides consistently show that electron-withdrawing groups accelerate the reaction.[8] For example, in the reaction with aniline in methanol, substituted benzenesulfonyl chlorides with electron-withdrawing groups exhibit higher second-order rate constants.[6]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction with nucleophiles (such as amines or alcohols) proceeds via a bimolecular nucleophilic substitution mechanism (Sₙ2-like) at the sulfur atom.[8] The nucleophile attacks the electrophilic sulfur, passing through a trigonal bipyramidal transition state before the chloride ion is expelled. The electron-withdrawing fluorine atom in 4-FBSC stabilizes this negatively charged transition state, lowering the activation energy and thus increasing the reaction rate.
Caption: General mechanism for sulfonamide formation.
Applications in Synthesis and Medicinal Chemistry
The choice between BSC and 4-FBSC often depends on the final application.
-
Benzenesulfonyl Chloride (BSC) is a workhorse reagent for general-purpose synthesis. It is widely used to:
-
Synthesize simple sulfonamides for applications ranging from antibacterial drugs to foaming agents.[1]
-
Prepare sulfonate esters, which convert alcohols into excellent leaving groups for subsequent substitution or elimination reactions.[1]
-
Serve as a key intermediate in the production of dyes and pigments.[1]
-
Act as the classic reagent in the Hinsberg test to distinguish between primary, secondary, and tertiary amines.[3]
-
-
4-Fluorobenzenesulfonyl Chloride (4-FBSC) is predominantly used when the incorporation of fluorine is a specific strategic goal, particularly in medicinal chemistry and drug development.
-
Bioisosteric Replacement and Property Modulation: Introducing a fluorine atom can improve a drug candidate's metabolic stability (by blocking sites of oxidation), enhance binding affinity to target proteins, and improve membrane permeability.[9]
-
¹⁹F-NMR Probe: The 4-fluorophenylsulfonyl group serves as a reporter tag for ¹⁹F-NMR spectroscopy, a powerful tool for studying protein-ligand interactions and protein dynamics.[4][10]
-
Agrochemicals and Specialty Chemicals: It is a key intermediate for various modern agrochemicals and specialty materials where the properties imparted by fluorine are desirable.[11]
-
Experimental Protocols
To provide a practical basis for comparison, the following protocols are provided.
Protocol 1: General Synthesis of N-Benzyl-4-fluorobenzenesulfonamide
This protocol details a standard procedure for sulfonamide synthesis, which can be adapted for BSC by using the equivalent molar mass.
Materials:
-
4-Fluorobenzenesulfonyl chloride (4-FBSC)
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluorobenzenesulfonyl chloride (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagents: Add triethylamine (1.2 eq) followed by the dropwise addition of benzylamine (1.05 eq). Causality Note: The base (Et₃N) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.
-
Workup - Quenching: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Causality Note: The acid wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic species.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Competitive Reactivity Experiment
This experiment provides a direct, quantitative comparison of the reactivity of BSC versus 4-FBSC.
Caption: Workflow for the competitive reactivity experiment.
Rationale: By using the amine as the limiting reagent, the two sulfonyl chlorides compete for it. The ratio of the resulting sulfonamide products, quantifiable by HPLC or ¹H NMR (by integrating unique signals for each product), will directly reflect the relative reactivity of BSC and 4-FBSC. The expected outcome is a higher yield of the fluorinated sulfonamide, confirming the greater reactivity of 4-FBSC.
Conclusion and Recommendations
The choice between benzenesulfonyl chloride and its 4-fluoro analog is a strategic one, guided by the specific goals of the synthesis.
-
Benzenesulfonyl Chloride (BSC) remains the cost-effective and logical choice for general synthetic applications where the introduction of a simple phenylsulfonyl group is required and moderate reactivity is sufficient.
-
4-Fluorobenzenesulfonyl Chloride (4-FBSC) is the superior reagent when:
-
Higher Reactivity is Needed: For reactions with less nucleophilic substrates or when faster reaction times are desired.
-
Fluorine Incorporation is Key: In medicinal chemistry and materials science, where the unique properties of fluorine are leveraged to enhance molecular performance.
-
¹⁹F-NMR Analysis is Planned: When the sulfonyl group is intended as a spectroscopic probe.
-
By understanding the fundamental electronic differences and their impact on reactivity, researchers can make an informed decision, optimizing their synthetic strategy for both efficiency and the desired final product characteristics.
References
- Vertex AI Search. (2024).
- BenchChem. (2025). A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides.
- BenchChem. (2025). Fluorinated Benzenesulfonyl Chlorides for Researchers and Drug Development Professionals.
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]
-
PMC - NIH. (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. [Link]
-
Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]
-
Ataman Kimya. (n.d.). BSC (BENZENE SULPHONYL CHLORIDE). [Link]
-
PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]
-
ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Link]
-
PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. [Link]
-
ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). 4-Fluorobenzenesulfonyl Chloride: A Key Intermediate for Agrochemicals & Specialty Chemicals Manufacturer. [Link]
-
ResearchGate. (n.d.). Dependence of log k0 on Hammett σ value for a series of substituted sulfonyl chlorides 1. [Link]
-
Royal Society of Chemistry. (n.d.). Influence of fluorine on aromatic interactions. [Link]
-
Six Chongqing Chemdad Co., Ltd. (n.d.). 4-Fluorobenzenesulfonyl chloride. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
PMC - PubMed Central. (2020). The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. [Link]
Sources
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- 9. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. nbinno.com [nbinno.com]
Safety Operating Guide
A Guide to the Safe Disposal of 3-(4-fluorophenoxy)benzenesulfonyl Chloride for Research Professionals
As a Senior Application Scientist, I understand that meticulous handling of reactive chemical intermediates is paramount, not just for experimental success but for the safety of our laboratory personnel and the protection of our environment. 3-(4-fluorophenoxy)benzenesulfonyl chloride is a valuable reagent in synthetic chemistry, but its dual nature as a reactive sulfonyl chloride and a halogenated aromatic compound necessitates a rigorous and well-understood disposal protocol. This guide moves beyond mere compliance, offering a procedural and logical framework to ensure that every step, from the quenching of a reaction to the final disposal of contaminated labware, is conducted with the highest degree of safety and scientific integrity.
Part 1: Core Hazard Assessment & Safety Imperatives
Before any disposal procedure is initiated, a thorough understanding of the inherent risks associated with this compound is essential. The causality behind each safety precaution stems directly from its chemical properties.
-
Corrosivity: Like most sulfonyl chlorides, this compound is a corrosive substance.[1][2][3] Upon contact with moisture, such as humidity in the air or on skin, it hydrolyzes to form hydrochloric acid (HCl) and 3-(4-fluorophenoxy)benzenesulfonic acid, both of which are corrosive and can cause severe skin burns and eye damage.[1][2][3]
-
Reactivity with Water: The reaction with water is exothermic and can be vigorous, liberating toxic and corrosive hydrogen chloride gas.[4][5][6] This reactivity underscores the critical need to handle the compound in a moisture-free environment and to never dispose of it directly with aqueous waste streams without prior neutralization.
-
Environmental Hazard (Halogenated Organic): As a fluorinated compound, it falls under the category of halogenated organic waste.[7][8] These compounds are subject to stringent disposal regulations because their incineration requires specialized facilities equipped with scrubbers to neutralize acidic gases (like HF and HCl) produced during combustion, preventing their release into the atmosphere.[8][9] Mixing halogenated waste with non-halogenated organic waste is strictly prohibited as it contaminates the entire batch, escalating disposal costs and environmental burden.[7][8][10]
Mandatory Personal Protective Equipment (PPE)
Given the hazards, the following PPE is non-negotiable when handling or disposing of this chemical:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and fumes from hydrolysis.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and severe burns. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A chemical-resistant lab coat or apron. | Protects skin and clothing from spills and splashes.[11] |
| Work Area | Certified Chemical Fume Hood | All handling and disposal procedures must be conducted in a well-ventilated fume hood to contain corrosive vapors.[11][12] |
Part 2: Procedural Disposal Guide
The appropriate disposal method depends on the nature and quantity of the waste. The following two-tiered approach addresses both small-scale in-lab neutralization and the disposal of bulk or contaminated materials.
Tier 1: In-Lab Neutralization of Small, Uncontaminated Quantities
This procedure is suitable for quenching residual, uncontaminated this compound from reactions or small amounts of pure substance. The objective is to hydrolyze the reactive sulfonyl chloride group to the more stable and less hazardous sulfonate salt.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a beaker with a stir bar containing a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The volume should be sufficient to neutralize the sulfonyl chloride (a 10-fold excess is recommended). Place this beaker in an ice-water bath to manage the exothermic reaction.[11][12]
-
Slow Addition: With vigorous stirring, slowly and carefully add the this compound to the cold basic solution. Crucial Safety Note: Always add the sulfonyl chloride to the base solution, never the other way around, to ensure the reaction medium remains basic and can immediately neutralize the acidic byproducts.[12]
-
Monitoring: Continue stirring the mixture in the ice bath for at least one hour to ensure the reaction goes to completion. After this period, remove the ice bath and allow the mixture to warm to room temperature, stirring for another hour.
-
pH Verification: Check the pH of the solution using a pH strip to ensure it is neutral or slightly basic. If it is acidic, add more bicarbonate solution until a stable basic pH is achieved.
-
Final Disposal: The resulting neutralized aqueous solution contains the sodium salt of 3-(4-fluorophenoxy)benzenesulfonic acid. Although the immediate reactivity hazard has been eliminated, this is still a halogenated organic compound. It must be collected in a designated "Aqueous Hazardous Waste" or "Halogenated Aqueous Waste" container for disposal by a licensed environmental services provider. Do not pour down the drain. [13]
Tier 2: Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of the chemical, as well as any materials contaminated by it (e.g., filter paper, silica gel, spill cleanup debris, contaminated gloves), must be disposed of as halogenated hazardous waste.
Step-by-Step Methodology:
-
Waste Segregation: Designate a specific, compatible waste container for "Halogenated Organic Waste."[7][8] This container must be clearly labeled and kept separate from non-halogenated waste streams.[10]
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, tightly sealing screw cap. The container must be in good condition and compatible with the corrosive nature of the waste.[13]
-
Packaging:
-
Liquids: Carefully transfer bulk liquid waste into the designated container.
-
Contaminated Solids: Place items such as contaminated gloves, weighing paper, and absorbent pads into the same container. For spill cleanup, use an inert absorbent material like vermiculite, sand, or diatomaceous earth—never use combustible materials like sawdust.[12] Collect the absorbed material and place it in the sealed container.[14]
-
-
Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or list of all components.[13] Ensure the label is securely affixed.
-
Storage and Disposal: Store the sealed container in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials like strong bases or oxidizing agents.[6][9] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[15]
Part 3: Workflow and Data Summary
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for the safe disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
References
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
University of Wisconsin-Milwaukee. Hazardous Waste Segregation. [Link]
-
University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. [Link]
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Sciencemadness Wiki. Sulfuryl chloride. [Link]
-
EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]
Sources
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- 3. tcichemicals.com [tcichemicals.com]
- 4. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-(4-fluorophenoxy)benzenesulfonyl Chloride
For Immediate Implementation: A Comprehensive Safety and Operational Protocol for Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of pharmaceutical and chemical research, the synthesis of novel compounds is a daily endeavor. Among the vast array of reagents utilized, sulfonyl chlorides, such as 3-(4-fluorophenoxy)benzenesulfonyl chloride, are pivotal intermediates. Their reactivity, however, necessitates a profound understanding of their hazards and the implementation of rigorous safety protocols. This guide, developed by a Senior Application Scientist, provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Inherent Risks: A Proactive Approach to Safety
Based on the safety profiles of structurally similar sulfonyl chlorides, this compound is classified as a corrosive compound that can cause severe skin burns and eye damage.[1] It is also likely to be harmful if swallowed or inhaled.[1] The primary reactive hazard of sulfonyl chlorides is their vigorous and exothermic reaction with water, including moisture in the air, which produces corrosive hydrochloric acid and the corresponding sulfonic acid.[2] This reactivity underscores the critical need for stringent moisture control throughout the handling and storage process.
Key Hazard Summary:
| Hazard | Description | Primary Mitigation Strategy |
| Corrosivity | Causes severe burns to skin and eyes upon contact.[1] | Strict adherence to Personal Protective Equipment (PPE) protocols. |
| Reactivity with Water | Reacts with water and moisture to produce toxic and corrosive gases.[2] | Handle in a dry, inert atmosphere and store in tightly sealed containers. |
| Inhalation Toxicity | Vapors can irritate the respiratory tract.[2] | All handling must be conducted in a certified chemical fume hood. |
| Ingestion Toxicity | Harmful if swallowed.[1] | Prohibit eating, drinking, and smoking in laboratory areas. |
Your First Line of Defense: Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with an emphasis on material selection and proper use.
Table of Required Personal Protective Equipment:
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-Resistant Gloves: Double-gloving with a nitrile inner glove and a butyl or Viton™ outer glove is recommended. | Provides protection against both incidental contact and potential permeation. Always inspect gloves for any signs of degradation before use. Remove and replace gloves immediately if contamination is suspected.[1][3] |
| Eyes/Face | Safety Goggles and a Face Shield: Both must be worn. | Safety goggles provide a seal around the eyes, while a face shield protects the entire face from splashes.[1][3] |
| Body | Flame-Resistant Laboratory Coat: Buttoned completely. | Protects skin and personal clothing from splashes and spills. |
| Respiratory | Work within a Certified Chemical Fume Hood. | A properly functioning fume hood is the primary engineering control to prevent inhalation of corrosive vapors.[1] |
From Benchtop to Waste Stream: A Step-by-Step Operational Plan
A meticulous and well-rehearsed operational plan is paramount for the safe handling of this compound. The following workflow diagram and procedural steps provide a clear and logical sequence for laboratory operations.
A step-by-step workflow for safe handling.
Step 1: Pre-Experiment Preparation
-
Fume Hood Verification: Before beginning any work, ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Glassware and Equipment: Ensure all glassware is scrupulously dried, either in an oven or by flame-drying under an inert atmosphere, to prevent any reaction with residual moisture.
Step 2: Handling and Reaction
-
Inert Atmosphere: Handle the solid this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Dispensing: Weigh and dispense the chemical within the fume hood. Use a powder funnel for transfers to minimize the risk of spills.
-
Reaction Quenching: Upon completion of the reaction, any excess sulfonyl chloride must be quenched carefully. This is typically achieved by the slow, controlled addition of a suitable nucleophile, such as an amine or an alcohol, in an appropriate solvent.
Step 3: Post-Experiment Cleanup and Decontamination
-
Glassware Decontamination: Carefully clean all contaminated glassware. A common and effective method is to rinse the glassware with a small amount of a compatible organic solvent (e.g., acetone) to dissolve any residual sulfonyl chloride. This rinseate should be collected as hazardous waste. Subsequently, the glassware can be cautiously washed with soap and water.
-
Work Area Decontamination: Wipe down the work surface within the fume hood with a damp cloth, ensuring the cloth is disposed of as contaminated waste.
Emergency Protocols: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and informed response is crucial.
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.[3]
-
Inhalation: Move the affected individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]
Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Containment: For small spills, contain the material using a dry, inert absorbent such as sand, vermiculite, or a commercial sorbent.[1][2] Do NOT use combustible materials like paper towels.
-
Cleanup: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[2]
-
Decontamination: Decontaminate the spill area with a cloth dampened with a suitable solvent, followed by a thorough washing with soap and water. All cleanup materials must be disposed of as hazardous waste.
End of Lifecycle: Responsible Disposal
The disposal of this compound and any associated waste must be conducted in strict accordance with institutional and regulatory guidelines.
Waste Segregation and Disposal:
-
Solid Waste: Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Liquid Waste: Reaction mixtures and solvent rinses containing the sulfonyl chloride should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All grossly contaminated items, including gloves, absorbent materials, and disposable labware, must be placed in a sealed bag and disposed of as hazardous waste.
Disposal Methodology:
The primary recommended disposal method for halogenated organic compounds is incineration by a licensed hazardous waste disposal facility.[5] This ensures the complete destruction of the compound and minimizes environmental impact. Under no circumstances should this chemical or its waste be disposed of down the drain.
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence within the laboratory.
References
- New Jersey Department of Health. (n.d.). Hazard Summary: Benzene Sulfonyl Chloride.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Fluorobenzenesulfonyl chloride.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: Benzenesulfonyl chloride.
- Carl Roth. (n.d.). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride.
- CAMEO Chemicals. (n.d.). Benzenesulfonyl Chloride.
- FUJIFILM Wako Pure Chemical Corporation. (2024, September 11). Safety Data Sheet: Benzenesulfonyl Chloride.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Benzenesulphonyl chloride.
- TCI Chemicals. (2025, January 15). Safety Data Sheet: Benzenesulfonyl Chloride.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride.
- CAMEO Chemicals - NOAA. (n.d.). Benzenesulfonyl Chloride.
- ChemicalBook. (2025, September 27). 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
